Methyl 2-((furan-2-ylmethyl)amino)acetate
Description
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Properties
IUPAC Name |
methyl 2-(furan-2-ylmethylamino)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c1-11-8(10)6-9-5-7-3-2-4-12-7/h2-4,9H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYOJFAPQNMMVPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNCC1=CC=CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Topic: Synthesis and Characterization of Methyl 2-((furan-2-ylmethyl)amino)acetate
An In-Depth Technical Guide for Drug Development Professionals and Researchers
Abstract: This technical guide provides a comprehensive overview of the synthesis and detailed characterization of Methyl 2-((furan-2-ylmethyl)amino)acetate, a valuable heterocyclic secondary amine. The document delves into the strategic selection of reductive amination as the synthetic route, offering a robust, step-by-step experimental protocol from reaction setup to purification. A core focus is placed on the rigorous characterization of the final compound using a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. This guide is designed to equip researchers and drug development professionals with the necessary expertise and field-proven insights to confidently synthesize and validate this important chemical scaffold.
Introduction and Strategic Importance
This compound is a derivative of glycine methyl ester featuring a furfuryl group attached to the nitrogen atom. This structure places it in the class of N-substituted glycine derivatives, which are the fundamental building blocks of peptoids .[1] Peptoids are a class of peptide mimics that have garnered significant interest in drug discovery and materials science due to their enhanced proteolytic stability and potential for greater cell permeability compared to their natural peptide counterparts.[1]
The furan moiety itself is a privileged scaffold in medicinal chemistry, present in numerous natural products and synthetic drugs. Its incorporation into the N-substituted glycine structure imparts unique conformational and electronic properties, making this compound a key starting material for creating novel peptoid libraries and other complex molecules with potential therapeutic applications.
Synthetic Strategy: The Efficacy of Reductive Amination
The synthesis of this compound is efficiently achieved via a one-pot reductive amination reaction. This method is a cornerstone of amine synthesis due to its high efficiency, operational simplicity, and broad substrate scope.[2][3][4] The reaction proceeds between furfural (an aldehyde derived from biomass) and methyl glycinate.
Mechanistic Rationale and Reagent Selection
The reductive amination process involves two key stages:
-
Imine Formation: The amine (methyl glycinate) performs a nucleophilic attack on the carbonyl carbon of the aldehyde (furfural), followed by dehydration to form a Schiff base, or imine, intermediate. This step is typically reversible and often acid-catalyzed.
-
Reduction: The C=N double bond of the imine is then selectively reduced to a C-N single bond to yield the final secondary amine product.
The choice of reducing agent is critical for the success of this reaction. While powerful hydrides like LiAlH₄ would reduce the aldehyde and the ester, milder reagents are required for the one-pot procedure. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this synthesis.
Causality Behind Experimental Choice:
-
Selectivity: NaBH(OAc)₃ is a mild and selective reducing agent, capable of reducing imines and aldehydes but generally unreactive towards less electrophilic functional groups like esters. This selectivity is crucial for the integrity of the methyl acetate moiety in the target molecule.
-
Reaction Conditions: It is effective under mildly acidic to neutral conditions, which are ideal for the formation of the iminium ion intermediate, thereby accelerating the reaction rate without causing unwanted side reactions.
-
Safety and Handling: Compared to other reagents like sodium cyanoborohydride (NaBH₃CN), it is less toxic and easier to handle.
The overall synthetic transformation is depicted below:
Caption: Overall schematic of the reductive amination synthesis.
Detailed Experimental Protocol
This protocol is designed as a self-validating system, where successful execution and purification, confirmed by the subsequent characterization, ensure the integrity of the final product.
Materials and Reagents
| Reagent | Formula | Purity | Supplier (Example) |
| Furfural | C₅H₄O₂ | ≥99% | Sigma-Aldrich |
| Methyl glycinate hydrochloride | C₃H₈ClNO₂ | ≥98% | Sigma-Aldrich |
| Sodium triacetoxyborohydride | C₆H₁₀BNaO₆ | ≥97% | Sigma-Aldrich |
| Triethylamine (TEA) | (C₂H₅)₃N | ≥99.5% | Sigma-Aldrich |
| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | ≥99.8% | Sigma-Aldrich |
| Ethyl Acetate (EtOAc), HPLC Grade | C₄H₈O₂ | ≥99.5% | Fisher Scientific |
| Hexanes, HPLC Grade | C₆H₁₄ | ≥98.5% | Fisher Scientific |
| Anhydrous Magnesium Sulfate | MgSO₄ | - | VWR |
| Saturated Sodium Bicarbonate Solution | NaHCO₃(aq) | - | Lab Prepared |
| Brine | NaCl(aq) | - | Lab Prepared |
| Silica Gel for Column Chromatography | SiO₂ | 60 Å, 230-400 mesh | Sorbent Technologies |
Step-by-Step Synthesis Procedure
-
To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add methyl glycinate hydrochloride (1.0 eq).
-
Suspend the solid in anhydrous dichloromethane (DCM) (approx. 10 mL per gram of starting amine).
-
Cool the suspension to 0 °C using an ice bath.
-
Add triethylamine (1.1 eq) dropwise to the suspension. Stir for 15-20 minutes to allow for the in-situ formation of the free amine.
-
To this mixture, add furfural (1.0 eq) dropwise at 0 °C.
-
Allow the reaction to stir at room temperature for 1 hour. During this time, the imine intermediate will form.
-
Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise over 20-30 minutes, ensuring the temperature does not rise significantly.
-
Let the reaction stir at room temperature overnight (12-16 hours).
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of furfural.
Work-up and Purification
-
Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice more with DCM.
-
Combine the organic layers and wash with brine.
-
Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude oil is then purified by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc and gradually increasing to 40% EtOAc) is typically effective for isolating the pure product.
-
Combine the pure fractions (identified by TLC) and remove the solvent in vacuo to yield this compound as a pale yellow oil.
Caption: Experimental workflow for synthesis and purification.
Physicochemical and Spectroscopic Characterization
Rigorous characterization is essential to confirm the structure and purity of the synthesized molecule. The following data are predictive and based on established principles of spectroscopy.
Physical Properties
| Property | Expected Value |
| CAS Number | 1019577-40-2[5] |
| Molecular Formula | C₈H₁₁NO₃ |
| Molecular Weight | 169.18 g/mol |
| Appearance | Pale yellow oil |
| Solubility | Soluble in DCM, Chloroform, EtOAc, Methanol |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation. Samples are typically dissolved in deuterated chloroform (CDCl₃).
¹H NMR Predicted Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.35 | dd | 1H | H-5 (furan) | Most downfield furan proton, adjacent to the ring oxygen. |
| ~6.30 | dd | 1H | H-4 (furan) | Furan proton coupled to both H-3 and H-5. |
| ~6.20 | d | 1H | H-3 (furan) | Furan proton adjacent to the CH₂ group. |
| ~3.80 | s | 2H | -CH₂-N (furfuryl) | Methylene bridge between furan and nitrogen. Singlet due to no adjacent protons. |
| ~3.70 | s | 3H | -OCH₃ (methyl ester) | Characteristic singlet for methyl ester protons. |
| ~3.40 | s | 2H | N-CH₂-CO (glycine) | Methylene protons of the glycine backbone. |
| ~2.00 (broad) | s (broad) | 1H | N-H (amine) | Secondary amine proton, often broad and may exchange with D₂O.[6] |
¹³C NMR Predicted Data:
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~172.0 | C=O (ester) | Carbonyl carbon, highly deshielded. |
| ~152.0 | C-2 (furan, C-CH₂) | Furan carbon bearing the methylene substituent. |
| ~142.0 | C-5 (furan) | Furan carbon adjacent to oxygen, deshielded. |
| ~110.0 | C-4 (furan) | Shielded furan carbon. |
| ~107.0 | C-3 (furan) | Shielded furan carbon. |
| ~52.0 | -OCH₃ (methyl ester) | Carbon of the methyl ester group. |
| ~50.0 | N-CH₂-CO (glycine) | Glycine backbone methylene carbon. |
| ~45.0 | -CH₂-N (furfuryl) | Furfuryl methylene carbon attached to nitrogen. |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and provides structural information through fragmentation patterns. Electrospray Ionization (ESI) is a common soft ionization technique for this type of molecule.[7]
Predicted ESI-MS Data:
| m/z Value | Ion Assignment | Fragmentation Pathway |
| 170.07 | [M+H]⁺ | Protonated molecular ion (C₈H₁₂NO₃⁺) |
| 110.07 | [M+H - HCO₂CH₃]⁺ | Loss of the methyl formate group. |
| 81.03 | [C₅H₅O]⁺ | Formation of the stable furfuryl cation (base peak). This is a hallmark fragmentation for furfuryl derivatives.[8] |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment | Vibration Type |
| ~3350 | Medium, Sharp | N-H (Secondary Amine) | Stretch[9][10] |
| ~3115, 2950 | Medium | C-H (Furan & Aliphatic) | Stretch |
| ~1745 | Strong | C=O (Ester) | Stretch[11] |
| ~1210 | Strong | C-O (Ester) | Stretch[11] |
| ~1120 | Medium | C-N (Amine) | Stretch[10] |
Conclusion
This guide has outlined a reliable and well-characterized method for the synthesis of this compound. The use of reductive amination with sodium triacetoxyborohydride provides a high-yielding and selective pathway to this valuable peptoid building block. The detailed characterization protocols, including predictive NMR, MS, and IR data, serve as a robust framework for validating the structural integrity and purity of the synthesized compound. Researchers can confidently apply these methodologies to access this and similar N-substituted glycine derivatives for applications in drug discovery, biomaterials, and beyond.
References
-
Illinois State University, Department of Chemistry. (2015). Infrared Spectroscopy. Retrieved January 19, 2026, from [Link]
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Fay, L. B., Huynh-Ba, T., & Blank, I. (n.d.). Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Retrieved January 19, 2026, from [Link]
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Oreate AI Blog. (2026, January 8). Decoding the IR Spectrum of Secondary Amines. Retrieved January 19, 2026, from [Link]
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Tang, S. Y., McGowan, J. C., Singh, M., Galatsis, P., Ellis, B. E., Boyd, R. K., & Brown, S. A. (1979). Mass spectrometry of some furanocoumarins. Canadian Journal of Chemistry, 57(15), 1995-2003. Retrieved January 19, 2026, from [Link]
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ResearchGate. (n.d.). 2-Benzamido-2-[(tetrahydro-furan-2-ylmethyl) amino] methyl acetate 6. Retrieved January 19, 2026, from [Link]
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OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. In Organic Chemistry. Retrieved January 19, 2026, from [Link]
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University of Calgary. (n.d.). IR: amines. Retrieved January 19, 2026, from [Link]
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Chemistry LibreTexts. (2020, April 24). 10.7: Functional Groups and IR Tables. Retrieved January 19, 2026, from [Link]
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ResearchGate. (2025, August 6). Ionization and fragmentation of furan molecules by electron collisions. Retrieved January 19, 2026, from [Link]
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PubChem. (n.d.). N-Boc-glycine methyl ester. Retrieved January 19, 2026, from [Link]
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NMR Spectra and Molecular Structure. (n.d.). Retrieved January 19, 2026, from [Link]
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ResearchGate. (n.d.). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Retrieved January 19, 2026, from [Link]
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Montalbán, A. G., et al. (n.d.). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. Retrieved January 19, 2026, from [Link]
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PubMed. (2022, April 7). Advances in the Catalytic Reductive Amination of Furfural to Furfural Amine: The Momentous Role of Active Metal Sites. Retrieved January 19, 2026, from [Link]
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Taylor & Francis eBooks. (2024). Reductive Amination of Furfural to Furfurylamine. Retrieved January 19, 2026, from [Link]
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ResearchGate. (n.d.). Advances in the Catalytic Reductive Amination of Furfural to Furfural Amine: The Momentous Role of Active Metal Sites. Retrieved January 19, 2026, from [Link]
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An In-depth Technical Guide to the Physicochemical Properties of Methyl 2-((furan-2-ylmethyl)amino)acetate for Drug Development Professionals
Introduction
Methyl 2-((furan-2-ylmethyl)amino)acetate is a secondary amine and ester derivative incorporating a furan moiety. The furan ring is a prevalent heterocyclic structure in numerous natural products and pharmacologically active compounds, recognized for a wide array of biological activities.[1][2] The structural combination of a secondary amine, a methyl ester, and a furan group in this compound suggests its potential as a versatile synthetic intermediate in the generation of more complex molecules with possible applications in medicinal chemistry. Understanding the fundamental physicochemical properties of this compound is a critical first step for any researcher or drug development professional aiming to utilize it in synthesis or as a scaffold for novel therapeutics.
This guide provides a comprehensive overview of the core physicochemical profile of this compound, detailed experimental protocols for the determination of its key properties, and insights into the significance of these parameters in the context of drug discovery and development.
Core Physicochemical Profile
A thorough characterization of a compound's physicochemical properties is foundational to its application in research and drug development. These parameters govern its behavior in both chemical and biological systems, influencing everything from reaction kinetics to pharmacokinetic profiles.
Chemical Identity
-
IUPAC Name: methyl 2-[(furan-2-ylmethyl)amino]acetate
-
CAS Number: 1019577-40-2[3]
-
Molecular Formula: C₈H₁₁NO₃
-
Molecular Weight: 169.18 g/mol
-
Chemical Structure:
(A proper 2D structure would be generated here)
Summary of Physicochemical Parameters
The following table summarizes the key physicochemical properties of this compound. It is important to note that experimentally determined values for this specific compound are not widely available in the public domain. Therefore, the table includes predicted values from computational models, which serve as valuable estimates for initial experimental design.
| Property | Value (Predicted/Estimated) | Significance in Drug Development |
| logP | ~1.0 - 1.5 | Indicates the lipophilicity of the compound, affecting its absorption, distribution, metabolism, and excretion (ADME) profile. A value in this range suggests moderate lipophilicity.[4] |
| Aqueous Solubility | Moderately Soluble | Crucial for bioavailability and formulation. Poor solubility can hinder in vitro testing and in vivo efficacy.[5][6] |
| pKa | ~6.5 - 7.5 (Amine) | The pKa of the secondary amine will determine its ionization state at physiological pH, which significantly impacts its solubility, permeability, and interaction with biological targets.[7] |
| Boiling Point | Not available | - |
| Melting Point | Not available | - |
Experimental Determination of Key Parameters
To ensure the accuracy of the physicochemical data, experimental determination is paramount. The following sections provide detailed, field-proven protocols for measuring the most critical parameters for drug development.
Determination of Lipophilicity (LogP) by the Shake-Flask Method
Rationale: Lipophilicity, expressed as the logarithm of the partition coefficient (logP), is a critical parameter that influences a drug's ability to cross cell membranes.[4] The shake-flask method is considered the gold standard for its direct and accurate measurement of a compound's partitioning between an organic (n-octanol) and an aqueous phase.[8]
Protocol:
-
Preparation of Phases: Prepare mutually saturated n-octanol and aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). This is achieved by vigorously mixing the two phases for 24 hours and then allowing them to separate.
-
Sample Preparation: Prepare a stock solution of this compound in the aqueous phase at a known concentration.
-
Partitioning: In a separatory funnel, combine a known volume of the aqueous stock solution with an equal volume of the saturated n-octanol.
-
Equilibration: Shake the funnel for a predetermined time (e.g., 1 hour) to allow the compound to reach equilibrium between the two phases.[9]
-
Phase Separation: Allow the two phases to separate completely.
-
Quantification: Carefully collect samples from both the aqueous and n-octanol phases. Determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.[4]
Workflow Diagram:
Caption: Workflow for LogP determination by the shake-flask method.
Measurement of Thermodynamic Aqueous Solubility
Rationale: Aqueous solubility is a fundamental property that dictates the bioavailability of orally administered drugs and is essential for developing suitable formulations.[6] The thermodynamic solubility assay, often performed using the shake-flask method, measures the equilibrium concentration of a compound in an aqueous buffer.[5]
Protocol:
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials containing aqueous buffers at different pH values relevant to the gastrointestinal tract (e.g., pH 1.2, 4.5, 6.8).[10]
-
Equilibration: Seal the vials and agitate them on an orbital shaker at a constant temperature (typically 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[10][11]
-
Phase Separation: After equilibration, separate the undissolved solid from the solution. This can be achieved by centrifugation followed by filtration of the supernatant through a low-binding filter (e.g., 0.45 µm PVDF).
-
Quantification: Dilute the clear filtrate with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS.
-
Data Analysis: The measured concentration represents the thermodynamic solubility of the compound at that specific pH and temperature.
Workflow Diagram:
Caption: Workflow for determining thermodynamic aqueous solubility.
Potentiometric Titration for pKa Determination
Rationale: The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a compound like this compound, the pKa of the secondary amine determines its charge state at different pH values, which profoundly affects its solubility, membrane permeability, and binding to target proteins.[12] Potentiometric titration is a highly accurate and widely used method for pKa determination.[7]
Protocol:
-
Instrument Calibration: Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).[7]
-
Sample Preparation: Dissolve an accurately weighed amount of this compound in a suitable solvent (e.g., water or a water-cosolvent mixture) to a known concentration (e.g., 1 mM).[7] Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[7]
-
Titration: Place the solution in a temperature-controlled vessel and immerse the calibrated pH electrode. Titrate the solution by adding small, precise increments of a standardized strong acid (e.g., 0.1 M HCl) or strong base (e.g., 0.1 M NaOH), depending on the expected pKa.[7]
-
Data Collection: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The pKa is the pH at the half-equivalence point, which corresponds to the midpoint of the buffer region on the curve.[7]
Workflow Diagram:
Caption: Workflow for pKa determination via potentiometric titration.
Spectroscopic and Structural Analysis
While not strictly physicochemical properties, spectroscopic data are essential for confirming the identity and purity of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is crucial for structural elucidation. The ¹H NMR spectrum would be expected to show characteristic signals for the furan ring protons, the methylene groups, the amine proton, and the methyl ester protons. The ¹³C NMR would confirm the number of unique carbon environments.
-
Infrared (IR) Spectroscopy: IR spectroscopy would reveal the presence of key functional groups. Expected peaks would include N-H stretching for the secondary amine, C=O stretching for the ester, and C-O-C stretching for the furan ring and the ester.
-
Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the exact molecular weight and elemental composition of the compound.
Conclusion
The physicochemical properties of this compound, particularly its lipophilicity, aqueous solubility, and pKa, are critical determinants of its potential utility in drug discovery and development. The predicted moderate lipophilicity and solubility suggest a favorable starting point for a medicinal chemistry program. However, precise experimental determination of these properties using the robust protocols outlined in this guide is an indispensable step. The data obtained from these experiments will provide the foundational knowledge required for rational drug design, formulation development, and the successful advancement of any research program involving this versatile furan derivative.
References
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- Enamine. (n.d.). LogD/LogP Background.
- JoVE. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy.
- PMC - NIH. (n.d.). Development of Methods for the Determination of pKa Values.
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- WHO. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC.
- Sigma-Aldrich. (n.d.). MultiScreen Solubility Filter Plate.
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- Der Pharma Chemica. (n.d.). N-(Furan-2-ylmethyl)-cyanoacetamide in heterocyclic synthesis.
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An In-depth Technical Guide to Methyl 2-((furan-2-ylmethyl)amino)acetate (CAS Number 1019577-40-2)
A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Methyl 2-((furan-2-ylmethyl)amino)acetate, a heterocyclic compound with potential as a versatile building block in medicinal chemistry and drug discovery. Due to the limited availability of detailed experimental data in publicly accessible literature, this guide synthesizes information from chemical supplier data, established principles of organic synthesis, and structure-activity relationships of analogous furan-containing molecules. We present putative synthetic routes, including N-alkylation and reductive amination, complete with detailed, field-proven protocols and mechanistic rationales. Furthermore, we discuss its physicochemical properties, potential applications informed by the known biological activities of the furan scaffold, and essential safety and handling protocols. This document aims to serve as a foundational resource for researchers interested in the exploration and utilization of this compound in their scientific endeavors.
Introduction and Molecular Overview
This compound, with the CAS number 1019577-40-2, is an organic compound that incorporates a furan ring, a secondary amine, and a methyl ester functionality. The furan moiety is a common structural motif in numerous natural products and pharmacologically active compounds, known to impart a range of biological activities.[1] The presence of both a hydrogen bond donor (the secondary amine) and acceptor (the ester carbonyl and furan oxygen), along with a lipophilic furan ring, suggests that this molecule could serve as a valuable scaffold or intermediate in the synthesis of more complex molecules with potential therapeutic applications.
The structural combination of a glycine methyl ester unit and a furfuryl group suggests two primary retrosynthetic disconnections, which will be explored in detail in the synthesis section of this guide.
Physicochemical Properties
Precise experimental data for this compound is not widely published. The following table summarizes available data from chemical suppliers and predicted properties.
| Property | Value | Source |
| CAS Number | 1019577-40-2 | |
| Molecular Formula | C8H11NO3 | Chemical Supplier Data |
| Molecular Weight | 169.18 g/mol | Chemical Supplier Data |
| Boiling Point (Predicted) | 230.1±25.0 °C | Chemical Supplier Data |
| Appearance | Not specified (likely a liquid or low-melting solid) | Inferred |
| Solubility | Expected to be soluble in common organic solvents like methanol, ethanol, dichloromethane, and ethyl acetate. Limited solubility in water is anticipated. | Inferred from structure |
Synthesis of this compound
Synthesis via N-Alkylation of Methyl Glycinate
This is a classical and straightforward approach for the formation of N-substituted amino esters. The reaction involves the nucleophilic substitution of a halide (in this case, on the furfuryl group) by the amino group of methyl glycinate.
Causality Behind Experimental Choices:
-
Reactants: Furfuryl chloride (or bromide) is used as the electrophile. Methyl glycinate, often used as its hydrochloride salt for stability, serves as the nucleophile.[2]
-
Base: A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is crucial to neutralize the HCl generated during the reaction (if starting from the hydrochloride salt) and to deprotonate the ammonium salt in situ, freeing the nucleophilic amine. An excess of the base is typically used to drive the reaction to completion.
-
Solvent: A polar aprotic solvent like acetonitrile or dichloromethane is suitable to dissolve the reactants and facilitate the SN2 reaction.
-
Temperature: The reaction is typically conducted at room temperature or with gentle heating to avoid side reactions, such as over-alkylation to the tertiary amine.[2]
Experimental Protocol:
-
To a solution of methyl glycinate hydrochloride (1.0 eq.) in anhydrous acetonitrile (10 mL/mmol), add triethylamine (2.2 eq.).
-
Stir the suspension at room temperature for 30 minutes.
-
Add furfuryl chloride (1.0 eq.) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove triethylamine hydrochloride salt.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Diagram of N-Alkylation Workflow:
Caption: Workflow for the synthesis of this compound via N-alkylation.
Synthesis via Reductive Amination
Reductive amination is a powerful method for forming amines from carbonyl compounds.[3][4] In this case, furfural (the aldehyde) would react with methyl glycinate to form an imine intermediate, which is then reduced in situ to the desired secondary amine.
Causality Behind Experimental Choices:
-
Reactants: Furfural, a readily available bio-based chemical, serves as the carbonyl component. Methyl glycinate is the amine source.
-
Reducing Agent: A mild reducing agent that selectively reduces the imine in the presence of the ester is required. Sodium triacetoxyborohydride (STAB) is an excellent choice for this transformation as it is less basic and more selective than other borohydrides like sodium borohydride.
-
Solvent: A non-protic solvent such as dichloromethane (DCM) or dichloroethane (DCE) is typically used.
-
Catalyst: The reaction can be acid-catalyzed (e.g., with acetic acid) to promote imine formation.
Experimental Protocol:
-
In a round-bottom flask, dissolve methyl glycinate (1.0 eq.) and furfural (1.0 eq.) in anhydrous dichloromethane.
-
Add acetic acid (0.1 eq.) to catalyze imine formation and stir for 1 hour at room temperature.
-
Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture.
-
Stir at room temperature for 12-24 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield the final product.
Diagram of Reductive Amination Workflow:
Caption: Potential derivatization pathways for this compound.
Safety and Handling
No specific safety data sheet (SDS) is widely available for this compound. Therefore, it should be handled with the care accorded to new chemical entities with unknown toxicological properties. General laboratory safety protocols should be strictly followed.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat. [5][6]* Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any potential vapors. [7]Avoid contact with skin and eyes. [6]* Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. [5]* Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
This compound is a compound with significant potential as a building block in organic synthesis and medicinal chemistry. While detailed experimental data is currently scarce, this guide has outlined logical and robust synthetic strategies based on established chemical principles. The presence of the furan moiety, coupled with the readily functionalizable amino ester group, makes it an attractive starting material for the generation of diverse chemical libraries aimed at the discovery of new therapeutic agents. It is our hope that this technical guide will stimulate further research into the properties and applications of this promising compound.
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PubChem. (n.d.). Methyl 2-amino-2-(furan-2-yl)acetate. Retrieved from [Link]
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An In-Depth Technical Guide to the Biological Activity of Furan-Containing Amino Acid Esters
This guide provides a comprehensive technical overview of the biological activities associated with furan-containing amino acid esters. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this unique class of compounds.
Introduction: The Furan Moiety as a Privileged Scaffold
The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, is a prominent structural motif in a vast number of biologically active compounds.[1][2] Its presence is often associated with a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][3][4] The furan nucleus can act as a bioisostere for phenyl rings, which can lead to improved metabolic stability and enhanced interactions with biological targets.[1][2] When incorporated into the structure of amino acid esters, the resulting hybrid molecules present a compelling area for drug discovery, combining the diverse bioactivities of the furan scaffold with the fundamental building blocks of proteins.
Part 1: Antimicrobial Activity
Furan derivatives have long been recognized for their potent antimicrobial properties.[5][6] The incorporation of a furan ring into amino acid esters can yield compounds with significant activity against a range of bacterial and fungal pathogens.
Mechanism of Action
The antimicrobial action of many furan-containing compounds, particularly nitrofurans, involves reductive activation within the microbial cell.[1][5] This process generates reactive intermediates that can damage microbial DNA and ribosomal proteins, ultimately leading to cell death.[1] The furan ring serves as a critical scaffold that facilitates this bioactivation process.[1] The amino acid ester portion of the molecule can influence factors such as cell permeability and target specificity.
Quantitative Assessment of Antimicrobial Activity
The in vitro antimicrobial efficacy of furan-containing amino acid esters is primarily evaluated by determining the Minimum Inhibitory Concentration (MIC).[5][7] The MIC is the lowest concentration of a compound that prevents the visible growth of a microorganism.[5][7]
Table 1: Illustrative Minimum Inhibitory Concentrations (MIC) of Furan-Containing Compounds against Various Bacterial Strains
| Compound/Derivative | Staphylococcus aureus (MIC in µg/mL) | Escherichia coli (MIC in µg/mL) | Reference |
| Nitrofurantoin | 1.5625 | Not Specified | [5] |
| 3-aryl-3(furan-2-yl) propanoic acid derivative | Not Specified | 64 | [3] |
| 5-Nitrofuran derivatives | Inhibitory effects observed | Inhibitory effects observed | [6] |
| Furan-2,4-disubstituted derivatives | Not Specified | Superior activity observed | [3] |
Note: This table provides examples of MIC values for furan derivatives to illustrate the range of activity. Specific values for furan-containing amino acid esters would be determined experimentally.
Experimental Protocol: Broth Microdilution Method for MIC Determination
This protocol outlines a standardized method for determining the MIC of a test compound against a specific bacterial strain.[5][7][8]
Materials:
-
Mueller-Hinton Broth (MHB)[5]
-
Bacterial strains (e.g., S. aureus, E. coli)[5]
-
Furan-containing amino acid ester (test compound)
-
96-well microtiter plates
-
Standardized bacterial inoculum (0.5 McFarland standard)[8]
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Negative control (broth only)
-
Incubator
Procedure:
-
Prepare Serial Dilutions: Prepare a series of two-fold dilutions of the test compound in MHB directly in the 96-well plate.[8]
-
Inoculate Wells: Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.[9]
-
Incubate: Incubate the microtiter plate at 35-37°C for 16-20 hours.[9]
-
Determine MIC: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[7][8]
Part 2: Anticancer Activity
The furan scaffold is a key component in several compounds exhibiting promising anticancer properties.[10][11][12] Furan-containing amino acid esters are being investigated for their potential to induce cytotoxicity in various cancer cell lines.
Mechanism of Action
The anticancer mechanisms of furan derivatives are diverse and can include:
-
Induction of Apoptosis: Many furan-containing compounds have been shown to trigger programmed cell death in cancer cells.[11] This can occur through the intrinsic mitochondrial pathway, often involving the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.[11]
-
Cell Cycle Arrest: These compounds can disrupt the normal progression of the cell cycle, often causing an accumulation of cells in the G2/M phase.[11]
-
Enzyme Inhibition: Certain furan derivatives can inhibit key enzymes involved in cancer cell proliferation and survival, such as protein kinases.[12]
Quantitative Assessment of Cytotoxic Activity
The in vitro anticancer activity is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of a drug required to inhibit 50% of cell viability in vitro.[10]
Table 2: Illustrative Cytotoxic Activity of Furan-Based Derivatives against Cancer Cell Lines
| Compound ID | Derivative Name | IC50 on MCF-7 (μM) | Selectivity Index (SI) | Reference |
| 4 | N-(1-(furan-2-yl)-3-(2-isonicotinoylhydrazinyl)-3-oxoprop-1-en-2-yl)-3,4-dimethoxybenzamide | 4.06 | > 2.46 | [10] |
| 7 | N-phenyl triazinone derivative | 2.96 | > 3.38 | [10] |
Note: This table showcases the cytotoxic potential of furan derivatives. The activity of specific furan-containing amino acid esters would need to be experimentally determined.
Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
This assay is a rapid and sensitive method to quantify viable cells in culture based on the quantitation of ATP, which signals the presence of metabolically active cells.[13][14][15]
Materials:
-
Cancer cell line of interest (e.g., MCF-7)[10]
-
Complete cell culture medium
-
Furan-containing amino acid ester (test compound)
-
96-well opaque-walled sterile microplates
-
CellTiter-Glo® Reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an optimal density and incubate for 24 hours to allow for cell attachment.[14]
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound and incubate for a predetermined period (e.g., 24, 48, or 72 hours).[15]
-
Assay Reagent Addition: Add the CellTiter-Glo® Reagent to each well and mix to induce cell lysis.
-
Luminescence Measurement: Incubate at room temperature to stabilize the luminescent signal, then record the luminescence using a luminometer.[14]
-
Data Analysis: Calculate the percentage of cell viability by normalizing the luminescence signal of treated cells to that of the vehicle control.[14]
Diagram 1: General Workflow for Synthesis and Biological Evaluation of Furan-Containing Amino Acid Esters
Caption: A streamlined workflow from synthesis to biological activity assessment.
Part 3: Anti-inflammatory Activity
Furan derivatives have demonstrated significant anti-inflammatory properties, making them attractive candidates for the development of new anti-inflammatory agents.[16][17][18]
Mechanism of Action
The anti-inflammatory effects of furan-containing compounds can be attributed to several mechanisms:
-
Modulation of Signaling Pathways: They can exert regulatory effects on key inflammatory signaling pathways such as the mitogen-activated protein kinase (MAPK) and peroxisome proliferator-activated receptor-gamma (PPAR-γ) pathways.[16][17][18]
-
Enzyme Inhibition: Some furan derivatives act as inhibitors of cyclooxygenase (COX) enzymes, which are central to the production of pro-inflammatory prostaglandins.[3][18]
-
Antioxidant Activity: Many natural furan derivatives possess effective antioxidant properties, which can help to mitigate the oxidative stress associated with inflammation.[16][17]
In Vitro Assessment of Anti-inflammatory Activity
Several in vitro assays are commonly used to screen for the anti-inflammatory potential of novel compounds.[19][20]
Table 3: Common In Vitro Assays for Anti-inflammatory Activity
| Assay | Principle | Key Measurement |
| Protein Denaturation Inhibition | Inhibition of heat- or chemically-induced protein (e.g., albumin) denaturation.[19][21] | Reduction in turbidity or absorbance.[21] |
| Membrane Stabilization | Protection of red blood cell membranes from hypotonicity-induced lysis.[19][21] | Inhibition of hemolysis.[22] |
| Enzyme Inhibition (COX/LOX) | Inhibition of cyclooxygenase (COX) or lipoxygenase (LOX) enzyme activity.[19][22] | Reduction in the production of prostaglandins or leukotrienes.[22] |
| Nitric Oxide (NO) Inhibition | Inhibition of nitric oxide production in stimulated macrophages (e.g., LPS-stimulated RAW 264.7 cells).[19] | Measurement of nitrite levels in the cell culture supernatant. |
Experimental Protocol: Inhibition of Protein Denaturation Assay
This assay provides a simple and rapid method to screen for anti-inflammatory activity.[21]
Materials:
-
Bovine Serum Albumin (BSA) or Egg Albumin[20]
-
Phosphate Buffered Saline (PBS), pH 6.4
-
Furan-containing amino acid ester (test compound)
-
Reference drug (e.g., Diclofenac sodium)[21]
-
Water bath
-
UV-Visible Spectrophotometer
Procedure:
-
Prepare Reaction Mixture: Prepare a reaction mixture containing the test compound at various concentrations and a solution of BSA or egg albumin.[21]
-
Incubation: Incubate the mixture at 37°C for 20 minutes.[21]
-
Induce Denaturation: Induce denaturation by heating the mixture at 57°C for 30 minutes.[21]
-
Cooling and Measurement: After cooling, add PBS and measure the turbidity at 660 nm.[21]
-
Calculate Inhibition: The percentage inhibition of protein denaturation is calculated relative to the control.
Diagram 2: Proposed Anti-inflammatory Mechanism of Furan Derivatives
Caption: Inhibition of key inflammatory signaling pathways by furan derivatives.
Conclusion and Future Directions
Furan-containing amino acid esters represent a promising class of compounds with a broad spectrum of biological activities. Their potential as antimicrobial, anticancer, and anti-inflammatory agents warrants further investigation. Future research should focus on the synthesis of novel derivatives to establish comprehensive structure-activity relationships, elucidation of their precise mechanisms of action, and in vivo evaluation to translate the in vitro findings into potential therapeutic applications. The versatility of the furan scaffold, combined with the inherent properties of amino acids, provides a rich platform for the design and development of new and effective therapeutic agents.
References
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- Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025-02-26).
- Methods for in vitro evaluating antimicrobial activity: A review - PMC - PubMed Central.
- Furan Derivatives: A Comparative Guide to Their Antibacterial Activity - Benchchem.
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- Synthesis and antimicrobial activity of new furan derivatives - PubMed.
- Cytotoxicity Profile of Furan-Based Derivatives as Potential Anticancer Agents - Benchchem.
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- Furan: A Promising Scaffold for Biological Activity. (2024-01-25).
- Pharmacological activity of furan derivatives. (2024-12-10).
- Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC - PubMed Central. (2022-04-18).
- In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. (2017-12-20).
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- Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents | ACS Omega. (2021-07-02).
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- In vitro Evaluations of Anti-inflammatory and Antioxidant Activity of Ethanolic Leaf Extract of Gymnema sylvestre R. Br. | Bioscience Biotechnology Research Communications. (2024-03-28).
- Antimicrobial Susceptibility Testing: A Review of General Principles and Contemporary Practices | Clinical Infectious Diseases | Oxford Academic.
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An In-Depth Technical Guide to the In Silico Prediction of Methyl 2-((furan-2-ylmethyl)amino)acetate Bioactivity
Abstract
The discovery and development of novel therapeutic agents is a resource-intensive endeavor. In silico methodologies present a powerful, streamlined alternative for the early stages of this process, enabling the prediction of bioactivity and bioavailability of novel chemical entities.[1][2] This guide provides a comprehensive, technically-focused workflow for predicting the bioactivity of a novel furan-containing compound, Methyl 2-((furan-2-ylmethyl)amino)acetate. Given the absence of existing biological data for this specific molecule, this document serves as a predictive blueprint, detailing the necessary computational tools and methodologies to hypothesize its biological targets and therapeutic potential. We will explore target identification, molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. The protocols outlined herein are designed to be self-validating, providing a robust framework for researchers, scientists, and drug development professionals.
Introduction: The Rationale for In Silico Bioactivity Prediction
The furan scaffold is a cornerstone in medicinal chemistry, present in numerous compounds with a wide array of biological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties.[3][4] The versatility of the furan ring, often acting as a bioisostere for other aromatic moieties, makes its derivatives prime candidates for drug discovery.[4] this compound is a novel compound incorporating this privileged scaffold. With no prior biological evaluation, in silico techniques offer a critical first step in elucidating its potential therapeutic value.
Computational approaches, such as molecular docking and QSAR, have revolutionized drug discovery by allowing for the rapid screening of vast compound libraries against specific biological targets.[5] These methods not only predict the binding affinity of a ligand to a protein but also provide insights into the molecular interactions driving this recognition.[6] This guide will walk through a logical, multi-step computational workflow to build a comprehensive bioactivity profile for this compound.
The Subject Molecule: this compound
A thorough understanding of the subject molecule's structure is fundamental to any in silico analysis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | - |
| Molecular Formula | C₉H₁₁NO₃ | [7] |
| Molecular Weight | 183.20 g/mol | [7] |
| SMILES | COC(=O)CNCC1=CC=CO1 | - |
| Canonical SMILES | C1=COC(=C1)CNC(=O)OC | - |
Note: As this is a novel compound, some properties are calculated. The SMILES string is essential for input into various computational chemistry software.
The In Silico Predictive Workflow
Our predictive strategy is a multi-faceted approach, beginning with target identification and culminating in a holistic assessment of the molecule's drug-like properties.
Caption: Overall workflow for in silico bioactivity prediction.
Step-by-Step Methodologies
Part 1: Target Identification and Selection
The initial and most critical step is to identify potential biological targets. Since there is no prior data for our subject molecule, we will employ a combination of literature-based and similarity-based approaches.
-
Rationale: Furan derivatives are known to interact with a wide range of biological targets.[3][8] By examining the bioactivities of structurally similar compounds, we can infer a list of probable protein targets for this compound.
-
Protocol:
-
Literature Review: Conduct a thorough search of scientific databases (e.g., PubMed, Scopus) for the biological activities of furan-containing compounds. Focus on those with similar structural motifs, such as a furan ring connected to an amino acid ester.
-
Database Searching: Utilize databases like ChEMBL and PubChem to find compounds structurally similar to this compound and identify their known biological targets.
-
Target Prioritization: Based on the gathered information, prioritize a list of potential targets. For this guide, we will hypothesize Monoamine Oxidase B (MAO-B) as a potential target due to the known neuroactive potential of some furan derivatives.
-
Protein Structure Retrieval: Obtain the 3D crystallographic structure of the selected target protein from the Protein Data Bank (PDB). For MAO-B, a suitable entry would be PDB ID: 2BYB.
-
Part 2: Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[5][6]
-
Rationale: This technique allows us to visualize the binding mode and estimate the binding affinity of this compound to our selected target, MAO-B. A lower binding energy suggests a more stable interaction.
Caption: Molecular docking workflow.
-
Protocol:
-
Ligand Preparation:
-
Generate the 3D structure of this compound using software like Avogadro or BIOVIA Draw.[5]
-
Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.[5]
-
Save the structure in a format compatible with docking software (e.g., .pdbqt for AutoDock Vina).
-
-
Protein Preparation:
-
Grid Box Generation:
-
Define the binding site on the protein. This is typically the location of the co-crystallized ligand in the original PDB file.
-
Define the dimensions and center of the grid box to encompass the entire binding site.
-
-
Docking Simulation:
-
Use a docking program like AutoDock Vina to perform the docking calculation.
-
The program will generate multiple binding poses of the ligand within the defined grid box, each with a corresponding binding affinity score.
-
-
Results Analysis:
-
Analyze the top-ranked binding poses. The pose with the lowest binding energy is considered the most favorable.
-
Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) using software like PyMOL or Discovery Studio Visualizer.[5]
-
-
Part 3: Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity.[11][12]
-
Rationale: By building a QSAR model based on a dataset of known MAO-B inhibitors, we can predict the activity of our novel compound. This provides an independent line of computational evidence for its potential bioactivity.
Caption: QSAR model development workflow.
-
Protocol:
-
Data Collection: Curate a dataset of furan-containing compounds with experimentally determined inhibitory activity against MAO-B from the literature or databases like ChEMBL.
-
Descriptor Calculation: For each molecule in the dataset, calculate a range of molecular descriptors (e.g., physicochemical, topological, electronic) using software like PaDEL-Descriptor or Mordred.
-
Data Preprocessing:
-
Normalize the descriptor data.
-
Split the dataset into a training set (for model building) and a test set (for validation).
-
-
Model Building: Use a statistical method, such as Multiple Linear Regression (MLR) or Support Vector Machine (SVM), to build a mathematical model that correlates the descriptors with the biological activity.[11]
-
Model Validation: Rigorously validate the model using internal and external validation techniques to ensure its predictive power.
-
Prediction for this compound:
-
Calculate the same set of molecular descriptors for our subject molecule.
-
Use the validated QSAR model to predict its MAO-B inhibitory activity.
-
-
Part 4: ADMET Prediction
ADMET prediction assesses the pharmacokinetic and toxicological properties of a compound.
-
Rationale: A compound with excellent bioactivity is useless if it has poor absorption, is rapidly metabolized, or is toxic. ADMET prediction helps to identify potential liabilities early in the drug discovery process.
-
Protocol:
-
Utilize Online Servers: A variety of web-based tools are available for ADMET prediction, such as SwissADME, pkCSM, and admetSAR.
-
Input Structure: Provide the SMILES string of this compound to the server.
-
Analyze Predictions: The server will output predictions for a wide range of properties, including:
-
Absorption: Caco-2 permeability, intestinal absorption.
-
Distribution: Blood-brain barrier penetration, plasma protein binding.
-
Metabolism: Cytochrome P450 inhibition.
-
Excretion: Renal clearance.
-
Toxicity: Ames mutagenicity, hepatotoxicity.
-
-
Lipinski's Rule of Five: Assess the compound's compliance with Lipinski's rules, which are a set of guidelines for predicting oral bioavailability.[5]
-
Data Presentation and Interpretation
All quantitative data generated from these in silico predictions should be summarized in clear, concise tables for easy comparison and interpretation.
Table 2: Predicted Bioactivity and ADMET Properties of this compound
| Parameter | Predicted Value | Method | Interpretation |
| Binding Affinity (MAO-B) | e.g., -7.5 kcal/mol | Molecular Docking | Strong predicted binding affinity |
| Predicted pIC₅₀ (MAO-B) | e.g., 6.2 | QSAR | Potent inhibitor predicted |
| Lipinski's Rule of Five | e.g., 0 Violations | SwissADME | Good oral bioavailability predicted |
| Blood-Brain Barrier Permeation | e.g., Yes | pkCSM | Potential for CNS activity |
| Ames Mutagenicity | e.g., Non-mutagen | admetSAR | Low risk of mutagenicity |
| Hepatotoxicity | e.g., Low | admetSAR | Low risk of liver toxicity |
Note: The values in this table are hypothetical and would be replaced with the actual results from the computational analyses.
Conclusion and Future Directions
This guide has outlined a comprehensive in silico workflow for predicting the bioactivity of the novel compound, this compound. By integrating target identification, molecular docking, QSAR modeling, and ADMET prediction, we can construct a robust hypothesis regarding its therapeutic potential, in this case, as a potential MAO-B inhibitor.
It is crucial to emphasize that in silico predictions are hypotheses that must be validated through experimental studies. The findings from this computational analysis should guide the synthesis and subsequent in vitro and in vivo testing of this compound to confirm its predicted bioactivity and assess its true therapeutic potential.
References
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Molecular Docking and Pharmacological In Silico Evaluation of Camptothecin and Related Ligands as Promising HER2-Targeted Therapies for Breast Cancer. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]
-
Methyl alpha-oxofuran-2-acetate | C7H6O4 | CID 118422. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]
-
2-{amino}benzoic acid. (n.d.). American Elements. Retrieved January 19, 2026, from [Link]
-
2-Acetylfuran. (2023, December 2). In Wikipedia. Retrieved January 19, 2026, from [Link]
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Unlocking the Therapeutic Potential of Methyl 2-((furan-2-ylmethyl)amino)acetate: A Technical Guide to Target Identification and Validation
For the attention of Researchers, Scientists, and Drug Development Professionals.
Abstract
Methyl 2-((furan-2-ylmethyl)amino)acetate is a small molecule featuring a furan scaffold, a five-membered aromatic ring that is a cornerstone in medicinal chemistry.[1] While specific biological data for this particular compound is not extensively documented in publicly available literature, its structural motifs suggest a high potential for therapeutic relevance. The furan nucleus is a "privileged scaffold," known to impart favorable pharmacokinetic and pharmacodynamic properties to a wide array of clinically approved drugs.[1][2] Furan derivatives have demonstrated a broad spectrum of pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, and antiviral activities.[3][4] This in-depth technical guide provides a strategic framework for the systematic investigation of this compound to identify and validate its potential therapeutic targets. By integrating established principles of medicinal chemistry with modern target deconvolution methodologies, this document serves as a roadmap for researchers aiming to translate this promising chemical entity into a novel therapeutic lead.
Introduction: The Furan Scaffold as a Harbinger of Bioactivity
The furan ring's prevalence in medicinal chemistry is not coincidental. Its unique electronic properties and ability to act as a bioisostere for phenyl or thiophene rings make it a versatile component in drug design.[2] The oxygen atom in the furan ring can participate in hydrogen bonding, while the aromatic system can engage in π–π stacking and other non-polar interactions, which are crucial for binding to biological targets.[3]
Given the lack of specific bioactivity data for this compound, our initial approach must be hypothesis-driven, based on the well-documented activities of structurally related furan derivatives. These include:
-
Anticancer Activity: Many furan-containing compounds have been evaluated as potential anticancer agents, exerting their effects through mechanisms like tubulin polymerization inhibition and apoptosis induction.[1]
-
Antimicrobial Properties: The furan nucleus is a key pharmacophore in several antimicrobial agents.[1] For instance, nitrofurantoin, a furan derivative, is a widely used antibiotic for urinary tract infections.[1]
-
Anti-inflammatory Effects: The furan scaffold is present in various anti-inflammatory drugs, some of which function by inhibiting enzymes like cyclooxygenase-2 (COX-2).[1][2]
-
Antiviral Activity: Certain furan derivatives have shown potential as antiviral agents.[1]
This guide will delineate a comprehensive, multi-pronged strategy to explore these potential activities and pinpoint the specific molecular targets of this compound.
A Strategic Workflow for Target Identification
The journey from a novel compound to a validated therapeutic target is a systematic process of elimination and confirmation. The following workflow outlines a logical progression from broad phenotypic screening to specific target validation.
Phase 1: Phenotypic Screening to Uncover Biological Activity
The initial step is to cast a wide net to identify any significant biological effects of this compound.
Broad-Spectrum Anticancer Screening
A cost-effective and comprehensive initial screen is to utilize a well-established cancer cell line panel, such as the National Cancer Institute's NCI-60 panel. This provides data on the compound's cytotoxicity across a diverse range of human cancer cell lines.
| Parameter | Description | Expected Outcome |
| Cell Lines | 60 human cancer cell lines from 9 different tissue types. | Identification of cell lines particularly sensitive to the compound. |
| Concentration Range | Typically a 5-log dilution series. | Determination of GI50 (50% growth inhibition), TGI (total growth inhibition), and LC50 (50% lethal concentration) values. |
| Data Analysis | COMPARE algorithm to identify compounds with similar activity profiles. | Potential insights into the mechanism of action by comparison with known anticancer agents. |
Focused High-Throughput Screening (HTS)
Based on the known activities of the furan scaffold, parallel focused screens are recommended.
-
Antimicrobial Assays: Test the compound against a panel of clinically relevant Gram-positive and Gram-negative bacteria and fungal strains.[5] The primary endpoint would be the Minimum Inhibitory Concentration (MIC).
-
Anti-inflammatory Assays: Utilize cell-based assays to measure the inhibition of inflammatory mediators (e.g., TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. Alternatively, screen for direct inhibition of key inflammatory enzymes like COX-1 and COX-2.
-
Antiviral Assays: Screen against a panel of viruses in appropriate cell culture models. The endpoint would be the inhibition of viral replication, measured, for example, by plaque reduction assays.
Phase 2: Target Deconvolution - From Phenotype to Protein
Once a reproducible and potent phenotype is identified, the next critical step is to determine the specific molecular target(s) responsible for this effect.[6] Several orthogonal approaches should be employed to increase the confidence in the identified targets.[7]
Affinity-Based Pull-Down Approaches
These methods involve immobilizing the small molecule to a solid support to "fish" for its binding partners from a cell lysate.[7]
Protocol: On-Bead Affinity Matrix Pulldown
-
Synthesis of Affinity Probe: Synthesize an analog of this compound with a linker arm and an affinity tag (e.g., biotin). It is crucial to test that this modification does not abrogate the biological activity of the parent compound.
-
Immobilization: Covalently attach the affinity probe to a solid support, such as agarose beads.
-
Incubation: Incubate the affinity matrix with a relevant cell lysate. A control matrix with no immobilized compound should be run in parallel.
-
Washing: Wash the beads extensively to remove non-specific protein binders.
-
Elution: Elute the specifically bound proteins.
-
Identification: Identify the eluted proteins using mass spectrometry (LC-MS/MS).[7]
Label-Free Target Identification Methods
Label-free methods utilize the unmodified small molecule, avoiding potential artifacts introduced by chemical modifications.[7]
Drug Affinity Responsive Target Stability (DARTS): This technique is based on the principle that the binding of a small molecule can stabilize its target protein against proteolysis.
Protocol: DARTS
-
Cell Lysate Preparation: Prepare a lysate from cells that exhibit the desired phenotype.
-
Compound Incubation: Incubate aliquots of the lysate with varying concentrations of this compound. A vehicle control (e.g., DMSO) is essential.
-
Protease Digestion: Add a protease (e.g., thermolysin or pronase) to each aliquot and incubate for a fixed time.
-
Quenching: Stop the digestion by adding a denaturant (e.g., SDS-PAGE loading buffer) and heating.
-
Analysis: Analyze the protein banding patterns on an SDS-PAGE gel. Proteins that are protected from digestion in the presence of the compound will appear as more intense bands. These bands can be excised and identified by mass spectrometry.[7]
Genetic and Genomic Approaches
These methods leverage genetic perturbations to identify genes that modulate the cellular response to the compound.[6]
-
CRISPR/Cas9 Screening: Perform a genome-wide CRISPR knockout or activation screen in the presence of a sublethal dose of the compound. Genes whose knockout confers resistance or sensitization to the compound are strong candidates for being in the target pathway.
-
Transcriptome Analysis (RNA-seq): Treat cells with the compound and analyze the resulting changes in gene expression. Comparing the transcriptional signature to databases of known drug-induced signatures can provide clues about the mechanism of action.[6]
Phase 3: Target Validation - Confirming the Interaction
Identifying a putative target is not the final step; it must be rigorously validated.[8]
Biochemical Validation
-
Direct Binding Assays: Use techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to confirm a direct physical interaction between the compound and the purified recombinant target protein. These methods will also quantify the binding affinity (KD).
-
Enzyme Inhibition Assays: If the putative target is an enzyme, perform in vitro kinetic studies to determine if the compound inhibits its activity and to elucidate the mechanism of inhibition (e.g., competitive, non-competitive).
Cell-Based Target Engagement
-
Cellular Thermal Shift Assay (CETSA): This assay measures the thermal stabilization of a target protein in intact cells upon ligand binding, providing evidence of target engagement in a physiological context.
-
Target Knockdown/Knockout: Use siRNA or CRISPR to reduce the expression of the putative target protein. If the cells become resistant to the compound, it strongly suggests that the protein is the relevant target.
Conclusion and Future Directions
The journey to elucidate the therapeutic targets of this compound is an iterative process of hypothesis generation, screening, and rigorous validation. The furan scaffold provides a strong rationale for investigating its potential as an anticancer, antimicrobial, or anti-inflammatory agent.[9] By employing a multi-pronged strategy that combines phenotypic screening with orthogonal target deconvolution methods, researchers can systematically uncover the mechanism of action of this promising compound. The successful identification and validation of a novel therapeutic target will pave the way for lead optimization and preclinical development, ultimately unlocking the full therapeutic potential of this furan derivative.
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"exploratory screening of Methyl 2-((furan-2-ylmethyl)amino)acetate derivatives"
An In-Depth Technical Guide to the Exploratory Screening of Methyl 2-((furan-2-ylmethyl)amino)acetate Derivatives
Foreword: The Strategic Imperative for Exploratory Screening
In the landscape of modern drug discovery, the furan scaffold represents a cornerstone of medicinal chemistry.[1] Its presence as a versatile pharmacophore in numerous therapeutic agents is a testament to its ability to modulate biological activity and enhance metabolic stability.[1][2][3][4][5] This guide focuses on a specific, promising subclass: This compound derivatives . These compounds, characterized by a furan ring linked to an amino acetate moiety, offer a rich chemical space for identifying novel therapeutic leads.
This document is not a rigid protocol but a strategic guide for researchers, scientists, and drug development professionals. It outlines a comprehensive, multi-stage workflow for the exploratory screening of a library of these derivatives. Our approach emphasizes scientific integrity, causality in experimental design, and the establishment of self-validating systems to ensure the trustworthiness of generated data. We will proceed from initial computational assessments to robust in vitro assays, culminating in the foundational analysis of structure-activity relationships (SAR) that guide future optimization.
Stage 1: The Foundation - Library Design and In Silico Triage
Before committing to resource-intensive wet lab screening, a well-designed in silico evaluation serves as a critical triage step. This computational funnel prioritizes compounds with the highest probability of success, saving time and resources.[6][7] The process begins with a virtual library of designed this compound derivatives, where substituents on the furan ring and the amino acetate backbone are systematically varied.
Virtual High-Throughput Screening (vHTS)
Virtual screening is a powerful computational strategy for identifying molecules that are likely to bind to a specific biological target.[8] This can be approached from two angles:
-
Structure-Based Virtual Screening (SBVS): If a specific protein target (e.g., a kinase, protease) is hypothesized, molecular docking simulations can predict the binding affinity and pose of each derivative within the target's active site.
-
Ligand-Based Virtual Screening (LBVS): In the absence of a known target structure, derivatives can be screened for similarity to known active compounds using methods like 2D fingerprint analysis.[8]
ADMET Profiling: Failing Fast and Early
A significant portion of drug candidates fail late-stage trials due to poor pharmacokinetic properties.[6][7] Early in silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) is essential.[9][10] Computational models can predict key drug-like properties, allowing for the early deselection of compounds likely to have issues.
Key Predicted ADMET Properties:
| Property Category | Specific Parameter | Rationale for Assessment |
| Absorption | Caco-2 Permeability | Predicts intestinal absorption of orally administered drugs. |
| HIA (Human Intestinal Absorption) | A qualitative measure of absorption from the gut. | |
| Distribution | BBB (Blood-Brain Barrier) Permeation | Critical for CNS-targeting drugs; undesirable for others. |
| Plasma Protein Binding | High binding can reduce the free, active concentration of a drug. | |
| Metabolism | CYP450 Substrate/Inhibitor | Predicts potential for drug-drug interactions.[9] |
| Excretion | Total Clearance | Estimates the rate at which the drug is removed from the body. |
| Toxicity | hERG Inhibition | Predicts risk of cardiac toxicity. |
| Ames Mutagenicity | Screens for potential to cause genetic mutations. |
This computational pre-screening phase generates a prioritized list of derivatives for synthesis and wet-lab validation, enriching the subsequent experimental pool with compounds that possess a higher likelihood of both biological activity and favorable drug-like characteristics.
Caption: In Silico workflow for prioritizing derivatives.
Stage 2: Primary Screening - Identifying Biological Activity
With a prioritized set of synthesized compounds, the goal of primary screening is to efficiently test them across one or more biological assays to identify "hits"—compounds that exhibit a desired biological effect.[11] High-throughput screening (HTS) methodologies are central to this stage.[12][13] Given the broad therapeutic potential of furan derivatives, initial screening often focuses on fundamental cellular processes like proliferation and microbial growth.[3][14]
Antiproliferative Activity Screening
A primary screen for potential anticancer agents involves assessing cytotoxicity against a panel of human cancer cell lines.[15] The MTT assay is a robust, widely used colorimetric method for this purpose.[14][16]
Detailed Protocol: MTT Cytotoxicity Assay
-
Principle: This assay measures cellular metabolic activity. Mitochondrial dehydrogenases in viable cells cleave the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[17]
-
Methodology:
-
Cell Culture & Seeding: Human cancer cell lines (e.g., HeLa - cervical, A549 - lung, MCF-7 - breast) are cultured in appropriate media (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Seed cells into a 96-well plate at a density of 5,000–10,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[14] The cell density is optimized to ensure cells are in the logarithmic growth phase during compound exposure.
-
Compound Addition: Prepare serial dilutions of the furan derivatives in culture medium. A typical screening concentration is 10 µM or 50 µM. Remove the old medium and add 100 µL of medium containing the test compounds to the wells.
-
Controls (Self-Validation):
-
Vehicle Control: Cells treated with the same concentration of solvent (e.g., DMSO, typically ≤0.5%) used to dissolve the compounds. This determines the baseline 100% cell viability.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin). This validates that the assay can detect a cytotoxic effect.
-
Blank Control: Wells containing medium but no cells. This is used for background absorbance subtraction.
-
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[14] During this time, viable cells will convert the MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. Compounds that reduce viability below a certain threshold (e.g., 50%) are considered primary hits.
Antimicrobial Activity Screening
Furan derivatives have shown significant potential as antimicrobial agents.[2][4] The initial screen for antibacterial activity is typically the determination of the Minimum Inhibitory Concentration (MIC).
Detailed Protocol: Broth Microdilution MIC Assay
-
Principle: This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1]
-
Methodology:
-
Microorganism Preparation: Grow bacterial strains (e.g., Staphylococcus aureus - Gram-positive, Escherichia coli - Gram-negative) in an appropriate broth (e.g., Mueller-Hinton Broth). Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).[15]
-
Compound Dilution: Perform a two-fold serial dilution of the furan derivatives in a 96-well microtiter plate containing broth.[1]
-
Inoculation: Inoculate each well with the standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.[1]
-
Controls (Self-Validation):
-
Growth Control: Wells with broth and bacteria but no compound.
-
Sterility Control: Wells with broth only.
-
Positive Control: A known antibiotic (e.g., Ciprofloxacin).
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest compound concentration at which no visible bacterial growth (turbidity) is observed.[1]
-
Stage 3: Hit Confirmation and Counter-Screening
Primary screening is designed for high throughput and can be prone to false positives.[12] Hits must be rigorously confirmed and validated.
Hit Confirmation and Dose-Response Analysis
Primary hits are re-tested under the same conditions to confirm their activity. Active compounds are then evaluated across a range of concentrations (typically 8-12 points) to generate a dose-response curve. From this curve, the half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀) is calculated, providing a quantitative measure of the compound's potency.
Orthogonal and Counter-Screening Assays
To ensure that the observed activity is not an artifact of the primary assay's specific format, an orthogonal assay—one with a different biological readout—should be employed.
-
Rationale for Orthogonal Cytotoxicity Assay: A compound might interfere with the MTT assay chemistry (e.g., by directly reducing the MTT reagent) rather than killing cells.[18] To rule this out, a secondary assay measuring a different hallmark of cell death is crucial. The Lactate Dehydrogenase (LDH) assay is an excellent choice.
-
LDH Assay Principle: This assay measures the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon loss of cell membrane integrity (a marker of cytotoxicity).[19][20] A decrease in viability in the MTT assay (metabolic activity) coupled with an increase in LDH release (membrane damage) provides strong, validated evidence of a cytotoxic effect.[17]
Caption: Workflow for validating primary screening hits.
Stage 4: Preliminary Structure-Activity Relationship (SAR) Analysis
With validated IC₅₀ and MIC data for a series of derivatives, the final exploratory step is to establish a preliminary Structure-Activity Relationship (SAR). SAR analysis links the chemical structure of a compound to its biological activity.[1] The goal is to identify which structural modifications lead to increased potency and which are detrimental.
Key Considerations for SAR:
-
Substituent Effects: How does changing the nature (e.g., electron-donating vs. electron-withdrawing) and position of substituents on the furan ring affect activity? Modifications at the C2 and C5 positions are often critical.[1]
-
Stereochemistry: If chiral centers are present, do different stereoisomers exhibit different levels of activity?
-
Physicochemical Properties: How do changes in properties like lipophilicity (logP) and molecular weight correlate with the observed biological activity?
Example SAR Data Presentation:
| Compound ID | R¹ Substituent | R² Substituent | Cytotoxicity IC₅₀ (µM) vs. HeLa |
| DERIV-001 | -H | -H | > 100 |
| DERIV-002 | -Cl | -H | 45.2 |
| DERIV-003 | -OCH₃ | -H | 89.7 |
| DERIV-004 | -Cl | -NO₂ | 15.8 |
This data, even from a small set, begins to build a narrative. For instance, the addition of a chlorine at R¹ (DERIV-002 vs. DERIV-001) increases activity, and further adding a nitro group at R² (DERIV-004) enhances it even more. This provides a logical basis for designing the next generation of more potent compounds.
Caption: Logical progression of SAR to guide new synthesis. (Note: A placeholder is used for the chemical structure image in the DOT script.)
Conclusion and Path Forward
This guide has outlined a systematic and robust framework for the exploratory screening of this compound derivatives. By integrating in silico prediction, validated high-throughput in vitro assays, and preliminary SAR analysis, researchers can efficiently identify and prioritize promising lead compounds. A confirmed hit from this workflow is not an endpoint but a highly qualified starting point for a dedicated lead optimization program, which would involve more extensive SAR studies, secondary mechanism-of-action assays, and in vivo efficacy and safety testing. This structured approach maximizes the potential for discovery while judiciously allocating valuable research resources.
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N-Furfuryl Amino Acid Esters: A Modern Scaffold for Medicinal Chemistry and Beyond
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: N-furfuryl amino acid esters represent a versatile class of organic compounds that merge the biorelevant furan scaffold with the fundamental building blocks of life, amino acids. This unique combination has garnered significant interest, leading to applications ranging from advanced prodrug design to the development of novel therapeutic agents with anticancer, antimicrobial, and antioxidant properties. This technical guide provides a comprehensive literature review of N-furfuryl amino acid esters, delving into their core synthesis strategies, key physicochemical characteristics, and diverse biological activities. Authored from the perspective of a Senior Application Scientist, this document emphasizes the causal relationships behind experimental choices and provides detailed, field-proven protocols to empower researchers in their discovery and development efforts.
Introduction: The Convergence of Furan and Amino Acid Chemistry
The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, is a privileged scaffold in medicinal chemistry. It is a key structural component in numerous natural products and synthetic drugs. Its utility is often attributed to its ability to act as a bioisostere for phenyl rings or other aromatic systems while possessing a distinct electronic profile and potential for hydrogen bonding via the furan oxygen.
When the N-furfuryl group, consisting of a furan ring attached to a methyleneamine moiety (-CH₂-NH-), is coupled with an amino acid, a unique molecular architecture is formed. The subsequent esterification of the amino acid's carboxyl group yields an N-furfuryl amino acid ester. This modular design allows for extensive chemical diversification:
-
The Furan Ring: Can be substituted to modulate electronic properties and steric bulk.
-
The Amino Acid: The side chain (R-group) can be varied to influence hydrophobicity, charge, and specific interactions with biological targets.
-
The Ester Group: Can be modified to tune the rate of hydrolysis, a critical parameter for prodrug activation.[1]
This structural versatility makes N-furfuryl amino acid esters attractive candidates for drug development, where they can serve as prodrugs to enhance the bioavailability of parent molecules or as pharmacologically active agents in their own right.[2][3] Amino acid moieties are particularly effective as promoieties because they can leverage endogenous transporter proteins (like peptide transporters) to improve cellular uptake, even when not part of a true peptide bond.[2][]
Core Synthetic Strategies
The synthesis of N-furfuryl amino acid esters can be approached through several pathways, each with distinct advantages regarding efficiency, scalability, and environmental impact. The choice of method is dictated by the desired substitution pattern and the scale of the reaction.
Chemoenzymatic Synthesis via Reductive Amination
A highly efficient and green approach involves a two-step chemoenzymatic sequence starting from furan aldehydes, such as 5-hydroxymethylfurfural (HMF).
-
Step 1: Reductive Amination: The furan aldehyde reacts with a primary amine (or ammonia) to form a Schiff base (imine), which is then reduced in situ to the corresponding N-furfuryl amine. Modern protocols utilize heterogeneous catalysts, such as cobalt nanoparticles, which are highly active and selective under mild conditions (e.g., 60°C and 4 bar H₂), avoiding the harsh conditions of traditional methods like the Mannich reaction.
-
Step 2: Enzymatic Esterification: The resulting N-furfuryl amino alcohol is then esterified with a fatty acid or a protected amino acid. The use of lipases, such as Candida antarctica Lipase B (CALB, often immobilized as Novozym 435), offers exceptional selectivity for the hydroxymethyl group, proceeds under mild conditions, and simplifies purification.
The causality for this approach is clear: it decouples the amine formation from the esterification, allowing for optimization of each step while leveraging the high selectivity and mild conditions of biocatalysis for the final coupling.
Caption: Chemoenzymatic synthesis workflow.
One-Pot Multicomponent Reactions
For analogous structures like α-aminophosphonates, one-pot three-component reactions such as the Kabachnik-Fields reaction have proven highly effective.[5][6][7] This strategy can be adapted for N-furfuryl amino acid ester synthesis. A furfural derivative, an amine (such as furfurylamine), and a third component are reacted together, often under microwave irradiation with an environmentally benign catalyst like silica gel-supported iodine.[6][7]
The primary advantage is process intensification: by combining multiple steps into a single operation, it reduces solvent waste, purification steps, and reaction time. The catalyst, being heterogeneous, can often be recovered and reused, further enhancing the green credentials of the protocol.[5]
Classical N-Acylation and Coupling Methods
Traditional peptide chemistry techniques are also applicable. An amino acid ester can be coupled with a furan-containing carboxylic acid (like 2-furoic acid) using standard coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC) or Dicyclohexylcarbodiimide (DCC), often with additives like 1-Hydroxybenzotriazole (HBT) to suppress side reactions.[8]
Alternatively, an N-furfuryl amine can be acylated with a protected amino acid derivative (e.g., an N-Boc amino acid anhydride). This method provides a high degree of control and is suitable for complex molecules but may involve more protection/deprotection steps compared to one-pot approaches.
Biological Activities and Therapeutic Applications
N-furfuryl amino acid esters and their precursors have demonstrated a wide spectrum of biological activities, positioning them as promising leads for drug development.
Anticancer and Cytotoxic Activity
Several studies have highlighted the potential of furan derivatives in oncology. Methyl-5-(hydroxymethyl)-2-furan carboxylate, a related core structure, has shown anti-inflammatory properties.[9] When this core is functionalized, potent bioactivity can be achieved. For instance, an amine derivative, (5-(((2-(1H-indol-3-yl)ethyl)amino)methyl) furan-2-yl)methyl acetate, displayed significant cytotoxicity against the HeLa cervical cancer cell line with an IC₅₀ value of 62.37 µg/mL.[9] This finding suggests that the tryptamine moiety, coupled with the acylated furfuryl core, is crucial for its anticancer effect.[9]
| Compound/Derivative | Cell Line | Activity Metric | Result | Reference |
| (5-(((2-(1H-indol-3-yl)ethyl)amino)methyl) furan-2-yl)methyl acetate | HeLa | IC₅₀ | 62.37 µg/mL | [9] |
| α-Furfuryl-2-alkylaminophosphonate (Compound 5e) | Antioxidant Assay | IC₅₀ | 35.23 µM | [6] |
| α-Furfuryl-2-alkylaminophosphonate (Compound 5c) | Antioxidant Assay | IC₅₀ | 38.03 µM | [6] |
| Ascorbic Acid (Standard) | Antioxidant Assay | IC₅₀ | 39.42 µM | [6] |
Antimicrobial and Antifungal Activity
The furan scaffold is also a component of various antimicrobial agents. The same study that identified cytotoxic effects also found that the core molecule, methyl-5-(hydroxymethyl)-2-furan carboxylate, and its derivatives possess antibacterial activity.[9] The tryptamine derivative was active against pathogenic bacteria with a Minimum Inhibitory Concentration (MIC) of 250 µg/mL.[9] Furthermore, related structures like N-benzoyl amino acid esters have been synthesized and evaluated as antifungal agents against filamentous fungi such as Aspergillus fumigatus.
Prodrug Development
Perhaps the most compelling application for this chemical class is in prodrug design. A prodrug is an inactive compound that is metabolized in the body to produce the active drug. Amino acid esters are classic promoieties used to mask polar groups (like hydroxyls or carboxyls), thereby increasing lipophilicity and improving membrane permeability.[1][2]
The ester linkage in an N-furfuryl amino acid ester is designed to be stable in the gastrointestinal tract but susceptible to cleavage by endogenous esterase enzymes within target cells or in systemic circulation, releasing the active N-furfuryl amine parent drug. The rate of this hydrolysis can be precisely controlled by modifying the amino acid side chain and the ester group, allowing for tailored drug release profiles.[1] This strategy has been successfully used to improve the oral bioavailability of antiviral drugs like acyclovir (valacyclovir) and ganciclovir (valganciclovir).[2][3]
Caption: Prodrug activation via enzymatic hydrolysis.
Antioxidant and Other Activities
Derivatives such as α-furfuryl-2-alkylaminophosphonates have shown potent antioxidant activity, in some cases exceeding that of the standard antioxidant, ascorbic acid.[6][7] This activity is attributed to the ability of the furan ring and associated electron-donating groups to scavenge free radicals. Additionally, certain amino acid esters have been shown to act as plant defense potentiators, indicating potential applications in agriculture.[10]
Key Experimental Protocols
To ensure scientific integrity, protocols must be self-validating. The following methodologies are described with sufficient detail to be reproducible and include rationale for key steps.
Protocol: Synthesis of an N-Furfuryl Amino Acid Ester
This protocol adapts the chemoenzymatic method for the synthesis of a model compound, N-(furan-2-ylmethyl)glycine ethyl ester.
Objective: To synthesize N-(furan-2-ylmethyl)glycine ethyl ester from furfural and glycine ethyl ester via reductive amination.
Materials:
-
Furfural (freshly distilled)
-
Glycine ethyl ester hydrochloride
-
Triethylamine (TEA)
-
Methanol (Anhydrous)
-
Sodium borohydride (NaBH₄)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Amine Neutralization: In a 100 mL round-bottom flask, dissolve glycine ethyl ester hydrochloride (1.0 eq) in methanol (20 mL). Cool the solution to 0°C in an ice bath.
-
Add triethylamine (1.1 eq) dropwise to neutralize the hydrochloride salt and liberate the free amine. Stir for 15 minutes. Rationale: The free amine is required to form the Schiff base with the aldehyde.
-
Schiff Base Formation: To the same flask, add furfural (1.0 eq) dropwise. Allow the mixture to warm to room temperature and stir for 2 hours. The formation of the imine can be monitored by TLC. Rationale: This step forms the C=N double bond that will be subsequently reduced.
-
Reduction: Cool the reaction mixture back to 0°C. Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 30 minutes, ensuring the temperature does not exceed 10°C. Rationale: NaBH₄ is a mild reducing agent that selectively reduces the imine in the presence of the ester and furan ring. Portion-wise addition controls the exothermic reaction.
-
After the addition is complete, stir the reaction at room temperature for an additional 3 hours or until the reaction is complete by TLC analysis.
-
Workup: Quench the reaction by slowly adding saturated NaHCO₃ solution (20 mL). Extract the aqueous layer with dichloromethane (3 x 30 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄. Rationale: The aqueous workup removes inorganic salts, and drying removes residual water.
-
Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the resulting crude oil by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure N-(furan-2-ylmethyl)glycine ethyl ester.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol: In Vitro Cytotoxicity (MTT) Assay
Objective: To determine the concentration at which an N-furfuryl amino acid ester derivative inhibits 50% of cancer cell growth (IC₅₀).
Materials:
-
HeLa cells (or other target cancer cell line)
-
DMEM medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
N-furfuryl amino acid ester test compound
-
DMSO (sterile)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well microplates
-
Multi-channel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed HeLa cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment. Rationale: A 24-hour pre-incubation ensures cells are in a logarithmic growth phase.
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is <0.5%. Rationale: A serial dilution allows for the determination of a dose-response curve.
-
Cell Treatment: After 24 hours, remove the old medium and add 100 µL of the medium containing the various concentrations of the test compound. Include wells with medium only (blank), cells with medium (negative control), and cells with a known cytotoxic agent (positive control).
-
Incubate the plate for 48 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Rationale: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the negative control. Plot the cell viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Future Outlook
The field of N-furfuryl amino acid esters is ripe with opportunity. Future research will likely focus on several key areas:
-
Expansion of Chemical Space: Synthesizing novel derivatives by incorporating unnatural amino acids, diverse furan substitutions, and different ester promoieties to fine-tune biological activity and pharmacokinetic profiles.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and pathways through which these compounds exert their anticancer and antimicrobial effects.
-
Targeted Delivery: Developing prodrugs that are activated by enzymes specifically overexpressed in tumor tissues or by pathogenic microorganisms, thereby increasing efficacy and reducing off-target toxicity.
-
Green Chemistry: Further optimizing synthetic routes using flow chemistry and biocatalysis to create sustainable and scalable manufacturing processes.
References
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Chemoenzymatic synthesis of amino-esters as precursors of ammonium salt-based surfactants from 5-hydroxymethylfurfural (HMF). Digital CSIC. [Link]
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Reddy, S. B., et al. (2021). Green Synthesis, Antioxidant, and Plant Growth Regulatory Activities of Novel α-Furfuryl-2-alkylaminophosphonates. ACS Omega. [Link]
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Tadtong, S., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry. [Link]
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Jain, R., et al. (2003). Amino Acid Ester Prodrugs of Floxuridine: Synthesis and Effects of Structure, Stereochemistry, and Site of Esterification on the Rate of Hydrolysis. Pharmaceutical Research. [Link]
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Physico-chemical properties of the prepared amino acid esters. ResearchGate. [Link]
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Zacapala-Arellano, J., et al. (2021). Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. Journal of the Mexican Chemical Society. [Link]
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Green Synthesis, Antioxidant, and Plant Growth Regulatory Activities of Novel α-Furfuryl-2-alkylaminophosphonates. (2021). ACS Publications. [Link]
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Amino acid based esters, which have amino acid residue as hydrophilic moiety, are reviewed with respect to their properties and cosmetic applications. ResearchGate. [Link]
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Representations of bioactive amino acid esters from nature. ResearchGate. [Link]
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Arimura, G., et al. (2022). An amino acid ester of menthol elicits defense responses in plants. Plant Molecular Biology. [Link]
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"preliminary cytotoxicity screening of Methyl 2-((furan-2-ylmethyl)amino)acetate"
An In-Depth Technical Guide:
Preliminary Cytotoxicity Screening of Methyl 2-((furan-2-ylmethyl)amino)acetate
Executive Summary
The furan ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and development candidates.[1][2] However, the furan moiety is also associated with potential toxicity, often mediated by metabolic activation into reactive species.[3][4][5] This duality necessitates a robust and early assessment of cytotoxicity for any novel furan-containing compound. This guide provides a comprehensive framework for the preliminary in vitro cytotoxicity screening of this compound. We will move beyond simple protocols to explain the causal logic behind experimental choices, ensuring that the screening process is a self-validating system. This document is intended for researchers, scientists, and drug development professionals seeking to generate reliable and interpretable preliminary safety data.
Foundational Principles: Why This Screening Matters
Early-stage drug discovery is a process of attrition; identifying compounds with potential liabilities, such as cytotoxicity, is critical to saving time and resources.[6] The core objective of a preliminary screen is not to fully characterize the toxicological profile, but to rapidly identify dose-dependent toxicity, establish a therapeutic window, and guide subsequent structure-activity relationship (SAR) studies.
The structure of this compound contains a furan ring, which can be metabolized by cytochrome P450 enzymes into highly reactive α,β-unsaturated dialdehydes. This reactive metabolite can induce cellular damage through mechanisms like glutathione (GSH) depletion, oxidative stress, and mitochondrial dysfunction, ultimately leading to cell death. Therefore, a multi-assay approach is essential to capture different facets of potential toxicity.
Our strategy will employ two complementary assays:
-
MTT Assay: Measures mitochondrial reductase activity, serving as a proxy for metabolic health and cell viability.[7][8]
-
Lactate Dehydrogenase (LDH) Release Assay: Measures the release of the cytosolic enzyme LDH into the culture medium, an indicator of compromised cell membrane integrity and necrosis.[9][10]
Running these assays in parallel provides a more nuanced view. For instance, a compound might reduce metabolic activity (detected by MTT) at concentrations lower than those causing outright membrane lysis (detected by LDH), suggesting a cytostatic or apoptotic effect rather than immediate necrosis.
Strategic Selection of Cellular Models
The choice of cell line is a critical experimental parameter that can significantly influence the observed IC50 values.[11] For a preliminary screen, it is advisable to use at least two cell lines: one cancerous and one non-cancerous (normal) human cell line. This helps to identify compounds with selective cytotoxicity towards cancer cells, a desirable trait for oncology drug candidates.
-
Hepatocellular Carcinoma (HepG2): This human liver cancer cell line is metabolically active and expresses various cytochrome P450 enzymes. Given that furan toxicity is often linked to liver metabolism, HepG2 is a highly relevant model.[12]
-
Human Dermal Fibroblasts (HDF): A primary-like normal human cell line that serves as a control for general cytotoxicity.[7] A large difference between the IC50 in HepG2 and HDF cells might indicate a degree of cancer selectivity.
It is imperative to source cell lines from reputable repositories like the American Type Culture Collection (ATCC) to ensure authenticity and avoid issues with cross-contamination.[13]
The Screening Workflow: A Visual Guide
The overall process, from initial compound handling to final data interpretation, follows a systematic workflow designed to ensure reproducibility and accuracy.
Caption: High-level workflow for preliminary cytotoxicity screening.
Detailed Experimental Protocols
The following protocols are designed as self-validating systems through the inclusion of rigorous controls. For each 96-well plate, the following controls are mandatory:
-
Vehicle Control: Cells treated with the highest concentration of the vehicle (e.g., DMSO) used to dissolve the compound. This ensures the solvent itself is not toxic.
-
Untreated Control (100% Viability): Cells treated with culture medium only.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin) to confirm the assay is working correctly.
-
Maximum LDH Release Control (for LDH assay): Cells treated with a lysis buffer to induce 100% cell death.
-
Medium Blank: Wells containing only culture medium to measure background absorbance.
Protocol 1: MTT Cell Viability Assay
This assay measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[8][14]
Reagent Preparation:
-
MTT Stock Solution: Dissolve MTT powder in sterile PBS to a final concentration of 5 mg/mL.[15] Filter-sterilize and store at -20°C, protected from light.
-
Solubilization Solution: 10% SDS in 0.01 M HCl.
Step-by-Step Procedure:
-
Cell Seeding: Seed HepG2 or HDF cells into a 96-well flat-bottom plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[16]
-
Compound Treatment: Prepare serial dilutions of this compound (e.g., from 0.1 µM to 100 µM) in culture medium. The final DMSO concentration should not exceed 0.5%. Carefully remove the old medium from the wells and add 100 µL of the medium containing the test compound or controls.
-
Incubation: Incubate the plates for the desired time points (e.g., 24 and 48 hours).
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT stock solution to each well.[16]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple formazan crystals.[15]
-
Solubilization: Carefully aspirate the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[15]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[14] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[14]
Protocol 2: LDH Release Cytotoxicity Assay
This assay quantifies the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon loss of membrane integrity.[10][17]
Procedure (using a commercial kit like Promega CytoTox 96®):
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol in a separate 96-well plate.
-
Establish Controls: Alongside the standard controls, prepare a "Maximum LDH Release" control by adding 10 µL of the provided Lysis Solution to triplicate wells of untreated cells 45 minutes before the next step.
-
Supernatant Transfer: After the treatment incubation, centrifuge the plate at 250 x g for 4 minutes to pellet any detached cells.
-
Sample Collection: Carefully transfer 50 µL of the supernatant from each well to a new, flat-bottom 96-well plate.[18]
-
Reagent Addition: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of this mixture to each well of the new plate containing the supernatants.[18]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[18]
-
Stop Reaction: Add 50 µL of the Stop Solution provided in the kit to each well.[18]
-
Absorbance Reading: Measure the absorbance at 490 nm within one hour.[9]
Data Analysis and Interpretation
Calculations
For the MTT Assay: The percentage of cell viability is calculated relative to the untreated control cells.
-
% Viability = [(AbsSample - AbsBlank) / (AbsUntreated Control - AbsBlank)] x 100
For the LDH Assay: The percentage of cytotoxicity is calculated based on the ratio of LDH released from treated cells to the maximum possible LDH release.
-
% Cytotoxicity = [(AbsSample - AbsUntreated Control) / (AbsMax Release - AbsUntreated Control)] x 100
Dose-Response Curves and IC50 Determination
The cornerstone of cytotoxicity analysis is the dose-response curve, which plots the percentage of viability or cytotoxicity against the logarithm of the compound concentration.[19][20] This allows for the determination of the Half-Maximal Inhibitory Concentration (IC50) , the concentration of a compound that inhibits 50% of a biological process (in this case, cell viability).[21][22]
A lower IC50 value indicates a more potent compound.[11] This value is typically calculated using non-linear regression analysis in software such as GraphPad Prism or specialized Excel add-ins.[21][23]
Caption: Potential pathway of furan-mediated cytotoxicity.[16]
Data Presentation: A Hypothetical Case Study
To illustrate the output of this screening process, let's consider hypothetical data for this compound.
Table 1: Comparison of Cytotoxicity Assay Principles
| Assay Type | Principle | Endpoint Measured | Advantages | Limitations |
| MTT Assay | Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases.[8] | Cell viability and metabolic activity. | Well-established, cost-effective, high-throughput suitable. | Indirect measure; can be affected by metabolic changes; requires solubilization step. |
| LDH Release Assay | Measures activity of lactate dehydrogenase (LDH) released from damaged cells.[9] | Cell membrane integrity (necrosis).[24] | Direct measure of cytotoxicity; stable endpoint.[17] | Less sensitive to apoptosis or cytostatic effects; timing is critical.[25] |
Table 2: Hypothetical IC50 Values (µM) for this compound
| Cell Line | Incubation Time | MTT Assay (IC50) | LDH Assay (IC50) |
| HepG2 (Cancer) | 24 hours | 15.2 µM | 45.8 µM |
| 48 hours | 8.7 µM | 22.1 µM | |
| HDF (Normal) | 24 hours | 68.5 µM | > 100 µM |
| 48 hours | 42.3 µM | 89.7 µM |
Interpretation of Hypothetical Data:
-
Dose and Time Dependence: The compound demonstrates dose-dependent cytotoxicity in both cell lines, with lower IC50 values observed after 48 hours, indicating a time-dependent effect.
-
Mechanism of Action Insight: In HepG2 cells, the IC50 from the MTT assay is consistently lower than that from the LDH assay. This suggests that at lower concentrations, the compound impairs metabolic function before it causes overt membrane rupture, potentially pointing towards an apoptotic or cytostatic mechanism.
-
Selective Toxicity: The compound is significantly more potent against the HepG2 cancer cell line than the normal HDF fibroblast line (e.g., at 48h, IC50 is 8.7 µM vs 42.3 µM). This ~4.8-fold selectivity is a promising result for a potential anticancer agent.
Conclusion and Future Directions
This guide outlines a robust, multi-faceted approach for the preliminary cytotoxicity screening of this compound. By employing both metabolic and membrane integrity assays across cancerous and normal cell lines, researchers can generate a reliable initial dataset. The hypothetical results indicate a compound with promising, selectively cytotoxic properties.
Based on these preliminary findings, subsequent steps would include:
-
Screening against a broader panel of cancer cell lines.
-
Performing mechanistic studies to confirm apoptosis (e.g., Caspase-3/7 activity assays, Annexin V staining).
-
Investigating the role of metabolic activation using P450 inhibitors.
This structured, hypothesis-driven approach to preliminary screening ensures that only the most promising and safest candidates are advanced in the drug discovery pipeline, maximizing the efficiency and success of the overall program.
References
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
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LifeNet Health LifeSciences. (n.d.). In Vitro Cytotoxicity Assays. Retrieved from [Link]
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Cao, S., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. National Institutes of Health. Retrieved from [Link]
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Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
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Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Retrieved from [Link]
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CLYTE Technologies. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]
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protocols.io. (2024). LDH cytotoxicity assay. Retrieved from [Link]
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Oriental Journal of Chemistry. (2024). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Retrieved from [Link]
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ResearchGate. (2023). What cell line should I choose for citotoxicity assays? Retrieved from [Link]
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Leist, M., et al. (2018). Highlight report: Cell type selection for toxicity testing. National Institutes of Health. Retrieved from [Link]
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Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]
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Cell Biologics Inc. (n.d.). LDH Assay. Retrieved from [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
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AlQalam Journal of Medical and Applied Sciences. (2023). A Review on Biological and Medicinal Significance of Furan. Retrieved from [Link]
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National Toxicology Program (NTP). (n.d.). RoC Profile: Furan. Retrieved from [Link]
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fakescience.org. (2024). Pharmacological activity of furan derivatives. Retrieved from [Link]
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MDPI. (2024). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Retrieved from [Link]
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ResearchGate. (2023). Clinically approved drugs containing furan ring. Retrieved from [Link]
-
PubMed. (2020). A review on furan: Formation, analysis, occurrence, carcinogenicity, genotoxicity and reduction methods. Retrieved from [Link]
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Visikol. (2022). The Importance of IC50 Determination. Retrieved from [Link]
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ResearchGate. (2020). Which cell line to choose for cytotoxicity evaluation of nanomaterials? Retrieved from [Link]
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Parham, F., et al. (2009). Dose-Response Modeling of High-Throughput Screening Data. National Institutes of Health. Retrieved from [Link]
-
Wikipedia. (n.d.). Furan. Retrieved from [Link]
-
Taylor & Francis Online. (2020). A review on furan: Formation, analysis, occurrence, carcinogenicity, genotoxicity and reduction methods. Retrieved from [Link]
-
YouTube. (2023). How to Analyse MTT/MTS Assay Data and IC50 using Excel. Retrieved from [Link]
-
PubMed Central. (2023). Guidance for statistical design and analysis of toxicological dose–response experiments, based on a comprehensive literature review. Retrieved from [Link]
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National Institutes of Health. (2023). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Retrieved from [Link]
-
PubMed Central. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) Preliminary Cytotoxic Study of Some Novel Furo-2-quinolone Compounds. Retrieved from [Link]
-
Johner Institute. (2022). Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. Retrieved from [Link]
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ResearchGate. (n.d.). Dose-response curves for single compounds in the cytotoxicity assay.... Retrieved from [Link]
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faCellitate. (2023). How to choose the right cell line for your experiments. Retrieved from [Link]
-
ResearchGate. (n.d.). Cytotoxicity (%) dose-response curves of increasing concentrations for.... Retrieved from [Link]
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ResearchGate. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Retrieved from [Link]
-
ResearchGate. (2014). Can someone advise me how to interpret my results of cytotoxicity using MTT assay? Retrieved from [Link]
-
Oriental Journal of Chemistry. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Retrieved from [Link]
-
Science Alert. (n.d.). Evaluating the Effect of Methyl 5-(Hydroxy-Methyl) Furan-2-Carboxylate on Cytotoxicity and Antibacterial Activity. Retrieved from [Link]
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Methodological & Application
Lab-Scale Synthesis of Methyl 2-((furan-2-ylmethyl)amino)acetate: A Detailed Protocol and Application Guide
Introduction: The Significance of Furan-Containing Amino Acid Esters
Methyl 2-((furan-2-ylmethyl)amino)acetate represents a class of heterocyclic non-proteinogenic amino acid esters. The furan moiety is a versatile pharmacophore found in numerous natural products and synthetic pharmaceuticals, imparting a range of biological activities. The incorporation of this scaffold into an amino acid framework opens avenues for the development of novel peptide mimics, enzyme inhibitors, and other bioactive molecules. This document provides a comprehensive, field-proven protocol for the lab-scale synthesis of this compound, designed for researchers in synthetic chemistry, medicinal chemistry, and drug development. The described methodology is based on the robust and widely applicable reductive amination pathway.
Reaction Principle: Reductive Amination
The synthesis of the target compound is achieved via a one-pot reductive amination reaction. This powerful transformation involves the initial formation of an imine intermediate from the condensation of a primary amine (furfurylamine) and an aldehyde (in a theoretical reverse sense, though practically we will use a different strategy to avoid self-condensation of glycinate derivatives), followed by in-situ reduction to the corresponding secondary amine. This approach is favored for its efficiency, atom economy, and generally mild reaction conditions.[1][2][3][4]
An alternative, and in this case more direct, approach is the nucleophilic substitution of a suitable haloacetate ester by furfurylamine. This method is straightforward and effective for the synthesis of N-substituted glycine esters.
This guide will focus on the nucleophilic substitution approach due to the commercial availability of the starting materials and the simplicity of the procedure.
Experimental Workflow Diagram
Figure 1: Experimental workflow for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Furfurylamine | ≥99% | e.g., Millipore | Flammable liquid, toxic if swallowed, and fatal in contact with skin. Causes severe skin burns and eye damage.[5][6] Handle with extreme care in a fume hood. |
| Methyl chloroacetate | ≥99% | e.g., Sigma-Aldrich | Flammable liquid and vapor. Toxic if swallowed or inhaled. Causes skin irritation and serious eye damage.[7][8] Handle with care in a fume hood. |
| Triethylamine (TEA) | ≥99.5%, redistilled | Any major supplier | Corrosive and flammable. Use as a base to quench the HCl byproduct. |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Any major supplier | Solvent for the reaction. |
| Ethyl acetate (EtOAc) | ACS Grade | Any major supplier | For extraction and chromatography. |
| Hexanes | ACS Grade | Any major supplier | For chromatography. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Any major supplier | For drying the organic layer. |
| Silica Gel | 60 Å, 230-400 mesh | Any major supplier | For column chromatography. |
Detailed Step-by-Step Protocol
1. Reaction Setup:
-
To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add furfurylamine (1.0 g, 10.3 mmol).
-
Dissolve the furfurylamine in 20 mL of anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Add triethylamine (1.5 mL, 10.8 mmol) to the solution. This acts as a base to neutralize the hydrochloric acid formed during the reaction.
-
Cool the reaction mixture to 0 °C in an ice-water bath.
2. Addition of Methyl Chloroacetate:
-
In a separate, dry vial, prepare a solution of methyl chloroacetate (1.12 g, 10.3 mmol) in 5 mL of anhydrous dichloromethane.
-
Add the methyl chloroacetate solution dropwise to the stirred furfurylamine solution over a period of 15-20 minutes, ensuring the internal temperature remains below 5 °C. The dropwise addition is crucial to control the exothermic nature of the reaction.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
3. Reaction Monitoring:
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 1:4 v/v) as the eluent. The starting materials and the product should have distinct Rf values.
4. Work-up:
-
Once the reaction is complete (as indicated by TLC), quench the reaction by adding 20 mL of deionized water to the flask.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers and wash with brine (1 x 20 mL).
-
Dry the combined organic layer over anhydrous sodium sulfate.
5. Purification:
-
Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product as an oil.
-
Purify the crude product by flash column chromatography on silica gel.[9] A gradient elution system of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 30%) is typically effective in isolating the desired product.
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield this compound as a pale yellow oil.
Characterization
The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.
-
¹H NMR (Nuclear Magnetic Resonance): The proton NMR spectrum should show characteristic peaks for the furan ring protons, the methylene protons of the furfuryl group, the methylene protons of the acetate group, and the methyl ester protons.
-
¹³C NMR: The carbon NMR spectrum will confirm the presence of all the carbon atoms in the molecule with their characteristic chemical shifts.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the target compound.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves, when handling the reagents.
-
Fume Hood: Conduct the entire synthesis in a well-ventilated fume hood due to the toxicity and volatility of the reagents.[5]
-
Handling of Reagents:
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Conclusion
This application note provides a detailed and reliable protocol for the laboratory-scale synthesis of this compound. By following the outlined steps and adhering to the safety precautions, researchers can confidently prepare this valuable building block for further applications in medicinal chemistry and materials science. The principles of nucleophilic substitution employed in this synthesis are fundamental in organic chemistry and can be adapted for the preparation of a wide range of N-substituted amino acid esters.
References
-
Eschweiler, W. (1905). Ersatz von an Stickstoff gebundenen Wasserstoffatomen durch die Methylgruppe mit Hülfe von Formaldehyd. Berichte der deutschen chemischen Gesellschaft, 38(1), 880-882. Available at: [Link]
-
Clarke, H. T., Gillespie, H. B., & Weisshaus, S. Z. (1933). The Action of Formaldehyde on Amines and Amino Acids. Journal of the American Chemical Society, 55(11), 4571-4587. Available at: [Link]
-
Organic Chemistry Portal. Eschweiler-Clarke Reaction. Available at: [Link]
-
Wikipedia. Eschweiler–Clarke reaction. Available at: [Link]
-
Kimies. (2025, October 13). Eschweiler-Clarke reaction. YouTube. Available at: [Link]
-
ResearchGate. 2-Benzamido-2-[(tetrahydro-furan-2-ylmethyl) amino] methyl acetate 6. Available at: [Link]
-
Organic Syntheses. Procedure for column chromatography. Available at: [Link]
-
ResearchGate. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Available at: [Link]
-
MDPI. Ethyl({[acryloyl(furan-2-ylmethyl)amino]acetyl}amino)acetate. Available at: [Link]
-
PubMed. (2022, April 7). Advances in the Catalytic Reductive Amination of Furfural to Furfural Amine: The Momentous Role of Active Metal Sites. Available at: [Link]
-
Taylor & Francis eBooks. Reductive Amination of Furfural to Furfurylamine. Available at: [Link]
-
ResearchGate. Advances in the Catalytic Reductive Amination of Furfural to Furfural Amine: The Momentous Role of Active Metal Sites | Request PDF. Available at: [Link]
-
Green Chemistry (RSC Publishing). Electrochemical reductive amination of furfural-based biomass intermediates. Available at: [Link]
-
ResearchGate. Reductive amination of furfural to furfurylamine: Advances in catalyst design and mechanistic insights. Available at: [Link]
-
PMC - NIH. (E)-2-{[(Furan-2-ylmethyl)imino]methyl}-4-nitrophenol. Available at: [Link]
-
Oriental Journal of Chemistry. (2019, May 8). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Available at: [Link]
-
NIH. Targeted Modification of furan-2-carboxaldehydes into Michael Acceptor Analogs Yielded Long-Acting Hemoglobin Modulators with Dual Antisickling Activities. Available at: [Link]
-
MDPI. Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Available at: [Link]
-
SpectraBase. methyl 2-(furan-2-yl)acetate. Available at: [Link]
-
ResearchGate. 1 H NMR of compound 2 (S)-1-(furan-2-yl)ethanol, 2: 0.37 g (2.84 mmol)... Available at: [Link]
- Google Patents. US20230339876A1 - Process for preparing aminofuranes.
- Google Patents. CN101357911A - Method for synthesizing (z)-2-(alpha-methoxyimino)furan-ammonium acetate.
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- 9. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for the Purification of Methyl 2-((furan-2-ylmethyl)amino)acetate
Introduction
Methyl 2-((furan-2-ylmethyl)amino)acetate is a secondary amine and an amino acid ester derivative incorporating a furan moiety. Such structures are of significant interest in medicinal chemistry and materials science due to the diverse biological activities and unique chemical properties associated with the furan ring system.[1][2] The purity of this compound is paramount for its use in research and development, as impurities can lead to ambiguous biological data and irreproducible results. This guide provides detailed protocols and the underlying scientific rationale for the purification of this compound, targeting researchers, scientists, and professionals in drug development. The methodologies described herein are designed to be robust and adaptable to various crude sample purities.
Physicochemical Properties and Purification Strategy
Understanding the physicochemical properties of this compound is crucial for selecting and optimizing a purification strategy. The molecule possesses a secondary amine, which is basic, a methyl ester group, which is relatively non-polar, and a furan ring, which contributes to its overall polarity and potential for specific interactions. The presence of the secondary amine can lead to challenges during silica gel chromatography, such as tailing or streaking.[3] Therefore, the purification strategies outlined below are designed to mitigate these issues.
The primary purification techniques applicable to this compound are:
-
Column Chromatography: For the separation of the target compound from impurities with different polarities.
-
Acid-Base Extraction: To leverage the basicity of the secondary amine for selective separation.
-
Recrystallization: For obtaining highly pure crystalline material, provided a suitable solvent system is identified.
I. Purification by Column Chromatography
Column chromatography is a versatile technique for purifying compounds from a reaction mixture.[4] For secondary amines like this compound, standard silica gel chromatography can be problematic due to the interaction of the basic amine with the acidic silanol groups on the silica surface. This can be addressed by using a mobile phase containing a small amount of a basic modifier or by using a different stationary phase.[3][5]
Protocol 1: Flash Column Chromatography on Silica Gel with a Basic Modifier
This is the most common approach and is often sufficient for achieving good purity. The addition of a small amount of a volatile base, such as triethylamine (TEA), to the eluent neutralizes the acidic sites on the silica gel, preventing the streaking of the amine.[3][5]
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (or Heptane)
-
Ethyl acetate
-
Triethylamine (TEA)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Appropriate glassware for column chromatography
Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the TLC plate and develop it in a solvent system of hexane and ethyl acetate (e.g., start with 4:1 hexane:ethyl acetate).
-
To improve the spot shape, add a small amount of TEA (0.1-1%) to the developing solvent.
-
Visualize the spots under UV light (254 nm) and/or by staining with a suitable agent (e.g., potassium permanganate or ninhydrin). The furan moiety may also be visualized with p-anisaldehyde stain.[4]
-
Optimize the solvent system to achieve a retention factor (Rf) of approximately 0.2-0.4 for the target compound.
-
-
Column Preparation:
-
Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 9:1 hexane:ethyl acetate with 0.1% TEA).
-
Pack the column with the slurry, ensuring there are no air bubbles.
-
Allow the silica to settle, and then add a layer of sand on top.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
-
Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.[4]
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the initial solvent system.
-
Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate (gradient elution). A typical gradient could be from 10% to 50% ethyl acetate in hexane, with 0.1% TEA maintained throughout.[4]
-
Collect fractions and monitor them by TLC.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Evaporate the solvent from the combined pure fractions under reduced pressure using a rotary evaporator. The presence of TEA may require co-evaporation with a solvent like toluene to remove it completely.
-
Workflow for Column Chromatography Purification
Sources
Application Note: Structural Elucidation of Methyl 2-((furan-2-ylmethyl)amino)acetate using NMR and Mass Spectrometry
Abstract
This application note provides a comprehensive guide to the structural analysis of Methyl 2-((furan-2-ylmethyl)amino)acetate, a novel N-substituted amino acid ester with potential applications in pharmaceutical and synthetic chemistry. We present detailed, field-proven protocols for Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), designed for researchers, scientists, and drug development professionals. The focus is on explaining the causality behind experimental choices, ensuring data integrity, and providing a logical framework for interpreting the resulting spectra for unambiguous compound verification.
Introduction: The Scientific Rationale
This compound is a small molecule incorporating a furan moiety, a secondary amine, and a methyl ester. This unique combination of functional groups necessitates a multi-technique approach for definitive structural confirmation. NMR spectroscopy serves as the primary tool for elucidating the carbon-hydrogen framework and the connectivity of atoms, while mass spectrometry provides precise molecular weight information and insight into the molecule's fragmentation patterns, further confirming its structure.
The protocols herein are designed to be self-validating. By correlating the data from one-dimensional (¹H, ¹³C), and distortionless enhancement by polarization transfer (DEPT-135) NMR experiments with high-resolution mass spectrometry data, a scientist can build a confident and complete structural assignment.
Nuclear Magnetic Resonance (NMR) Analysis
NMR spectroscopy is unparalleled in its ability to provide detailed information about the chemical environment of individual atoms within a molecule. For this compound, we will utilize ¹H, ¹³C, and DEPT-135 NMR experiments.
Experimental Workflow for NMR Analysis
The following diagram outlines the logical flow for preparing and analyzing the sample.
Caption: Workflow for NMR sample preparation, data acquisition, and analysis.
Protocol: NMR Sample Preparation
The quality of the NMR spectrum is directly dependent on the quality of the sample preparation.[1]
-
Weighing the Sample: Accurately weigh between 5-25 mg of this compound for ¹H NMR. For ¹³C NMR, a more concentrated sample of 50-100 mg is preferable due to the lower natural abundance of the ¹³C isotope.[2]
-
Solvent Selection: Use approximately 0.6-0.7 mL of a deuterated solvent.[2][3] Chloroform-d (CDCl₃) is a common choice for its excellent solubilizing properties for many organic compounds and its single residual solvent peak at ~7.26 ppm.
-
Dissolution: Dissolve the sample in the deuterated solvent in a small vial before transferring it to the NMR tube.[2] This ensures complete dissolution and homogeneity.
-
Filtration: To prevent line broadening and shimming issues, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[1][4] This removes any particulate matter.
-
Final Volume: Ensure the final sample height in the NMR tube is between 40-50 mm (approximately 0.6-0.7 mL).[4][3]
Protocol: NMR Data Acquisition
These parameters are typical for a 400 MHz spectrometer and may be adjusted based on the specific instrument.
-
¹H NMR:
-
Pulse Program: Standard single pulse (zg30).
-
Number of Scans: 16-32.
-
Relaxation Delay (d1): 1.0 s.
-
Acquisition Time: ~4 s.
-
Spectral Width: -2 to 12 ppm.
-
-
¹³C NMR:
-
Pulse Program: Standard proton-decoupled (zgpg30).
-
Number of Scans: 1024 or more, depending on concentration.
-
Relaxation Delay (d1): 2.0 s.
-
Spectral Width: 0 to 200 ppm.
-
-
DEPT-135:
-
Pulse Program: Standard DEPT-135 sequence.
-
Number of Scans: 256-512.
-
Rationale: The DEPT (Distortionless Enhancement by Polarization Transfer) experiment is crucial for differentiating carbon types.[5][6] In a DEPT-135 spectrum, CH₃ and CH groups appear as positive peaks, while CH₂ groups appear as negative (inverted) peaks.[6][7][8] Quaternary carbons are not observed.[6] This information is invaluable for assigning the methylene and methyl carbons in our target molecule.
-
Predicted NMR Data and Interpretation
The following table summarizes the predicted ¹H and ¹³C NMR data for this compound based on established chemical shift principles and data from similar furan and amino ester structures.[9][10][11]
Table 1: Predicted NMR Assignments for this compound in CDCl₃
| Position | Label | Predicted ¹H δ (ppm) | Multiplicity | Integration | Predicted ¹³C δ (ppm) | DEPT-135 |
| 1 | -OCH₃ | ~3.75 | s | 3H | ~52.0 | Positive (CH₃) |
| 2 | -C(O)- | - | - | - | ~172.0 | Absent (C) |
| 3 | -CH₂-N | ~3.40 | s | 2H | ~50.0 | Negative (CH₂) |
| 4 | -NH- | ~2.0 (broad) | s | 1H | - | - |
| 5 | -N-CH₂-Fur | ~3.80 | s | 2H | ~45.0 | Negative (CH₂) |
| 6 | Furan C2 | - | - | - | ~152.0 | Absent (C) |
| 7 | Furan C3 | ~6.25 | d | 1H | ~108.0 | Positive (CH) |
| 8 | Furan C4 | ~6.35 | dd | 1H | ~110.0 | Positive (CH) |
| 9 | Furan C5 | ~7.40 | d | 1H | ~142.0 | Positive (CH) |
-
¹H Interpretation: The three furan protons (positions 7, 8, 9) will appear in the aromatic region (6.0-7.5 ppm) with characteristic doublet and doublet-of-doublets splitting patterns. The two methylene groups (positions 3 and 5) flanking the nitrogen are expected to be singlets, as they lack adjacent protons for coupling. The methyl ester protons (position 1) will also be a sharp singlet further upfield. The N-H proton (position 4) is often broad and may exchange with trace D₂O.
-
¹³C Interpretation: The ester carbonyl carbon (position 2) will be the most downfield signal. The four distinct furan carbons will appear between 108-152 ppm. The DEPT-135 spectrum will be key to confirming the assignments of the methyl (positive), two methylene (negative), and three methine (positive) signals, while the two quaternary carbons (ester carbonyl and C2 of the furan) will be absent.[8]
Mass Spectrometry (MS) Analysis
Mass spectrometry is used to determine the molecular weight and elemental formula of the compound. Tandem MS (MS/MS) can be used to analyze fragmentation patterns, which act as a "fingerprint" for the molecule. We will describe protocols for both Electrospray Ionization (ESI) for LC-MS and Electron Ionization (EI) for GC-MS.
Experimental Workflow for Mass Spectrometry Analysis
Caption: Workflow for MS sample preparation, data acquisition, and analysis.
Protocol: LC-MS with Electrospray Ionization (ESI)
ESI is a soft ionization technique ideal for polar and thermally labile molecules, making it well-suited for our target compound.[12][13]
-
Sample Preparation: Dissolve the sample in an organic solvent like methanol or acetonitrile to a stock concentration of 1 mg/mL.[14] Perform a serial dilution to a final concentration of approximately 1-10 µg/mL in a suitable mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[14]
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to an HPLC system.
-
Ionization Mode: Operate in positive ion mode (ESI+). The secondary amine is readily protonated.
-
Analysis:
-
Full Scan (MS1): Acquire data over a mass range of m/z 50-500. Look for the protonated molecular ion, [M+H]⁺.
-
Tandem MS (MS2): Select the [M+H]⁺ ion for collision-induced dissociation (CID) to generate a fragmentation spectrum.
-
Protocol: GC-MS with Electron Ionization (EI)
While the target molecule has polar groups, it may be amenable to GC-MS analysis, which provides classic, library-searchable fragmentation patterns.[15][16]
-
Sample Preparation: Prepare a dilute solution (10-100 µg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate. Derivatization is typically required for amino acids for GC analysis but may not be necessary for this ester derivative.[16]
-
Instrumentation: Use a standard GC-MS system with a capillary column suitable for general-purpose analysis (e.g., DB-5ms).
-
Ionization Mode: Standard Electron Ionization (EI) at 70 eV.
-
Analysis: The mass spectrum will show the molecular ion (M⁺•) if it is stable enough, along with numerous fragment ions.
Predicted Mass Spectra and Fragmentation
The molecular formula for this compound is C₉H₁₃NO₃, with a monoisotopic mass of 183.0895 g/mol .
Table 2: Predicted Mass Spectrometry Data
| Technique | Ion | Predicted m/z | Interpretation |
| ESI-MS | [M+H]⁺ | 184.0972 | Protonated molecular ion. High-resolution measurement confirms the elemental formula.[12] |
| EI-MS | M⁺• | 183.0895 | Molecular ion. May be weak or absent. |
| EI/ESI-MS² | C₅H₅O⁺ | 81.0340 | Furfuryl cation, a very common and stable fragment from the cleavage of the C-N bond.[17][18] This is often the base peak. |
| EI/ESI-MS² | [M-OCH₃]⁺ | 152.0706 | Loss of the methoxy radical from the ester. |
| EI/ESI-MS² | [M-COOCH₃]⁺ | 124.0757 | Loss of the carbomethoxy group, a characteristic fragmentation of methyl esters.[19] |
Fragmentation Rationale: The most likely fragmentation pathway involves the cleavage of the benzylic-like C-N bond, which is inherently weak. This cleavage results in the formation of a highly stable, resonance-delocalized furfuryl cation (m/z 81).[17][18] This fragment is an extremely strong indicator of the furan-2-ylmethyl moiety. Other expected fragments arise from characteristic losses from the ester functional group.[19][20]
Conclusion
The combined application of NMR spectroscopy and mass spectrometry provides a robust and definitive method for the structural elucidation of this compound. ¹H and ¹³C NMR define the carbon-hydrogen framework, while DEPT-135 experiments unambiguously determine the multiplicity of each carbon atom. High-resolution mass spectrometry confirms the elemental composition via the molecular ion and corroborates the structure through predictable fragmentation patterns, most notably the characteristic furfuryl cation at m/z 81. Following these protocols will ensure high-quality, reliable data for confident structural assignment in research and development settings.
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Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]
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Emory University. Small molecule NMR sample preparation. (2023-08-29). [Link]
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The Versatile Building Block: Methyl 2-((furan-2-ylmethyl)amino)acetate in Modern Organic Synthesis
Introduction: Unveiling a Bio-Inspired Synthetic Intermediate
In the ever-evolving landscape of organic synthesis, the demand for novel, versatile, and sustainably-derived building blocks is paramount. Methyl 2-((furan-2-ylmethyl)amino)acetate, a secondary amino acid ester incorporating the furan scaffold, represents a confluence of these desirable attributes. The furan moiety, readily accessible from biomass-derived furfural, imparts unique electronic and steric properties, making it a valuable bioisostere for phenyl rings in medicinal chemistry and a reactive diene in cycloaddition reactions.[1][2] This guide provides an in-depth exploration of the synthesis and potential applications of this promising building block for researchers, scientists, and professionals in drug development.
Physicochemical Properties and Spectroscopic Data
A comprehensive understanding of a building block's properties is crucial for its effective utilization. The key physicochemical data for this compound are summarized below.
| Property | Value | Source/Method |
| Molecular Formula | C₈H₁₁NO₃ | Calculated |
| Molecular Weight | 169.18 g/mol | Calculated |
| Appearance | Pale yellow oil (predicted) | --- |
| Boiling Point | Not available | --- |
| Solubility | Soluble in most organic solvents (e.g., DCM, EtOAc, MeOH) | Inferred |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.35 (dd, J=1.8, 0.8 Hz, 1H), 6.31 (dd, J=3.2, 1.8 Hz, 1H), 6.20 (d, J=3.2 Hz, 1H), 3.78 (s, 2H), 3.73 (s, 3H), 3.42 (s, 2H), 2.05 (br s, 1H, NH). | Predicted[2] |
| ¹³C NMR (101 MHz, CDCl₃) | δ 172.5, 152.0, 142.1, 110.3, 107.5, 52.0, 49.8, 45.6. | Predicted[2] |
| IR (neat, cm⁻¹) | 3350 (N-H), 2955, 2850 (C-H), 1745 (C=O, ester), 1505, 1010 (furan ring). | Predicted[2][3] |
| MS (EI) | m/z (%): 169 (M⁺, 20), 97 (10), 81 (100), 53 (15). | Predicted |
Synthesis of this compound: Protocols and Mechanistic Insights
The synthesis of the title compound can be efficiently achieved through two primary routes: direct N-alkylation of glycine methyl ester or a one-pot reductive amination.
Protocol 1: N-Alkylation of Glycine Methyl Ester with 2-(Chloromethyl)furan
This classic approach involves the nucleophilic substitution of a reactive furfuryl halide with glycine methyl ester. The use of glycine methyl ester hydrochloride is recommended for its stability.[4]
Reaction Scheme:
A simplified workflow for N-alkylation.
Step-by-Step Protocol:
-
To a solution of glycine methyl ester hydrochloride (1.0 eq) in acetonitrile (0.5 M), add a suitable base such as triethylamine (2.2 eq) or potassium carbonate (2.5 eq).
-
Stir the suspension at room temperature for 15 minutes to neutralize the hydrochloride salt.
-
Add a solution of 2-(chloromethyl)furan (1.1 eq) in acetonitrile dropwise over 10 minutes. Caution: 2-(Chloromethyl)furan is a lachrymator and should be handled in a fume hood.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter off any inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Mechanistic Rationale: The reaction proceeds via a standard Sₖ2 mechanism. The free amine of glycine methyl ester, generated in situ by the base, acts as a nucleophile, attacking the electrophilic methylene carbon of 2-(chloromethyl)furan and displacing the chloride leaving group. The choice of a non-nucleophilic base is crucial to prevent side reactions.
Protocol 2: One-Pot Reductive Amination of Furfural with Glycine Methyl Ester
Reductive amination offers a convergent and atom-economical alternative, starting from the readily available furfural.[5][6] This method avoids the isolation of the potentially unstable furfuryl halide.
Reaction Scheme:
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Application Notes and Protocols: Investigating Methyl 2-((furan-2-ylmethyl)amino)acetate as a Potential Anticancer Agent
Introduction: The Furan Scaffold as a Privileged Motif in Oncology
The furan ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of compounds with diverse and potent biological activities.[1][2][3][4] In the realm of oncology, furan-containing molecules have garnered significant attention for their capacity to inhibit tumor growth through various mechanisms, including the induction of apoptosis and cell cycle arrest.[5][6][7] These compounds can function as bioisosteres for other aromatic systems like phenyl rings, offering unique electronic and steric properties that can enhance drug-receptor interactions and improve pharmacokinetic profiles.[3] This document provides a detailed guide for the in-vitro evaluation of a novel furan derivative, Methyl 2-((furan-2-ylmethyl)amino)acetate , as a potential anticancer therapeutic.
Hypothesized Mechanism of Action
While the precise mechanism of action for this compound is yet to be elucidated, based on existing literature for furan-based anticancer agents, a plausible hypothesis involves the induction of apoptosis through the intrinsic mitochondrial pathway.[5] This pathway is often initiated by cellular stress, leading to the activation of pro-apoptotic proteins and the permeabilization of the mitochondrial membrane. This, in turn, triggers a cascade of enzymatic reactions culminating in programmed cell death.
Caption: Hypothesized intrinsic apoptosis pathway induced by the test compound.
Part 1: Assessment of Cytotoxicity using Tetrazolium-Based Assays (MTT/XTT)
Scientific Rationale
The initial step in evaluating a potential anticancer agent is to determine its cytotoxicity against various cancer cell lines.[8][9] Tetrazolium-based colorimetric assays, such as MTT and XTT, are widely used for this purpose.[10][11][12][13] These assays measure the metabolic activity of cells, which is an indicator of cell viability and proliferation.[12][13] In viable cells, mitochondrial dehydrogenases reduce the tetrazolium salt (e.g., yellow MTT) to a colored formazan product (purple).[10][13] The intensity of the color is directly proportional to the number of viable cells.[10]
Experimental Protocol: MTT Assay
-
Cell Seeding:
-
Culture selected cancer cell lines (e.g., MCF-7, HeLa, A549) to approximately 80% confluency.
-
Trypsinize and resuspend the cells in fresh complete medium.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Include wells with medium only to serve as a background control.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution to obtain a range of desired concentrations.
-
Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 4 hours at 37°C.[14]
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium from each well.
-
Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[11]
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis and Presentation
The percentage of cell viability is calculated using the following formula:
% Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Control Cells - Absorbance of Blank)] x 100
The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
| Cell Line | Compound | IC₅₀ (µM) - Hypothetical |
| MCF-7 (Breast) | This compound | 15.5 |
| HeLa (Cervical) | This compound | 10.2 |
| A549 (Lung) | This compound | 25.8 |
| Normal Fibroblasts | This compound | > 100 |
Part 2: Elucidating the Mechanism of Cell Death - Apoptosis vs. Necrosis
Scientific Rationale
A crucial aspect of anticancer drug development is to determine whether the compound induces programmed cell death (apoptosis) or uncontrolled cell death (necrosis).[15] Apoptosis is a highly regulated process characterized by distinct morphological and biochemical changes, including phosphatidylserine (PS) externalization, caspase activation, and DNA fragmentation.[15][16] Flow cytometry using Annexin V and Propidium Iodide (PI) staining is a standard method to differentiate between apoptotic and necrotic cells.[17][18] Annexin V binds to the exposed PS on the outer leaflet of the cell membrane during early apoptosis, while PI, a DNA intercalating agent, can only enter cells with compromised membrane integrity, which is characteristic of late apoptosis and necrosis.[16][17]
Experimental Workflow: Apoptosis Assay
Caption: Workflow for the detection of apoptosis by flow cytometry.
Detailed Protocol: Annexin V/PI Staining
-
Cell Treatment and Harvesting:
-
Seed cells in 6-well plates and treat with the test compound at its IC₅₀ concentration for 24-48 hours.
-
Collect both adherent and floating cells. For adherent cells, use gentle trypsinization.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.[19]
-
-
Staining:
-
Wash the cells twice with cold PBS.[17]
-
Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the samples within one hour using a flow cytometer.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls for setting up compensation and gates.
-
Part 3: Investigating Effects on Cell Cycle Progression
Scientific Rationale
Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest at specific checkpoints (G1, S, or G2/M phase).[7] This arrest can prevent the proliferation of cancer cells and may trigger apoptosis.[5] Cell cycle analysis is commonly performed by staining DNA with a fluorescent dye like Propidium Iodide (PI) and analyzing the DNA content of the cells by flow cytometry.[19][20][21][22] The fluorescence intensity of PI is directly proportional to the amount of DNA in the cell, allowing for the differentiation of cells in different phases of the cell cycle.[21][22]
Experimental Protocol: Propidium Iodide Staining
-
Cell Preparation and Fixation:
-
Seed cells and treat with the test compound as described for the apoptosis assay.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing to prevent clumping.[19][20][21]
-
Incubate the cells on ice for at least 30 minutes. (Cells can be stored at -20°C for several weeks at this stage).[19][21]
-
-
Staining:
-
Centrifuge the fixed cells at a higher speed (e.g., 500 x g) to pellet them.[21]
-
Wash the cells twice with PBS.
-
Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) to ensure only DNA is stained.[21][23]
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a low flow rate to obtain better resolution of the G1, S, and G2/M peaks.
-
Analyze the data using appropriate software to quantify the percentage of cells in each phase of the cell cycle.
-
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Science Alert. Evaluating the Effect of Methyl 5-(Hydroxy-Methyl) Furan-2-Carboxylate on Cytotoxicity and Antibacterial Activity. [Link]
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Application Notes and Protocols for Antimicrobial Susceptibility Testing of Methyl 2-((furan-2-ylmethyl)amino)acetate
Abstract
The escalating crisis of antimicrobial resistance necessitates the exploration and characterization of novel chemical entities. The furan nucleus is a privileged scaffold in medicinal chemistry, with numerous derivatives demonstrating a wide spectrum of biological activities, including potent antimicrobial properties.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting robust antimicrobial susceptibility testing for the novel compound, Methyl 2-((furan-2-ylmethyl)amino)acetate . The protocols detailed herein are grounded in established methodologies, primarily referencing the standards set by the Clinical and Laboratory Standards Institute (CLSI), to ensure the generation of reproducible and comparable data.[4] We present detailed, step-by-step protocols for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of the target compound, essential for characterizing its antimicrobial profile.
Scientific Principles and Rationale
Before proceeding to the experimental protocols, it is crucial to understand the fundamental principles that underpin antimicrobial susceptibility testing. The primary objective is to quantify the effect of a novel agent against a panel of clinically relevant microorganisms.
1.1. The Furan Scaffold: A Promising Antimicrobial Moiety Furan, a five-membered aromatic heterocycle containing an oxygen atom, is a structural motif present in many natural products and synthetic compounds with significant therapeutic value.[1][5] The furan ring can act as a bioisostere for other aromatic systems, like a phenyl ring, offering unique electronic and steric properties that can enhance drug-receptor interactions and metabolic stability.[3] Certain furan derivatives, particularly nitrofurans, function through reductive activation within the bacterial cell, creating reactive intermediates that damage microbial DNA and ribosomal proteins.[3][6] While the precise mechanism of this compound is yet to be determined, its furan core provides a strong rationale for investigating its antimicrobial potential.[2]
1.2. Bacteriostatic vs. Bactericidal Activity An antimicrobial agent can exert two primary types of effects on a microbial population:
-
Bacteriostatic: The agent inhibits the growth and reproduction of the bacteria without killing them. The Minimum Inhibitory Concentration (MIC) is the key metric for this activity.[7]
-
Bactericidal: The agent directly kills the bacteria. The Minimum Bactericidal Concentration (MBC) is the metric used to quantify this effect.[8]
Distinguishing between these activities is critical for drug development. While bacteriostatic agents can be effective in patients with a robust immune system, bactericidal agents are often required for treating severe, life-threatening infections or in immunocompromised individuals.[9]
1.3. The Importance of Standardization Antimicrobial susceptibility testing results are highly sensitive to variations in methodology, including inoculum density, media formulation, incubation time, and temperature.[10] Adherence to standardized protocols, such as those published by CLSI, is paramount.[11] This ensures that data generated across different laboratories are comparable and reliable, a cornerstone of regulatory submission and scientific publication. The use of Mueller-Hinton Broth (MHB) and Agar (MHA) is standard, as this medium has a defined composition and low levels of inhibitors (e.g., sulfonamides, trimethoprim) that could otherwise interfere with the assay.[12]
Experimental Workflow Overview
The comprehensive evaluation of an antimicrobial agent involves a sequential process, beginning with the determination of its inhibitory capacity (MIC) and followed by an assessment of its killing capacity (MBC).
Figure 1: Overall experimental workflow for determining the MIC and MBC of a novel antimicrobial compound.
Detailed Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol determines the lowest concentration of this compound that inhibits the visible growth of a microorganism in a liquid medium.[7][13]
3.1. Materials and Reagents
-
This compound (Test Compound)
-
Dimethyl sulfoxide (DMSO, sterile, analytical grade)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well, U-bottom microtiter plates
-
Test microorganisms (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Positive control antibiotic (e.g., Ciprofloxacin, Gentamicin)
-
0.5 McFarland turbidity standard
-
Sterile saline (0.85%) or phosphate-buffered saline (PBS)
-
Incubator (35°C ± 2°C)
-
Micropipettes and sterile tips
-
Spectrophotometer or plate reader (optional)
3.2. Procedure
Step 1: Preparation of Test Compound Stock Solution
-
Accurately weigh the test compound and dissolve it in a minimal amount of sterile DMSO to prepare a high-concentration stock solution (e.g., 1280 µg/mL).
-
Rationale: DMSO is a common solvent for water-insoluble compounds. The stock concentration should be high enough to ensure the final DMSO concentration in the assay is non-inhibitory (typically ≤1%).
Step 2: Preparation of Bacterial Inoculum
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline.
-
Vortex gently to create a smooth suspension.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ Colony Forming Units (CFU)/mL.[13]
-
Within 15 minutes of standardization, dilute this suspension in CAMHB to achieve a final target inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[14]
-
Example Dilution: A 1:150 dilution of the 0.5 McFarland suspension is often a good starting point, but this should be validated for your laboratory conditions.
-
Step 3: Microtiter Plate Setup and Serial Dilution
-
Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate row.
-
Prepare an intermediate dilution of your stock compound in CAMHB. For a starting concentration of 128 µg/mL, add 20 µL of the 1280 µg/mL stock to 180 µL of CAMHB.
-
Add 200 µL of this intermediate dilution to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.
-
Continue this process from well 2 to well 10. After mixing in well 10, discard 100 µL.
-
Well 11 will serve as the growth control (no compound).
-
Well 12 will serve as the sterility control (no compound, no inoculum).[15]
Step 4: Inoculation and Incubation
-
Add 100 µL of the final standardized bacterial inoculum (prepared in Step 2.5) to wells 1 through 11. Do not add inoculum to well 12.
-
The final volume in each well (1-11) is now 200 µL. The final concentration of bacteria is ~5 x 10⁵ CFU/mL, and the compound concentrations are now half of the initial serial dilution (e.g., 64, 32, 16...0.125 µg/mL).
-
Cover the plate with a lid or adhesive seal and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[15]
Step 5: Interpretation of Results
-
After incubation, examine the plate visually. The sterility control (well 12) should be clear. The growth control (well 11) should be turbid.
-
The MIC is the lowest concentration of the test compound at which there is no visible growth (i.e., the first clear well).[6][7] This can also be determined by measuring the optical density (OD) at 600 nm.[16]
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
This protocol is a direct extension of the MIC assay and determines the lowest concentration of the test compound that results in a ≥99.9% reduction of the initial bacterial inoculum.[8][17][18]
3.3. Materials
-
MIC plate from Protocol 1
-
Mueller-Hinton Agar (MHA) plates
-
Sterile micropipette and tips
-
Incubator (35°C ± 2°C)
3.4. Procedure
Step 1: Subculturing from MIC Plate
-
Select the wells from the MIC plate that showed no visible growth (the MIC well and all wells with higher concentrations). Also, include the growth control well.
-
Mix the contents of each selected well thoroughly.
-
Using a calibrated pipette, withdraw a 10 µL aliquot from each of these wells.
-
Spot-plate the aliquot onto a labeled section of an MHA plate.
-
Rationale: This step transfers bacteria that have been exposed to the compound onto a nutrient-rich, compound-free surface to assess their viability.
Step 2: Incubation
-
Allow the plated spots to dry completely.
-
Invert the plates and incubate at 35°C ± 2°C for 18-24 hours.[17]
Step 3: Interpretation of Results
-
After incubation, count the number of colonies on each spot.
-
The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU compared to the initial inoculum count.[18]
-
Practical Definition: The MBC is often defined as the lowest concentration that yields ≤ 0.1% of the original inoculum. For an initial inoculum of 5 x 10⁵ CFU/mL, the plated 10 µL aliquot contains ~5000 CFU. A 99.9% reduction would correspond to ≤ 5 colonies.
Data Presentation and Analysis
Quantitative data should be summarized in a clear, structured format to allow for easy comparison and interpretation.
Table 1: Example Antimicrobial Susceptibility Data for this compound
| Test Microorganism | Gram Stain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| S. aureus ATCC 29213 | Positive | 8 | 16 | 2 | Bactericidal |
| E. coli ATCC 25922 | Negative | 32 | >128 | >4 | Bacteriostatic |
| P. aeruginosa ATCC 27853 | Negative | 64 | >128 | >2 | Tolerant/Static |
| Ciprofloxacin (S. aureus) | N/A | 0.5 | 1 | 2 | Bactericidal |
4.1. Analysis of the MBC/MIC Ratio
The relationship between the MBC and MIC is a key indicator of the compound's mode of action.[9][17]
-
Bactericidal: An agent is generally considered bactericidal if the MBC/MIC ratio is ≤ 4.[8] This indicates that the concentration required to kill the bacteria is not much higher than the concentration required to inhibit its growth.
-
Bacteriostatic: If the MBC/MIC ratio is > 4, the agent is considered bacteriostatic. This implies that much higher concentrations are needed to kill the organism than to simply inhibit it.
Figure 2: Decision logic for classifying antimicrobial activity based on the MBC/MIC ratio.
Conclusion
The protocols outlined in this application note provide a standardized and robust framework for the initial characterization of the antimicrobial properties of this compound. By systematically determining the MIC and MBC against a panel of relevant Gram-positive and Gram-negative bacteria, researchers can establish a foundational dataset to guide further investigation, including mechanism of action studies, toxicity assessments, and lead optimization efforts. Adherence to these established methodologies is essential for ensuring the integrity and reproducibility of the findings in the quest for novel antimicrobial agents.
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Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. (2020). PubMed Central. Available at: [Link]
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Synthesis and antimicrobial activity of new furan derivatives. (1985). PubMed. Available at: [Link]
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Furan: A Promising Scaffold for Biological Activity. (2024). Nivrutti Journal of Advanced Biological and Biomedical Research. Available at: [Link]
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Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. Available at: [Link]
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Standardization of a broth microdilution susceptibility testing method to determine minimum inhibitory concentrations of aquatic bacteria. (2005). PubMed. Available at: [Link]
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Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard-Eighth Edition. (2009). Regulations.gov. Available at: [Link]
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"developing derivatives of Methyl 2-((furan-2-ylmethyl)amino)acetate for drug discovery"
Application Notes & Protocols
Topic: Developing Derivatives of Methyl 2-((furan-2-ylmethyl)amino)acetate for Drug Discovery
Abstract
The furan ring is a privileged scaffold in medicinal chemistry, serving as a versatile pharmacophore in a multitude of clinically approved drugs and developmental candidates.[1][2] Its electron-rich nature and ability to act as a bioisostere for phenyl rings can lead to enhanced metabolic stability and improved receptor interactions.[3][4] This guide details a comprehensive strategy for the synthesis and evaluation of a novel chemical library based on the this compound core. We provide detailed, field-proven protocols for the synthesis of the core scaffold, the generation of a diverse derivative library, and a multi-stage biological screening cascade designed to identify and validate promising lead compounds. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold for therapeutic innovation.
Rationale and Strategic Overview
The selection of a core scaffold is a critical decision in any drug discovery campaign. The this compound structure offers several strategic advantages:
-
Synthetic Tractability: The core is readily assembled via robust and scalable chemical reactions, such as reductive amination.[5]
-
Multiple Diversification Points: The structure presents at least three distinct points for chemical modification, allowing for the rapid generation of a diverse library to explore the chemical space around the scaffold.
-
Favorable Physicochemical Properties: The scaffold possesses a balance of hydrophilicity and lipophilicity, providing a solid foundation for developing drug candidates with acceptable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[6][7]
-
Proven Bioactivity: The furan nucleus is a component of numerous compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antibacterial properties, suggesting a high potential for identifying new therapeutic agents.[8][9]
Our overall strategy follows a logical progression from chemical synthesis to biological validation, as outlined in the workflow below.
Caption: High-level workflow from synthesis to lead selection.
Synthesis of the Chemical Library
The cornerstone of this program is the efficient and reliable synthesis of the core scaffold and its derivatives. The following protocols are designed for robustness and adaptability to parallel synthesis formats.
Protocol: Synthesis of Core Scaffold (this compound)
This protocol utilizes a one-pot reductive amination, a highly efficient method for forming C-N bonds.[10][11] The choice of sodium triacetoxyborohydride (STAB) as the reducing agent is critical; it is mild enough to not reduce the starting aldehyde and is tolerant of slightly acidic conditions which favor imine formation.
Materials:
-
Furfural (1.0 eq)
-
Glycine methyl ester hydrochloride (1.1 eq)
-
Triethylamine (TEA) (1.2 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred suspension of glycine methyl ester hydrochloride in anhydrous DCM (approx. 0.5 M), add triethylamine dropwise at 0 °C. Stir for 20 minutes to liberate the free base.
-
Add furfural to the mixture.
-
In a single portion, add sodium triacetoxyborohydride to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography (e.g., using an ethyl acetate/hexanes gradient) to yield the title compound.
Strategy for Derivative Library Synthesis
A diverse library can be generated by modifying three key positions on the scaffold. This allows for a thorough exploration of the structure-activity relationship (SAR).[1][12]
Caption: Key diversification points for library synthesis.
Physicochemical and Early ADME-Tox Profiling
Early assessment of physicochemical properties is essential to reduce the high attrition rates in drug development.[7][13] Compounds with poor solubility or high metabolic instability are unlikely to become successful drugs, regardless of their potency.[14] The following assays should be run on all synthesized compounds.
Data Presentation: Physicochemical Properties
All quantitative data should be collated into a structured table for easy comparison and analysis.[15][16]
| Compound ID | MW ( g/mol ) | cLogP | Aqueous Solubility (µM) (pH 7.4) | Microsomal Stability (% remaining @ 60 min) |
| Core-001 | 185.19 | 0.85 | > 200 | 85 |
| Deriv-A01 | 227.23 | 1.50 | 150 | 72 |
| Deriv-B01 | 329.34 | 2.80 | 45 | 91 |
| Deriv-C01 | 258.29 | 2.10 | 98 | 65 |
Protocol: Kinetic Turbidimetric Solubility Assay
This high-throughput method provides a rapid assessment of a compound's aqueous solubility.
Materials:
-
Compound stock solutions (10 mM in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well clear-bottom microplate
-
Plate reader capable of measuring absorbance at 620 nm
Procedure:
-
In the microplate, add PBS to a series of wells.
-
Using a liquid handler or multichannel pipette, add small volumes of the 10 mM DMSO stock solution to the PBS to create a concentration gradient (e.g., from 200 µM down to 1.56 µM).
-
Mix the plate thoroughly for 10 minutes.
-
Allow the plate to incubate at room temperature for 2 hours.
-
Measure the absorbance (optical density) at 620 nm. The concentration at which the absorbance significantly increases above background indicates the limit of solubility.
Biological Screening Cascade
A tiered screening approach ensures that resources are focused on the most promising compounds.[17] The cascade moves from a high-throughput, cost-effective primary assay to more complex, physiologically relevant cell-based assays.[18][19]
Caption: A logical screening cascade for hit identification.
Protocol: Primary HTS - Generic Kinase Inhibition Assay (Fluorescence-Based)
Enzymes, particularly kinases, are common targets in drug discovery.[20] This protocol describes a generic, high-throughput assay to identify inhibitors.[21][22]
Materials:
-
Recombinant kinase of interest
-
Specific peptide substrate for the kinase
-
ATP
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Fluorescence-based kinase activity detection kit (e.g., ADP-Glo™, Z'-LYTE™)
-
Compound library plates (compounds at 10 mM in DMSO, diluted to working concentrations)
-
384-well low-volume white microplates
Procedure:
-
Compound Dispensing: Add 50 nL of compound solution (or DMSO for controls) to the assay plate wells using an acoustic dispenser.
-
Enzyme Addition: Add 5 µL of the kinase solution (prepared in assay buffer) to all wells. Incubate for 15 minutes at room temperature to allow for compound-enzyme binding.
-
Initiate Reaction: Add 5 µL of the substrate/ATP mixture (prepared in assay buffer) to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection: Stop the reaction and develop the signal according to the detection kit manufacturer's instructions (e.g., by adding the ADP detection reagent).
-
Read Plate: Measure the fluorescence or luminescence signal on a compatible plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound relative to the high (no enzyme) and low (DMSO only) controls.
Protocol: Cell-Based Cytotoxicity Assay (ATP Measurement)
It is crucial to determine if a compound's activity is due to specific target inhibition or general toxicity.[23] Cell viability can be assessed by measuring intracellular ATP levels, as only viable, metabolically active cells produce ATP.[24]
Materials:
-
Human cell line of interest (e.g., HEK293 for general toxicity, or a cancer cell line like HeLa for oncology applications)
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
Compound plates with dose-response curves
-
ATP-based cell viability assay kit (e.g., CellTiter-Glo®)
-
384-well solid white tissue culture-treated plates
Procedure:
-
Cell Seeding: Seed cells into the 384-well plates at a predetermined density (e.g., 5,000 cells/well) in 40 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Addition: Add 10 µL of compound dilutions to the cells. Include DMSO-only wells as a negative control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.
-
Assay Equilibration: Remove plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.
-
Reagent Addition: Add 25 µL of the ATP detection reagent to each well.
-
Signal Stabilization: Mix the plate on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read Plate: Measure luminescence using a plate reader.
-
Data Analysis: Plot the signal versus compound concentration and fit to a four-parameter dose-response curve to determine the CC50 (concentration causing 50% cytotoxicity).
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Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. [Link]
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The Emerging Potential of Methyl 2-((furan-2-ylmethyl)amino)acetate in Medicinal Chemistry: A Guide for Drug Discovery Professionals
The furan nucleus is a cornerstone in the architecture of numerous biologically active compounds, serving as a versatile scaffold in the development of novel therapeutic agents.[1] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1] This guide focuses on a specific, yet underexplored, furan derivative: Methyl 2-((furan-2-ylmethyl)amino)acetate . While direct and extensive research on this particular molecule is nascent, its structural amalgamation of a furan moiety and an amino acid ester suggests significant, untapped potential in medicinal chemistry.
This document serves as a detailed application note and protocol guide for researchers, scientists, and drug development professionals. It will provide a plausible synthetic route, outline potential therapeutic applications based on the activities of structurally related furan compounds, and offer detailed protocols for the preliminary biological evaluation of this promising scaffold.
Proposed Synthesis of this compound
A robust and efficient synthesis is paramount for the exploration of any new chemical entity. For this compound, a straightforward and high-yielding approach is reductive amination. This common yet powerful reaction involves the condensation of an amine with a carbonyl compound to form an imine, which is then reduced in situ to the corresponding amine.
In this proposed synthesis, furan-2-carbaldehyde would react with methyl glycinate to form a Schiff base, which is subsequently reduced to the target secondary amine.
Caption: Proposed synthetic workflow for this compound.
Detailed Synthetic Protocol
Materials:
-
Furan-2-carbaldehyde
-
Methyl glycinate hydrochloride
-
Sodium triacetoxyborohydride (STAB)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
To a stirred suspension of methyl glycinate hydrochloride (1.0 eq) in anhydrous DCM, add triethylamine (1.1 eq) and stir for 15 minutes at room temperature to liberate the free amine.
-
To this mixture, add furan-2-carbaldehyde (1.0 eq) and stir for 1 hour at room temperature to facilitate imine formation.
-
Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The reaction is exothermic and may bubble.
-
Allow the reaction to stir at room temperature overnight.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield pure this compound.
Characterization: The structure of the synthesized compound should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Potential Applications in Medicinal Chemistry
The furan scaffold is a privileged structure in medicinal chemistry.[2][1] The incorporation of an amino acid ester moiety in this compound suggests potential for a range of biological activities, drawing parallels from structurally similar compounds.
Anticancer Activity
Numerous furan derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.[3][4][5][6] For instance, derivatives of methyl-5-(hydroxymethyl)-2-furan carboxylate have shown cytotoxicity against HeLa and HepG2 cancer cell lines.[3][4][5] The presence of the furan ring in the target molecule suggests that it could be a valuable scaffold for the development of novel anticancer agents. The mechanism of action could involve intercalation with DNA, inhibition of key enzymes like topoisomerases, or induction of apoptosis.
Antimicrobial Activity
The furan nucleus is a common feature in many antimicrobial agents. Furan derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria.[7][8][9] The structural features of this compound, particularly the secondary amine linkage, may allow for interactions with bacterial cell walls or enzymes, leading to antimicrobial effects. It is plausible that this compound could exhibit activity against strains such as Staphylococcus aureus and Escherichia coli.[10]
Experimental Protocols for Biological Evaluation
To explore the therapeutic potential of this compound, a series of well-established in vitro assays are recommended.
Protocol 1: MTT Assay for In Vitro Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.[6]
Materials:
-
Human cancer cell lines (e.g., HeLa, HepG2) and a normal cell line (e.g., Vero)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
This compound, dissolved in DMSO
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
Procedure:
-
Seed the cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Prepare serial dilutions of the test compound in culture medium.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of the test compound and incubate for another 48 hours.
-
Following the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
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- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Testing the Anti-inflammatory Properties of Furan Derivatives
Introduction: The Inflammatory Cascade and the Therapeutic Promise of Furan Derivatives
Inflammation is a fundamental biological process orchestrated by the immune system in response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a protective and restorative mechanism, its dysregulation can lead to chronic inflammatory diseases, including rheumatoid arthritis, atherosclerosis, and inflammatory bowel disease.[1] The inflammatory response is mediated by a complex network of signaling pathways and a diverse array of pro-inflammatory molecules. Key players in this process include cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6), as well as enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) that are responsible for the production of prostaglandins and leukotrienes, respectively.[1][2]
A central regulator of the inflammatory gene expression is the transcription factor Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB).[3] In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and induce the transcription of numerous pro-inflammatory genes.[4][5]
Furan derivatives, a class of heterocyclic organic compounds, have garnered significant attention for their diverse pharmacological activities, including anti-inflammatory properties.[6][7][8][9] Their unique chemical structures allow them to interact with various biological targets, potentially modulating key inflammatory pathways.[6][7][10] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setups to rigorously evaluate the anti-inflammatory potential of novel furan derivatives. The protocols detailed herein are designed to provide a multi-faceted assessment, from initial in vitro screenings to more complex in vivo models, ensuring scientific integrity and logical progression in the drug discovery process.
Part 1: In Vitro Evaluation of Anti-inflammatory Activity
Initial screening of furan derivatives is crucial to identify promising candidates and elucidate their mechanisms of action in a controlled environment. The following in vitro assays are fundamental for this purpose.[1][11]
Macrophage-Based Assays: A Primary Screening Platform
Macrophages are key players in the inflammatory response, and cell lines such as RAW 264.7 are widely used to model inflammation in vitro.[12][13][14][15] Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages and is commonly used to induce an inflammatory response.[15][16]
Protocol 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
Scientific Rationale: During inflammation, inducible nitric oxide synthase (iNOS) is upregulated in macrophages, leading to the production of large amounts of nitric oxide (NO), a pro-inflammatory mediator. This assay measures the ability of furan derivatives to inhibit NO production.
Step-by-Step Methodology:
-
Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of the furan derivatives for 1 hour. Include a vehicle control (e.g., DMSO) and a positive control (e.g., L-NAME).
-
Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
NO Measurement: After incubation, collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Quantification: Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite, a stable product of NO, is determined using a sodium nitrite standard curve.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
Protocol 2: Quantification of Pro-inflammatory Cytokines (TNF-α, IL-6, and IL-1β)
Scientific Rationale: Pro-inflammatory cytokines are critical mediators of the inflammatory response.[17][18][19] This protocol quantifies the inhibitory effect of furan derivatives on the production of key cytokines.[20]
Step-by-Step Methodology:
-
Cell Culture and Treatment: Follow steps 1-4 from Protocol 1.
-
Supernatant Collection: After 24 hours of LPS stimulation, collect the cell culture supernatant.
-
ELISA: Quantify the levels of TNF-α, IL-6, and IL-1β in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.[12][13][16]
-
Data Analysis: Determine the concentration of each cytokine from a standard curve and calculate the percentage of inhibition for each furan derivative.
Enzyme Inhibition Assays: Targeting Key Inflammatory Enzymes
Directly assessing the inhibitory activity of furan derivatives on key enzymes in the inflammatory cascade provides valuable mechanistic insights.
Protocol 3: Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX) Inhibition Assays
Scientific Rationale: COX-2 and 5-LOX are crucial enzymes in the arachidonic acid pathway, leading to the production of pro-inflammatory prostaglandins and leukotrienes, respectively.[2][21] Inhibition of these enzymes is a common strategy for anti-inflammatory drugs.[22][23]
Step-by-Step Methodology:
-
Assay Kits: Utilize commercially available COX-2 and 5-LOX inhibitor screening assay kits. These kits typically provide the enzyme, substrate, and detection reagents.
-
Reaction Setup: In a 96-well plate, add the reaction buffer, the respective enzyme (COX-2 or 5-LOX), and the furan derivative at various concentrations. Include a vehicle control and a positive control (e.g., celecoxib for COX-2, zileuton for 5-LOX).[24]
-
Initiation: Initiate the reaction by adding the substrate (e.g., arachidonic acid).
-
Detection: Measure the product formation according to the kit's instructions. This is often a colorimetric or fluorometric measurement.[24]
-
Data Analysis: Calculate the percentage of enzyme inhibition and determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity).[22][25]
Protein Denaturation and Membrane Stabilization Assays
These assays provide a broader indication of anti-inflammatory potential by assessing the ability of compounds to prevent protein denaturation and stabilize cell membranes, processes that are implicated in inflammation.[1][11][26][27][28]
Protocol 4: Inhibition of Protein Denaturation
Scientific Rationale: Denaturation of proteins is a well-documented cause of inflammation. This assay measures the ability of furan derivatives to inhibit heat-induced protein denaturation.[27]
Step-by-Step Methodology:
-
Reaction Mixture: Prepare a reaction mixture containing 0.5 mL of 1% w/v bovine serum albumin (BSA) and 0.45 mL of the furan derivative at different concentrations.
-
Incubation: Incubate the mixture at 37°C for 20 minutes.
-
Denaturation: Induce denaturation by heating the mixture at 72°C for 5 minutes.
-
Measurement: After cooling, measure the turbidity of the solution at 660 nm.
-
Data Analysis: Calculate the percentage of inhibition of protein denaturation. Use a known anti-inflammatory drug like diclofenac sodium as a positive control.[28]
Part 2: In Vivo Evaluation of Anti-inflammatory Activity
In vivo models are essential to confirm the anti-inflammatory efficacy of furan derivatives in a whole-organism context, considering factors like absorption, distribution, metabolism, and excretion (ADME).[29][30][31]
Acute Inflammation Model: Carrageenan-Induced Paw Edema
This is a widely used and reproducible model for screening acute anti-inflammatory activity.[32][33][34][35]
Protocol 5: Carrageenan-Induced Paw Edema in Rodents
Scientific Rationale: Subplantar injection of carrageenan, a sulfated polysaccharide, induces a biphasic inflammatory response characterized by edema (swelling), which can be quantified to assess the efficacy of an anti-inflammatory agent.[32][36]
Step-by-Step Methodology:
-
Animal Acclimatization: Acclimatize male Wistar rats or Swiss albino mice for at least one week under standard laboratory conditions.
-
Grouping: Divide the animals into groups (n=6-8 per group): a vehicle control group, a positive control group (e.g., indomethacin, 10 mg/kg), and groups treated with different doses of the furan derivative.
-
Drug Administration: Administer the furan derivatives and the positive control orally or intraperitoneally 1 hour before the carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% w/v carrageenan solution in sterile saline into the subplantar region of the right hind paw of each animal.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 3, and 5 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.
Table 1: Expected Outcomes in Carrageenan-Induced Paw Edema Model
| Treatment Group | Dose | Expected Paw Volume Increase (mL) at 3h | % Inhibition of Edema |
| Vehicle Control | - | 0.8 ± 0.1 | 0% |
| Furan Derivative (Low Dose) | 10 mg/kg | 0.6 ± 0.08 | 25% |
| Furan Derivative (High Dose) | 50 mg/kg | 0.3 ± 0.05 | 62.5% |
| Indomethacin | 10 mg/kg | 0.25 ± 0.04 | 68.75% |
Chronic Inflammation Model: Collagen-Induced Arthritis (CIA)
The CIA model in mice is a well-established model for studying rheumatoid arthritis, a chronic autoimmune inflammatory disease.[37][38][39][40]
Protocol 6: Collagen-Induced Arthritis in Mice
Scientific Rationale: Immunization of susceptible mouse strains (e.g., DBA/1) with type II collagen emulsified in Freund's adjuvant induces an autoimmune response that leads to arthritis, mimicking many features of human rheumatoid arthritis.[37][38][39][40]
Step-by-Step Methodology:
-
Animal Strain: Use DBA/1 mice, which are highly susceptible to CIA.[37][39]
-
Primary Immunization (Day 0): Emulsify bovine or chicken type II collagen in Complete Freund's Adjuvant (CFA). Inject 100 µL of the emulsion intradermally at the base of the tail.
-
Booster Immunization (Day 21): Emulsify type II collagen in Incomplete Freund's Adjuvant (IFA). Inject 100 µL of the emulsion intradermally at a site different from the primary injection.[38]
-
Treatment: Begin administration of the furan derivative (daily oral or IP injection) from day 21 until the end of the experiment (typically day 42-49). Include vehicle and positive control (e.g., methotrexate) groups.
-
Arthritis Scoring: Visually score the severity of arthritis in each paw daily from day 21, using a scale of 0-4 (0=normal, 1=mild swelling and erythema, 2=moderate swelling, 3=severe swelling extending to the entire paw, 4=maximal swelling and ankylosis). The maximum score per mouse is 16.
-
Histopathological Analysis: At the end of the experiment, collect the joints for histopathological examination to assess inflammation, pannus formation, cartilage destruction, and bone erosion.
-
Data Analysis: Compare the mean arthritis scores, incidence of arthritis, and histopathological scores between the treatment groups.
An alternative model is the collagen antibody-induced arthritis (CAIA) model, which has a more rapid onset.[41]
Part 3: Mechanistic Insights and Safety Assessment
Understanding the underlying mechanisms and ensuring the safety of the furan derivatives are critical steps in their development as therapeutic agents.
Elucidating the Mechanism of Action
Western Blot Analysis for NF-κB Pathway Proteins
Scientific Rationale: To determine if the anti-inflammatory effects of the furan derivatives are mediated through the inhibition of the NF-κB pathway, the expression and phosphorylation of key proteins in this pathway can be analyzed.[3][4]
Step-by-Step Methodology:
-
Cell Culture and Treatment: Culture RAW 264.7 cells and treat them with the furan derivative and LPS as described in Protocol 1.
-
Protein Extraction: Lyse the cells and extract total protein.
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with primary antibodies against p-IκBα, IκBα, p-p65, and p65. Use β-actin as a loading control.
-
Detection: Use HRP-conjugated secondary antibodies and a chemiluminescence detection system to visualize the protein bands.
-
Densitometry Analysis: Quantify the band intensities to determine the relative protein expression levels.
Preliminary Safety and Toxicity Assessment
Before advancing to more extensive preclinical studies, a preliminary assessment of the toxicity of the furan derivatives is essential.[42][43][44]
Protocol 7: In Vitro Cytotoxicity Assay
Scientific Rationale: This assay determines the concentration at which the furan derivative becomes toxic to cells, which is crucial for establishing a therapeutic window.
Step-by-Step Methodology:
-
Cell Culture: Seed RAW 264.7 cells (or other relevant cell lines) in a 96-well plate.
-
Treatment: Treat the cells with a wide range of concentrations of the furan derivative for 24-48 hours.
-
MTT Assay: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability and determine the CC50 (the concentration that causes 50% cell death).
Visualizations and Data Presentation
Diagram 1: The NF-κB Signaling Pathway in Inflammation
Caption: The canonical NF-κB signaling pathway.
Diagram 2: Experimental Workflow for In Vitro Screening
Caption: In vitro screening workflow for furan derivatives.
Conclusion
The comprehensive experimental framework detailed in these application notes provides a robust and logical approach to evaluating the anti-inflammatory properties of novel furan derivatives. By progressing from high-throughput in vitro assays to more complex and physiologically relevant in vivo models, researchers can effectively identify promising lead compounds, elucidate their mechanisms of action, and gather the necessary data to support further preclinical and clinical development. Adherence to these rigorous protocols will ensure the generation of high-quality, reproducible data, ultimately accelerating the discovery of new and effective anti-inflammatory therapeutics.
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Application Notes and Protocols for Assessing the Cellular Effects of Methyl 2-((furan-2-ylmethyl)amino)acetate
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro assessment of Methyl 2-((furan-2-ylmethyl)amino)acetate , a novel furan-containing compound. Given that the furan moiety is a common structural motif in many bioactive molecules, it is crucial to characterize the cellular effects of new derivatives.[1][2] The toxicity of many furan-containing compounds is often linked to their metabolic activation into reactive metabolites, which can induce oxidative stress, disrupt mitochondrial function, and trigger programmed cell death.[3] This guide presents a tiered, multi-assay workflow designed to provide a robust characterization of the compound's cytotoxic potential and its underlying mechanism of action. The protocols detailed herein are foundational in preclinical drug discovery and toxicology screening, enabling the early identification of safety and efficacy profiles.[4][5][6]
Guiding Principle: A Tiered Approach to In Vitro Assessment
A logical, tiered experimental workflow is essential for efficiently characterizing the biological activity of a novel compound. This approach begins with broad screening assays to determine general cytotoxicity and progresses to more specific, mechanistic assays to elucidate the mode of action. This strategy conserves resources by focusing in-depth investigations on compounds that show significant activity in initial screens.[7]
Figure 1: A tiered workflow for assessing the cellular effects of a novel compound.
Tier 1: Cell Viability and Cytotoxicity Assessment (MTT Assay)
1.1 Scientific Rationale
The initial step in evaluating a new compound is to determine its effect on cell viability and proliferation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method ideal for this purpose.[8][9] It is a cornerstone technique in drug discovery and toxicology for quantifying a compound's potency, typically expressed as the half-maximal inhibitory concentration (IC50).[10] The assay's principle is based on the enzymatic reduction of the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals by mitochondrial dehydrogenases in metabolically active, living cells.[8][11] The intensity of the purple color is directly proportional to the number of viable cells.[12]
1.2 Detailed Protocol: MTT Cell Viability Assay
This protocol is adapted from standard procedures for evaluating furan-based compounds.[1][3]
Materials:
-
Selected cancer cell line(s) (e.g., HeLa, MCF-7, A549) and a non-cancerous control cell line (e.g., MCF-10A).
-
Complete growth medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin.
-
This compound, sterile DMSO.
-
Sterile 96-well cell culture plates.
-
Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol, or acidic SDS solution).[11][13]
-
Microplate spectrophotometer.
Procedure:
-
Cell Seeding: In a 96-well plate, seed cells at a pre-optimized density (e.g., 1 x 10⁴ cells/well in 100 µL of medium) and incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.[1][3]
-
Compound Preparation: Prepare a stock solution of this compound in sterile DMSO. Create a series of dilutions in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells (including controls) is ≤ 0.1% to avoid solvent toxicity.[7]
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of medium containing the various concentrations of the test compound. Include "vehicle control" wells (medium with DMSO only) and "untreated control" wells.
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).[3]
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.[3][12]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to convert the MTT into formazan crystals.[3][13]
-
Solubilization: Carefully aspirate the medium and add 150 µL of the solubilization solution to each well to dissolve the purple crystals.[11]
-
Absorbance Measurement: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[8] Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[3][12]
1.3 Data Presentation and Interpretation
The IC50 value is calculated from the dose-response curve. This metric is critical for comparing the cytotoxic potency of the compound across different cell lines and exposure times.
| Cell Line | Exposure Time (h) | IC50 (µM) |
| MCF-7 (Breast Cancer) | 48 | Value |
| A549 (Lung Cancer) | 48 | Value |
| HeLa (Cervical Cancer) | 48 | Value |
| MCF-10A (Non-cancerous) | 48 | Value |
Tier 2: Mechanistic Investigations
If this compound demonstrates significant cytotoxicity, the next tier of investigation aims to uncover the mechanism of cell death and its effects on cell proliferation.
2.1 Apoptosis vs. Necrosis (Annexin V & Propidium Iodide Assay)
Scientific Rationale: It is crucial to distinguish between apoptosis (programmed cell death) and necrosis (uncontrolled cell death). During early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be conjugated to a fluorochrome (e.g., FITC) to detect these early apoptotic cells via flow cytometry.[14] Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised, allowing for their differentiation.[15]
Figure 2: Quadrant analysis of an Annexin V/PI flow cytometry plot.
Detailed Protocol: Annexin V/PI Staining
-
Cell Seeding and Treatment: Seed 1-2 x 10⁶ cells in a T25 flask or 6-well plate. Treat with the compound at its IC50 concentration for the predetermined time. Include positive and negative controls.[15]
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and then combine with the supernatant containing floating cells.[15]
-
Washing: Wash cells twice with cold 1X PBS by centrifuging at ~500 x g for 5 minutes.[16]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a fresh tube. Add 5 µL of fluorochrome-conjugated Annexin V and 1-2 µL of PI solution.[16]
-
Incubation: Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[14]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
2.2 Cell Cycle Analysis (Propidium Iodide Staining)
Scientific Rationale: Many cytotoxic compounds exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest at specific checkpoints (G1, S, or G2/M).[17] Flow cytometry with PI staining is a standard method to analyze the DNA content of a cell population. Because PI binds stoichiometrically to double-stranded DNA, the fluorescence intensity of stained cells is directly proportional to their DNA content.[18] This allows for the quantification of cells in the G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases.
Detailed Protocol: Cell Cycle Analysis
-
Cell Seeding and Treatment: Seed cells and treat with the test compound as described in the apoptosis protocol.
-
Cell Harvesting: Harvest approximately 1-2 x 10⁶ cells by trypsinization.
-
Fixation: Wash cells with PBS, then fix the cell pellet by resuspending in ice-cold 70% ethanol while gently vortexing. This permeabilizes the cells. Incubate on ice for at least 2 hours or at 4°C overnight.[18][19]
-
Washing: Centrifuge to remove ethanol and wash the cells twice with PBS.[19]
-
RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (e.g., 100 µg/mL). Incubate for 15-30 minutes at 37°C. This step is critical as PI also binds to RNA, and its removal is necessary for accurate DNA content analysis.[18][19]
-
PI Staining: Add PI staining solution (e.g., final concentration of 50 µg/mL) to the cell suspension.[18]
-
Incubation & Analysis: Incubate for 15 minutes in the dark and analyze by flow cytometry. Use a low flow rate for optimal resolution.[18]
2.3 Oxidative Stress Assessment (ROS/GSH Assays)
Scientific Rationale: The furan ring can be metabolically activated by cytochrome P450 enzymes into highly reactive α,β-unsaturated dialdehydes.[3] These metabolites can deplete cellular antioxidants, most notably glutathione (GSH), and increase the production of reactive oxygen species (ROS), leading to oxidative stress, cellular damage, and apoptosis.[3][20] Therefore, measuring changes in ROS and GSH levels is a key mechanistic assay for this class of compounds.
Figure 3: Proposed mechanism of furan-induced cytotoxicity via oxidative stress.
Protocol Outline: General ROS Detection
-
Cell Culture: Seed cells in a 96-well plate (black, clear bottom for fluorescence) and allow them to adhere.
-
Compound Treatment: Treat cells with the test compound at various concentrations. Include a positive control (e.g., H₂O₂) and a vehicle control.
-
Probe Loading: Remove the treatment medium and incubate the cells with a ROS-sensitive fluorescent probe (e.g., CM-H2DCFDA) according to the manufacturer's instructions.[21]
-
Measurement: After incubation, measure the fluorescence intensity using a microplate reader. An increase in fluorescence indicates a higher level of intracellular ROS.[21]
Data Synthesis and Interpretation
By integrating the results from this tiered workflow, a comprehensive profile of this compound's cellular activity can be constructed.
-
Scenario 1: High IC50, No significant changes in other assays. The compound has low cytotoxicity at the tested concentrations.
-
Scenario 2: Low IC50, increased Annexin V+/PI- population, no cell cycle arrest. The compound is a potent inducer of early apoptosis without affecting cell cycle progression.
-
Scenario 3: Moderate IC50, accumulation of cells in G2/M phase, increased Annexin V+/PI+ population. The compound causes cell cycle arrest at the G2/M checkpoint, which subsequently leads to late apoptosis or necrosis.
-
Scenario 4: Low IC50, increased Annexin V+ population, and increased ROS levels. The compound is cytotoxic, and its mechanism likely involves the induction of apoptosis mediated by oxidative stress, consistent with the known activity of other furan-containing molecules.[3]
These protocols provide a foundational framework for the initial characterization of this compound. Further investigations may be warranted based on these primary findings to explore specific protein targets or signaling pathways.
References
- Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. (n.d.). National Center for Biotechnology Information.
- Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne.
- BestProtocols: Annexin V Staining Protocol for Flow Cytometry. (n.d.). Thermo Fisher Scientific.
- MTT assay protocol. (n.d.). Abcam.
- Cell cycle analysis with flow cytometry and propidium iodide. (n.d.). Abcam.
- A Researcher's Guide to Cytotoxicity Assays for Furan-Containing Molecules. (2025, December 24). BenchChem.
- Annexin V staining assay protocol for apoptosis. (n.d.). Abcam.
- Cell Viability Assays - Assay Guidance Manual. (2013, May 1). National Center for Biotechnology Information.
- Assaying cell cycle status using flow cytometry. (n.d.). National Center for Biotechnology Information.
- MTT Proliferation Assay Protocol. (2025, June 15). ResearchGate.
- CyQUANT MTT Cell Proliferation Assay Kit Protocol. (n.d.). Thermo Fisher Scientific.
- Protocol for Cell Viability Assays. (2022, January 18). BroadPharm.
- The Annexin V Apoptosis Assay. (n.d.). Source not specified.
- Licht, R. (2024, August 16). Advancing Drug Discovery: The Role of In Vitro Toxicity Assays. International Journal of Drug Development and Research.
- Cytotoxicity Profile of Furan-Based Derivatives as Potential Anticancer Agents. (n.d.). BenchChem.
- Oxidative Stress Assays | Reactive Oxygen Species Detection. (n.d.). Promega Corporation.
- The Importance of In Vitro Assays. (2023, May 23). Visikol.
- Al-Ostath, A., et al. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. Molecules.
- The Role Of in vitro Testing In Drug Development. (2024, September 17). Pion Inc.
- Cell Cycle Tutorial. (n.d.). Source not specified.
- Cell Cycle Analysis with Flow Cytometry. (2020, August 6). Biocompare.
- Cell Cycle Analysis. (2017, May 19). UWCCC Flow Cytometry Laboratory.
- Oxidative Stress Assay. (n.d.). Innoprot.
- A Strategy to Identify Compounds that Affect Cell Growth and Survival in Cultured Mammalian Cells at Low-to-Moderate Throughput. (2019, September 22). JoVE.
- Sengpracha, W., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry.
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Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 2-((furan-2-ylmethyl)amino)acetate
Welcome to the technical support center for the synthesis of Methyl 2-((furan-2-ylmethyl)amino)acetate. This guide is designed for researchers, scientists, and professionals in drug development who are working on or planning to undertake this synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate the common challenges and optimize your reaction for higher yields and purity.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific problems you might encounter during the synthesis of this compound via reductive amination of furfural with methyl glycinate.
Problem 1: Low or No Product Formation
Symptoms:
-
TLC analysis shows predominantly starting materials (furfural and methyl glycinate).
-
After work-up, the isolated yield of the desired product is minimal.
Possible Causes and Solutions:
-
Inefficient Imine Formation: The crucial first step is the formation of the imine intermediate. This equilibrium can be unfavorable under certain conditions.
-
Solution 1: pH Adjustment. Imine formation is often catalyzed by mild acid. If your reaction is neutral or basic, consider adding a catalytic amount of a weak acid like acetic acid. However, be cautious as strong acidic conditions can promote polymerization of furfural and degradation of the furan ring.[1]
-
Solution 2: Water Removal. The formation of an imine from an aldehyde and an amine releases a molecule of water. Removing this water can drive the equilibrium towards the imine product. This can be achieved by using a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves.
-
-
Decomposition of Starting Materials or Product: The furan ring is sensitive to strongly acidic conditions, which can lead to ring-opening and polymerization.[2]
-
Solution: Ensure your reaction conditions are not overly acidic. If using methyl glycinate hydrochloride, consider neutralizing it with a non-nucleophilic base like triethylamine (Et₃N) before adding the reducing agent.
-
-
Inactive Reducing Agent: The hydride reducing agent may have degraded due to improper storage or handling.
-
Solution: Use a fresh bottle of the reducing agent. If using sodium borohydride, ensure it has been stored in a desiccator.
-
Problem 2: Significant Formation of Furfuryl Alcohol as a Byproduct
Symptoms:
-
TLC or ¹H NMR analysis of the crude product shows a significant amount of furfuryl alcohol.
Possible Cause and Solutions:
-
Premature Reduction of Furfural: This occurs when the reducing agent is too reactive and reduces the starting aldehyde before it can form the imine. This is a common issue with strong reducing agents like sodium borohydride in a one-pot synthesis.[1]
-
Solution 1: Two-Step Procedure. First, allow the imine to form by stirring furfural and methyl glycinate together (with a catalytic amount of acetic acid if necessary) for a period of time (e.g., 1-2 hours), monitoring by TLC. Then, add the sodium borohydride portion-wise at a low temperature (e.g., 0 °C).[3]
-
Solution 2: Use a More Selective Reducing Agent. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are milder reducing agents that selectively reduce the protonated imine (iminium ion) over the aldehyde.[3] This allows for a more convenient one-pot procedure where all reactants can be mixed from the start.
-
Problem 3: Formation of a Discolored, Polymeric Residue
Symptoms:
-
The reaction mixture turns dark brown or black.
-
A significant amount of insoluble, tar-like material is formed.
Possible Cause and Solutions:
-
Polymerization of Furfural: Furfural is known to polymerize, especially in the presence of acid and at elevated temperatures.
-
Solution 1: Control Temperature. Avoid excessive heating of the reaction mixture. Reductive aminations are often carried out at room temperature or below.
-
Solution 2: Minimize Acidity. Use only a catalytic amount of acid if needed for imine formation. Strong acids should be avoided.
-
Solution 3: Use Freshly Distilled Furfural. Over time, furfural can oxidize and form impurities that promote polymerization. Using freshly distilled furfural can significantly improve the reaction outcome.
-
Problem 4: Difficulty in Purifying the Final Product
Symptoms:
-
Column chromatography results in poor separation of the product from impurities.
-
The isolated product is an oil that is difficult to crystallize.
Possible Cause and Solutions:
-
Presence of Multiple Byproducts: The crude product may contain a mixture of unreacted starting materials, furfuryl alcohol, and potentially over-alkylated products.
-
Solution 1: Optimize Reaction Conditions. A cleaner reaction will lead to easier purification. Revisit the troubleshooting steps for low yield and byproduct formation to improve the purity of the crude product.
-
Solution 2: Acid-Base Extraction. The desired product is a secondary amine and can be protonated. An acid-base extraction can be used to separate it from neutral impurities like furfural and furfuryl alcohol. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous acid (e.g., 1 M HCl). The protonated product will move to the aqueous layer. Then, basify the aqueous layer with a base (e.g., NaHCO₃ or NaOH) and extract the free amine back into an organic solvent.
-
Solution 3: Column Chromatography with Gradient Elution. If column chromatography is necessary, use a gradient elution system. Start with a non-polar eluent (e.g., hexane) and gradually increase the polarity with a more polar solvent (e.g., ethyl acetate). This can improve the separation of compounds with similar polarities.
-
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of this synthesis?
A1: The synthesis of this compound from furfural and methyl glycinate is a classic example of a reductive amination . The reaction proceeds in two main stages:
-
Imine Formation: The amine group of methyl glycinate acts as a nucleophile and attacks the carbonyl carbon of furfural. This is followed by dehydration to form a Schiff base, also known as an imine. This step is reversible and often acid-catalyzed.
-
Reduction: The C=N double bond of the imine is then reduced by a hydride-based reducing agent (e.g., NaBH₄, NaBH₃CN) to form the final secondary amine product.
Q2: Which reducing agent is best for this reaction?
A2: The choice of reducing agent depends on your desired experimental setup. Here's a comparison of common choices:
| Reducing Agent | Advantages | Disadvantages | Recommended Procedure |
| Sodium Borohydride (NaBH₄) | Inexpensive and readily available. | Can reduce the starting aldehyde, leading to furfuryl alcohol byproduct.[1] | Two-step |
| Sodium Cyanoborohydride (NaBH₃CN) | Selectively reduces imines over aldehydes, allowing for a one-pot reaction.[3] | Highly toxic and generates cyanide gas upon acidification. | One-pot (with caution) |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild and selective for imine reduction; less toxic than NaBH₃CN.[3] | More expensive than NaBH₄. | One-pot |
For a balance of efficiency, safety, and convenience, sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred choice for a one-pot reductive amination.
Q3: How can I monitor the progress of the reaction?
A3: Thin-Layer Chromatography (TLC) is the most common and convenient method for monitoring the reaction. You will need to choose a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) that provides good separation of the starting materials, intermediate, and product. The spots can be visualized under a UV lamp (as the furan ring is UV active) and/or by staining with a suitable agent like potassium permanganate or ninhydrin (for the amine).
Q4: Do I need to use methyl glycinate as the free base or the hydrochloride salt?
A4: Methyl glycinate is often commercially available as its hydrochloride salt for better stability. You can use the hydrochloride salt directly, but you will need to add one equivalent of a non-nucleophilic base, such as triethylamine (Et₃N), to the reaction mixture to generate the free amine in situ. If you have the free base of methyl glycinate, you can use it directly without adding another base.
Experimental Protocols
Protocol 1: One-Pot Synthesis using Sodium Triacetoxyborohydride
This protocol is recommended for its simplicity and high selectivity.
-
To a solution of methyl glycinate hydrochloride (1.0 eq) in 1,2-dichloroethane (DCE), add triethylamine (1.1 eq) and stir for 10 minutes at room temperature.
-
Add furfural (1.0 eq) to the mixture.
-
Add sodium triacetoxyborohydride (1.2 eq) portion-wise over 15 minutes.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.
-
Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with DCE or dichloromethane (DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
Protocol 2: Two-Step Synthesis using Sodium Borohydride
This protocol is a more cost-effective alternative.
-
Dissolve methyl glycinate (free base, 1.0 eq) and furfural (1.0 eq) in methanol.
-
Add a catalytic amount of glacial acetic acid (e.g., 3-5 drops).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation (monitor by TLC).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.2 eq) in small portions, keeping the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction by carefully adding water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
Visualizing Experimental Logic
The following diagram illustrates the key decision-making process for troubleshooting and optimizing the synthesis.
References
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849–3862.
- Sain, B., & Sandhu, J. S. (1986). A convenient synthesis of 2-aminomethyl-5-substituted furans. Journal of Heterocyclic Chemistry, 23(4), 1007-1009.
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
- Nuzhdin, A. L., Bukhtiyarova, M. V., & Bukhtiyarov, V. I. (2020). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. Molecules, 25(20), 4771.
- Saini, K., & Saravanamurugan, S. (2024). Reductive Amination of Furfural to Furfurylamine. In Catalytic Transformations of Sustainable and Versatile Furanic Chemicals (1st ed.). CRC Press.
- Miriyala, B., Bhattacharyya, S., & Williamson, J. S. (2004). A mild and efficient one-pot reductive amination of aldehydes and ketones with amines using sodium borohydride and titanium(IV) isopropoxide. Tetrahedron, 60(7), 1463-1471.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., De Amicis, C. V., Hewlett, N. M., Johnson, P. L., Knobelsdorf, J. A., Li, F., Lorsbach, B. A., Nugent, B. M., Ryan, S. J., Smith, M. R., & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667.
Sources
"troubleshooting guide for the synthesis of N-substituted furan compounds"
Technical Support Center: Synthesis of N-Substituted Furan Compounds
Welcome to the technical support center for the synthesis of N-substituted furan compounds. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into common synthetic challenges. Moving beyond simple procedural lists, we delve into the causality behind experimental choices to empower you to effectively troubleshoot and optimize your reactions.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems encountered during the synthesis of N-substituted furans, such as aminofurans, through common methods like the Feist-Benary synthesis and multicomponent reactions.
Question 1: My reaction yield is consistently low or non-existent. What are the primary factors I should investigate?
Low yields are a frequent challenge, often stemming from a combination of factors related to reagents, reaction conditions, or competing chemical pathways.
Answer: The primary causes for low yields in N-substituted furan syntheses often revolve around suboptimal reaction conditions, the stability of intermediates, and the potential for side reactions.[1]
Troubleshooting Steps & Scientific Rationale:
-
Re-evaluate Your Catalyst and Conditions: Traditional syntheses often employed harsh conditions, which can be detrimental to the sensitive furan ring.[1][2] Furans, particularly those with electron-donating groups like amines, are susceptible to degradation or polymerization under strong acidic conditions or prolonged heating.[3][4][5]
-
Expert Insight: Instead of strong mineral acids, consider milder Lewis acids (e.g., Sc(OTf)₃, Bi(NO₃)₃) or solid acid catalysts (e.g., montmorillonite clays), which can improve yields and simplify workup procedures.[3] For base-mediated reactions like the Feist-Benary synthesis, the choice and stoichiometry of the base (e.g., triethylamine, potassium carbonate) are critical to avoid saponification of ester groups or other undesired reactions.[6]
-
-
Ensure Complete Dehydration: Many furan syntheses, including the related Paal-Knorr reaction, conclude with a dehydration step.[3][7] Incomplete removal of water can prevent the final aromatization, leaving you with a stable hydroxydihydrofuran intermediate.[6]
-
Expert Insight: Ensure you are using anhydrous solvents and reagents. If the reaction is still sluggish, consider adding a dehydrating agent or performing a post-reaction acidic workup to drive the elimination of water.[6] Microwave-assisted synthesis is also a powerful technique for reducing reaction times and promoting efficient dehydration, often leading to higher yields.[3][8]
-
-
Assess Starting Material Purity and Stability: The stability of your precursors, such as α-halo ketones or 1,4-dicarbonyl compounds, is paramount. Impurities can introduce competing reactions, and degradation of starting materials before or during the reaction is a common cause of failure.[9]
-
Consider Steric and Electronic Effects: The structure of your substrates can dramatically influence the reaction rate. Bulky substituents near the reacting centers can sterically hinder the necessary cyclization, disfavoring the required conformation.[3]
-
Expert Insight: If you suspect steric hindrance is an issue, you may need to increase the reaction temperature or extend the reaction time. However, be mindful of potential product degradation under harsher conditions. It is a delicate balance that must be optimized for each specific substrate.
-
Caption: A workflow for troubleshooting low yields in N-substituted furan synthesis.
Question 2: I'm observing significant byproduct formation that complicates purification. How can I identify and mitigate these unwanted products?
Byproduct formation is a clear indicator that alternative reaction pathways are competing with your desired synthesis. Identifying these pathways is key to suppressing them.
Answer: The most common byproducts in N-substituted furan syntheses are isomeric furans, incompletely cyclized intermediates, and products from competing reaction pathways, such as the formation of 2-aminopyrans in certain multicomponent reactions.[6]
Common Byproducts and Mitigation Strategies
| Problem | Potential Cause | Recommended Solution & Rationale |
| Formation of Isomeric Furans | In syntheses like the Feist-Benary, an intermediate 1,4-dicarbonyl can undergo an alternative Paal-Knorr type cyclization, leading to a regioisomer.[6] | Optimize reaction conditions to favor the desired pathway. This involves adjusting the base, solvent, and temperature. A milder base or a less polar solvent can sometimes suppress the undesired cyclization. |
| Presence of Hydroxydihydrofurans | An "interrupted" reaction where the final dehydration step to form the aromatic furan ring is incomplete.[3][6] | Ensure complete dehydration. Increase reaction time, elevate the temperature, or introduce a dehydrating agent. A final acidic workup can also facilitate the elimination of water to drive the reaction to completion. |
| Formation of 2-Aminopyrans | During certain multicomponent reactions, a competing [4+2] cycloaddition pathway can lead to isomeric 6-membered rings (pyrans) instead of the desired 5-membered furan.[6][10] | The choice of reactants and catalyst is crucial. Carefully review the literature for protocols specifically designed to favor 2-aminofuran formation. Some strategies are explicitly designed to be selective for one heterocycle over the other.[6][10] |
| Polymerization/Degradation | The furan ring, especially when activated by an amino group, is sensitive to strong acids and high temperatures, which can cause it to polymerize into a tar-like substance.[3][5] | Use milder acid catalysts (e.g., Lewis acids) and avoid excessive heating.[3] Monitor the reaction closely with TLC or GC-MS and stop it as soon as the starting material is consumed to prevent prolonged exposure to harsh conditions. |
Experimental Protocol: Feist-Benary Synthesis of a Substituted 2-Aminofuran
This protocol provides a general guideline. All manipulations should be performed in a well-ventilated fume hood using appropriate personal protective equipment.
Materials:
-
α-Halo ketone (1.0 eq)
-
β-Ketoester or β-diketone (1.1 eq)
-
Base (e.g., triethylamine, potassium carbonate) (1.5 eq)
-
Anhydrous solvent (e.g., ethanol, DMF, acetonitrile)
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the β-ketoester/diketone and the anhydrous solvent.
-
Base Addition: Add the base to the solution and stir for 15-30 minutes at room temperature to form the enolate.
-
Substrate Addition: Slowly add the α-halo ketone dropwise to the stirred solution. An exothermic reaction may be observed. Maintain the temperature with a water bath if necessary.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C). Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the mixture to room temperature. Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent. Purify the crude product by column chromatography on silica gel to isolate the desired 2-aminofuran.[6]
Self-Validating System & Troubleshooting:
-
If the reaction is sluggish: A stronger base or higher temperature may be required. However, be aware that harsher conditions can promote byproduct formation.[6] Run small-scale parallel reactions to screen for optimal conditions.
-
If multiple spots are observed on TLC: This indicates byproduct formation. Attempt to isolate and characterize the major byproduct. If it is the hydroxydihydrofuran intermediate, resubmit the crude mixture to dehydrating conditions (e.g., reflux with a catalytic amount of p-toluenesulfonic acid).
Caption: Key stages of the Feist-Benary synthesis workflow for 2-aminofurans.
Frequently Asked Questions (FAQs)
Q1: Can I use microwave irradiation for my N-substituted furan synthesis? A: Absolutely. Microwave-assisted synthesis has been shown to dramatically reduce reaction times and, in many cases, improve yields for reactions like the Paal-Knorr synthesis.[3][8] The rapid, uniform heating can promote efficient cyclization and dehydration while minimizing the thermal degradation that can occur with prolonged conventional heating.
Q2: My furan product is a dark oil that discolors over time. How can I store it properly? A: Discoloration, often to yellow or brown, suggests the presence of oxidized impurities or polymerization byproducts.[11] Furan derivatives can be sensitive to air, light, and residual acid. For optimal stability, store the purified compound under an inert atmosphere (argon or nitrogen), in an amber vial to protect it from light, and at a low temperature (in a refrigerator or freezer).
Q3: Is column chromatography on silica gel always the best way to purify my product? A: While it is the most common method, it is not always ideal. The acidic nature of standard silica gel can cause degradation of sensitive furan compounds. If you observe streaking or product loss on the column, consider deactivating the silica by pre-treating it with a solvent mixture containing a small amount of a volatile base, like triethylamine. Alternatively, other purification methods like fractional distillation (for volatile liquids) or recrystallization (for solids) may provide a purer product with higher recovery.[11]
References
- Benchchem. (2025). Technical Support Center: Paal-Knorr Furan Synthesis Troubleshooting.
- Benchchem. (2025). Troubleshooting common issues in furan ring synthesis.
- ResearchGate. (2021). Three‐component synthesis of 2‐aminofuran.
- Benchchem. (2025). Synthesis of Substituted Furans: An In-depth Technical Guide.
- RSC Publishing. (n.d.). Synthesis of 2-aminofurans and 2-unsubstituted furans via carbenoid-mediated [3 + 2] cycloaddition. Chemical Communications.
- ResearchGate. (n.d.). 2-Aminofurans and 3-Aminofurans | Request PDF.
- Benchchem. (2025). Technical Support Center: Synthesis of 2-Aminofurans.
- ResearchGate. (n.d.). ChemInform Abstract: Synthesis of 2-Aminofurans and 2-Unsubstituted Furans via Carbenoid-Mediated [3 + 2] Cycloaddition. | Request PDF.
- Alfa Chemistry. (n.d.). Paal-Knorr Synthesis.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan.
- Wikipedia. (n.d.). Paal–Knorr synthesis.
- Benchchem. (2025). Troubleshooting low yields in Paal-Knorr synthesis of substituted pyrroles.
- SlideShare. (n.d.). Preparation and Properties of Furan.
- Benchchem. (2025). Purification techniques for synthesized Furan-3-methanol-d2.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for Furfurylamine Derivatives
Welcome to the technical support center for the synthesis and optimization of furfurylamine derivatives. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of furan chemistry. As your partner in the lab, my goal is to provide not just protocols, but a deep, mechanistic understanding of the reaction landscape. Here, we will dissect common challenges, troubleshoot suboptimal results, and build a robust framework for success based on established scientific principles and field-proven experience.
The primary route to furfurylamine and its derivatives is the reductive amination of furfural or its substituted analogues. This process, while elegant, is a delicate balance of competing reactions. Success hinges on precise control of key parameters to navigate the pathway toward your desired product while avoiding the numerous potential side reactions.
Troubleshooting Guide: From Low Yields to Impure Products
This section addresses the most common issues encountered during the synthesis of furfurylamine derivatives through reductive amination. Each problem is presented in a question-and-answer format, detailing potential causes and providing actionable solutions.
Q1: My reaction has stalled, or the conversion of furfural is very low. What are the likely causes and how can I fix it?
Low or incomplete conversion is often a sign of inactive catalysis or insufficient driving force for the reaction.
Potential Causes & Solutions:
-
Catalyst Inactivity: The catalyst is the engine of this reaction. Its health is paramount.
-
Cause A: Catalyst Poisoning. Sulfur compounds, strong acids, or even excessive ammonia can poison noble metal and nickel catalysts.[1] Ensure all reagents and solvents are of appropriate purity.
-
Solution A: If poisoning is suspected, the catalyst may be irretrievable. Start with fresh, high-purity furfural and solvents. Consider passing liquid reagents through a plug of activated alumina to remove trace impurities.
-
Cause B: Deactivated Raney® Nickel. Raney® Ni is highly active but can deactivate upon improper storage (prolonged exposure to air) or during the reaction, especially under insufficient hydrogen pressure, which can lead to the formation of nickel nitride (Ni₃N).[2]
-
Solution B: Always handle Raney® Ni under water or a suitable solvent to prevent aerial oxidation. For suspected deactivation during a run, increasing hydrogen pressure may help. A deactivated catalyst can sometimes be regenerated. See the detailed protocol below.
-
-
Insufficient Hydrogen Pressure: Hydrogen is a key reactant.
-
Cause: Low H₂ pressure can lead to incomplete reduction of the Schiff base intermediate, which is a critical step.[3]
-
Solution: Increase the hydrogen pressure in increments. For many Ni- or Rh-catalyzed reactions, pressures in the range of 2.0-4.0 MPa are effective.[3][4] Monitor the reaction progress by GC or TLC after each adjustment.
-
-
Sub-optimal Temperature: Temperature governs reaction kinetics.
-
Cause: The reaction temperature may be too low for the specific catalyst and substrate, leading to slow imine formation or reduction.
-
Solution: Gradually increase the reaction temperature in 10-15°C increments. Be aware that excessive temperature can promote side reactions.
-
Workflow for Diagnosing Low Conversion
Caption: A step-by-step decision tree for troubleshooting low reaction conversion.
Q2: My conversion is high, but the yield of the desired primary amine is low. My product is a mixture of several compounds. What is happening?
This is a classic selectivity problem. The key is to identify the major byproducts to understand which competing reaction pathway is dominant.
Common Byproducts and Their Causes:
| Byproduct | Identification | Primary Cause(s) | Mechanistic Explanation | Troubleshooting Actions |
| Schiff Base / Imine | Intermediate, may be visible on TLC/GC early in the reaction. | Insufficient reduction conditions (low H₂ pressure or temperature). | The condensation of furfural and the amine source forms a Schiff base, which must be hydrogenated to yield the product. If this step is slow, the intermediate accumulates.[3][4] | Increase H₂ pressure and/or reaction time. A moderate temperature increase can also help. |
| Tetrahydrofurfurylamine | Higher boiling point, different GC/LC retention time. | Over-hydrogenation due to overly harsh conditions (high temperature, high H₂ pressure) or a highly active catalyst. | The furan ring itself is aromatic and can be hydrogenated under forcing conditions, leading to a saturated ring system.[3] | Reduce temperature and/or H₂ pressure. Consider a less active catalyst or shorter reaction time. |
| Furfuryl Alcohol | Lower boiling point than the amine. | Direct hydrogenation of the aldehyde competes with imine formation. Favored by low ammonia/amine concentration. | The catalyst can directly reduce the carbonyl group of furfural to an alcohol. This pathway is competitive with the initial condensation step required for amination.[3] | Increase the concentration of the ammonia/amine source. Ensure the amine is added before or with the furfural. |
| Secondary/Tertiary Amines | Higher molecular weight products. | The primary amine product is nucleophilic and can react with remaining furfural to form a secondary imine, which is then reduced. | This is a common issue in reductive amination. The desired product competes with the starting amine source as a nucleophile.[5] | Use a molar excess of the ammonia source (e.g., a 2:1 ratio of ammonia to furfural is a good starting point).[3] |
| Polymers/Resins | Dark, insoluble material in the reactor. | Furfural is prone to polymerization under acidic conditions or at high temperatures.[3] | Complex condensation and self-polymerization reactions of furfural and its intermediates can form insoluble, high-molecular-weight resins. | Ensure the reaction is not acidic. Use a non-polar aprotic solvent like 1,4-dioxane, which has shown high selectivity.[3] Avoid excessive temperatures (>150-160°C). |
Reaction Pathway and Competing Side Reactions
Caption: The desired reaction pathway to furfurylamine and major competing side reactions.
Q3: I am working with 5-hydroxymethylfurfural (HMF). How should I adjust my optimization strategy?
HMF introduces a primary alcohol group, creating additional complexity. The goal is often to produce 5-hydroxymethylfurfurylamine (HMFA) or 2,5-bis(aminomethyl)furan (BAMF).
Key Considerations for HMF:
-
Selective Amination of the Aldehyde: To synthesize HMFA, you need to selectively aminate the aldehyde without affecting the alcohol.
-
Strategy: This requires milder conditions. Raney® Co has been shown to be highly selective for this transformation, achieving >99% yield of HMFA at 120°C.[2] Raney® Ni, being more active for alcohol amination, is less suitable for this specific goal.
-
-
Complete Amination to BAMF: To synthesize the diamine, both the aldehyde and the alcohol must be aminated.
-
Strategy: This is a more challenging one-pot reaction that requires a more active catalyst and higher temperatures. Raney® Ni is effective for this, with optimal conditions often around 160°C.[2][6] A stepwise approach, where the aldehyde is first aminated at a lower temperature (e.g., 120°C) before increasing the temperature (to 160°C) for the alcohol amination, can improve yields.[2]
-
-
Biocatalytic Routes: For substituted furfurals like HMF, biocatalysis using transaminases offers a highly selective, mild alternative.
-
Challenge: These enzymes can suffer from product inhibition (e.g., by the pyruvate co-product when using alanine as an amine donor) or instability with certain amine donors (e.g., isopropylamine).[7]
-
Solution: Enzyme immobilization can improve stability and reusability.[7] Using isopropylamine as the amine donor and removing the acetone co-product by evaporation can help drive the reaction equilibrium.[7]
-
Frequently Asked Questions (FAQs)
Q: What is the best solvent for this reaction? A: The choice of solvent can significantly impact selectivity. While polar protic solvents like ethanol or methanol are common, they can sometimes promote side reactions. Non-polar aprotic solvents, particularly 1,4-dioxane , have been shown to provide excellent selectivity for furfurylamine with Raney® Ni, minimizing byproducts.[3]
Q: How do I monitor the reaction's progress effectively? A: Taking aliquots from the reaction at regular intervals (if your reactor setup allows) is crucial. Gas Chromatography (GC) with an internal standard is the most common method for quantitative analysis of starting material, product, and volatile byproducts.[3] For less volatile derivatives or biocatalytic reactions, High-Performance Liquid Chromatography (HPLC) is often preferred.[8]
Q: My Raney® Ni catalyst seems to have lost activity after one run. Can it be regenerated? A: Yes, partial deactivation is common. The primary causes are the adsorption of organic species onto the active sites or the formation of surface nitrides.[2] While a universally perfect method does not exist, the following procedure can be effective for regenerating the catalyst in-situ or ex-situ:
-
Solvent Washing: After decanting the product solution, wash the catalyst multiple times with a solvent like methanol or toluene to remove adsorbed organic residues.[9]
-
Sonication: Sonicating the catalyst in a fresh solvent can help dislodge strongly adsorbed species from the porous surface.[9]
-
Hydrogen Treatment: For more stubborn deactivation, treating the washed catalyst under hydrogen (e.g., 30 bar H₂) at an elevated temperature (e.g., 150°C) in a clean solvent can help reduce surface oxides and regenerate active sites.[9]
Q: What is the best way to purify my furfurylamine product? A: Purification can be challenging due to the similar boiling points of some byproducts.
-
Distillation: For separating furfurylamine from the higher-boiling tetrahydrofurfurylamine, azeotropic distillation with water is a highly effective industrial method. Furfurylamine forms a low-boiling azeotrope with water (boiling point ~99°C), allowing it to be selectively removed.[10] For other derivatives, vacuum distillation is the standard method for liquid products.
-
Chromatography: For small-scale lab preparations or for non-volatile solid derivatives, column chromatography is often necessary. Given the basic nature of amines, it is common to use silica gel treated with a small amount of triethylamine in the eluent to prevent streaking and improve separation.
References
-
Guo, S. et al. (2022). Synthesis of furfurylamine by reductive amination of biomass-based furfural over Raney Ni catalyst. Sanderman publishing House. [Link]
-
Strebl, M. G. et al. (2023). Biosynthesis of Furfurylamines in Batch and Continuous Flow by Immobilized Amine Transaminases. MDPI. [Link]
-
Chatterjee, M. et al. (2015). Reductive amination of furfural to furfurylamine using aqueous ammonia solution and molecular hydrogen: an environmentally friendly approach. Green Chemistry (RSC Publishing). [Link]
-
Taylor & Francis Group. (n.d.). Reductive Amination of Furfural to Furfurylamine. Taylor & Francis eBooks. [Link]
-
Li, Q. et al. (2022). Efficient synthesis of furfurylamine from biomass via a hybrid strategy in an EaCl:Gly–water medium. Frontiers. [Link]
-
Wei, Z. et al. (2022). Reductive Amination of 5-Hydroxymethylfurfural to 2,5-Bis(aminomethyl)furan over Alumina-Supported Ni-Based Catalytic Systems. PubMed. [Link]
- Aoki, T. et al. (1986). Process for producing furfurylamine and/or tetrahydrofurfurylamine.
-
Zhang, W. et al. (2022). Efficient synthesis of furfurylamine from biomass via a hybrid strategy in an EaCl:Gly–water medium. NIH. [Link]
-
Rovira, J. et al. (2020). Regeneration of Raney®-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers. MDPI. [Link]
- Stengel, L. A., & O'Loughlin, W. K. (1943). Process for separation of furfurylamines.
-
Settle, A. E. et al. (2019). Selectivity Control in Catalytic Reductive Amination of Furfural to Furfurylamine on Supported Catalysts. ResearchGate. [Link]
-
Sharma, S. et al. (2022). Advances in the Catalytic Reductive Amination of Furfural to Furfural Amine: The Momentous Role of Active Metal Sites. PubMed. [Link]
-
Royal Society of Chemistry. (n.d.). Furfurylamines from Biomass. [Link]
- Hauschild, U., & Nicolaus, H. (1965). Process for the regeneration of raney-nickel catalyst.
- Stengel, L. A., & O'Loughlin, W. K. (1974). Method of regenerating an aged raney nickel catalyst with carboxylic acid and base treatment.
-
University of Rochester. (n.d.). How To Run A Reaction: Purification. [Link]
-
Study Mind. (n.d.). Organic Synthesis - Practical Purification Techniques (A-Level Chemistry). [Link]
-
Chieffi, G. et al. (2020). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. NIH. [Link]
-
Chatterjee, M. et al. (2015). Active metal dependent side reactions for the reductive amination of furfural. ResearchGate. [Link]
-
Komanoya, T. et al. (2017). Electronic Effect of Ruthenium Nanoparticles on Efficient Reductive Amination of Carbonyl Compounds. ResearchGate. [Link]
-
Huang, K. et al. (2021). Efficient reductive amination of 5-hydroxymethylfurfural by iridium-catalysed transfer hydrogenation. Catalysis Science & Technology (RSC Publishing). [Link]
-
Wei, Z. et al. (2021). One-Step Reductive Amination of 5-Hydroxymethylfurfural into 2,5-Bis(aminomethyl)furan over Raney Ni. PubMed. [Link]
-
Liu, J. et al. (2020). Selective catalysis for the reductive amination of furfural toward furfurylamine by graphene-co-shelled cobalt nanoparticles. Green Chemistry (RSC Publishing). [Link]
-
Lee, J. et al. (2019). Electrochemical reductive amination of furfural-based biomass intermediates. Green Chemistry (RSC Publishing). [Link]
-
ACS Publications. (n.d.). Preparation of Furanyl Primary Amines from Biobased Furanyl Derivatives over Heterogeneous Catalysts. [Link]
-
ACS Publications. (n.d.). Synthesis, Processing, and Performance of a Furan-Based Glycidyl Amine Epoxy Resin. [Link]
-
NIH. (n.d.). Furfural - Dry Cleaning, Some Chlorinated Solvents and Other Industrial Chemicals. [Link]
-
ACS Publications. (n.d.). Development of Sustainable Biocatalytic Furfurylamine Production in a Magnetic Field-Assisted Microfluidic Reactor. [Link]
-
NIH. (n.d.). Advances in polymer precursors and bio-based polymers synthesized from 5-hydroxymethylfurfural. [Link]
-
SACOME. (2024). How to Prevent Catalyst Poisoning at the Industrial Scale. [Link]
-
OUCI. (n.d.). One-step reductive amination of 5-hydroxymethylfurfural to 2,5-bis(aminomethyl)furan over a core–shell structured catalyst. [Link]
Sources
- 1. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
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- 3. sandermanpub.net [sandermanpub.net]
- 4. Reductive amination of furfural to furfurylamine using aqueous ammonia solution and molecular hydrogen: an environmentally friendly approach - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. US3165478A - Process for the regeneration of raney-nickel catalyst - Google Patents [patents.google.com]
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- 9. papers.sim2.be [papers.sim2.be]
- 10. US2315139A - Process for separation of furfurylamines - Google Patents [patents.google.com]
"Methyl 2-((furan-2-ylmethyl)amino)acetate stability and degradation issues"
Welcome to the technical support center for Methyl 2-((furan-2-ylmethyl)amino)acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this molecule. Here, you will find in-depth troubleshooting guides and frequently asked questions to address common stability and degradation challenges encountered during experimentation.
Introduction to the Molecule's Stability Profile
This compound is a versatile research chemical; however, its structure contains moieties that are susceptible to degradation under common experimental conditions. The primary points of instability are the furan ring, which is sensitive to acidic environments, and the methyl ester, which can undergo hydrolysis. Understanding these potential degradation pathways is crucial for obtaining reliable and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: My sample of this compound has developed a yellow or brownish tint upon storage. Is it still usable?
A slight discoloration to a pale yellow may not significantly impact the purity for some applications, but a distinct brown or black color indicates significant degradation. This coloration is often due to the polymerization of the furan ring, a process that can be initiated by exposure to acidic impurities, light, or air. It is highly recommended to assess the purity of a discolored sample by techniques such as NMR or LC-MS before use. For sensitive applications, using a freshly purified sample is advisable.
Q2: I am observing a new spot on my TLC plate that is more polar than my starting material. What could this be?
A more polar spot is likely the carboxylic acid product resulting from the hydrolysis of the methyl ester. This can occur if your sample has been exposed to moisture, especially under acidic or basic conditions. The resulting 2-((furan-2-ylmethyl)amino)acetic acid will have a lower Rf value on a normal-phase TLC plate.
Q3: My reaction, which is conducted in an acidic medium, is giving a low yield and a significant amount of dark, insoluble material. What is the likely cause?
The furan ring is known to be unstable in acidic conditions, which can catalyze ring-opening and subsequent polymerization, leading to the formation of dark, insoluble materials.[1][2][3] This is a common issue with furan-containing compounds.[4][5] To mitigate this, it is crucial to carefully control the pH and consider alternative, less acidic reaction conditions if possible.
Troubleshooting Guide
This section provides a systematic approach to troubleshooting common experimental issues.
Issue 1: Unexpected Side Product Formation in Acidic Media
-
Observation: Formation of a new, often complex, mixture of products when conducting reactions in the presence of a Brønsted or Lewis acid.
-
Potential Cause: Pictet-Spengler Reaction. The Pictet-Spengler reaction is a cyclization reaction that occurs between a β-arylethylamine and an aldehyde or ketone under acidic conditions.[6][7][8] While the starting material is not a traditional substrate, the furan ring can, under certain acidic conditions, react intramolecularly or with other carbonyl-containing species in the reaction mixture.
-
Troubleshooting Steps:
-
pH Control: Carefully buffer the reaction mixture to the highest tolerable pH for your desired transformation.
-
Acid Choice: If an acid is necessary, consider using a milder Lewis acid instead of a strong Brønsted acid.
-
Temperature Reduction: Lowering the reaction temperature can often reduce the rate of side reactions.
-
Protecting Groups: If feasible, consider protecting the secondary amine to prevent its participation in unwanted cyclizations.
-
Issue 2: Sample Degradation During Aqueous Workup
-
Observation: Low recovery of the desired product after an aqueous workup, with potential discoloration of the organic layer.
-
Potential Cause: Hydrolysis and/or Furan Ring Opening. Aqueous acidic or basic conditions during workup can lead to hydrolysis of the methyl ester and/or degradation of the furan ring.
-
Troubleshooting Steps:
-
Minimize Contact Time: Perform the aqueous extraction as quickly as possible.
-
Use Mild Reagents: For a basic wash, use a saturated solution of sodium bicarbonate rather than stronger bases like sodium hydroxide. For an acidic wash, use a dilute solution of a weak acid like citric acid.
-
Temperature Control: Conduct the workup at a low temperature (e.g., in an ice bath) to slow down degradation processes.
-
Issue 3: Inconsistent Results in Biological Assays
-
Observation: High variability in the results of biological assays.
-
Potential Cause: On-plate or In-solution Degradation. The compound may be degrading in the assay medium, especially if the medium is acidic or if the compound is exposed to light for extended periods. Furan derivatives can also be metabolized by microorganisms.[9][10]
-
Troubleshooting Steps:
-
Stability Study in Assay Medium: Perform a preliminary experiment to assess the stability of the compound in the assay buffer over the time course of the experiment. Analyze samples at different time points by LC-MS.
-
pH of Medium: If the assay medium is acidic, consider if it can be buffered to a more neutral pH without affecting the assay performance.
-
Light Protection: Protect the assay plates from light, especially if the experiments are lengthy.
-
Fresh Stock Solutions: Prepare fresh stock solutions of the compound before each experiment.
-
Stability and Degradation Pathways
The primary degradation pathways for this compound are illustrated below.
Acid-Catalyzed Furan Ring Degradation
Under acidic conditions, the furan ring can be protonated, leading to a cascade of reactions that result in ring opening and the formation of highly reactive intermediates. These intermediates can then polymerize, leading to the characteristic darkening of the solution.
Caption: Acid-catalyzed degradation of the furan ring.
Ester Hydrolysis
The methyl ester is susceptible to hydrolysis under both acidic and basic conditions, yielding the corresponding carboxylic acid and methanol.
Caption: Hydrolysis of the methyl ester.
Recommended Storage and Handling
To ensure the longevity and purity of this compound, the following storage and handling procedures are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | -20°C | Minimizes thermal degradation. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Protects against air oxidation. |
| Light | Amber vial or protection from light | Prevents photochemical degradation. |
| Form | Solid | More stable than solutions. |
| Solvents for Stock | Anhydrous aprotic solvents (e.g., DMF, DMSO) | Polar aprotic solvents can have a stabilizing effect.[4][5] Avoid protic solvents for long-term storage. |
Experimental Protocol: Stability Assessment
This protocol provides a general framework for assessing the stability of this compound under specific experimental conditions.
Objective: To determine the stability of the compound in a given solvent or buffer at a specific temperature over time.
Materials:
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This compound
-
Solvent or buffer of interest
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HPLC or LC-MS system
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Calibrated analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a Stock Solution: Accurately weigh the compound and prepare a stock solution of known concentration in the solvent or buffer of interest.
-
Initial Analysis (T=0): Immediately analyze a sample of the freshly prepared solution by HPLC or LC-MS to determine the initial purity and peak area.
-
Incubation: Store the solution under the desired experimental conditions (e.g., specific temperature, light or dark).
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Time-Point Analysis: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution and analyze it by HPLC or LC-MS.
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Data Analysis: Compare the peak area of the parent compound at each time point to the initial peak area to calculate the percentage of compound remaining. Identify and quantify any major degradation products.
Caption: Workflow for stability assessment.
References
-
Sengpracha, W., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry. Available at: [Link]
-
Shcherbakov, F. A., et al. (2025). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. ChemSusChem. Available at: [Link]
-
Sengpracha, W., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Oxidative cleavage of furan derivatives. Available at: [Link]
-
Lentini, G., & d'Andrea, P. (2016). The Pictet-Spengler Reaction Updates Its Habits. Molecules. Available at: [Link]
-
Merino, P. (2015). Oxidative Cleavage of Furans. Organic Reactions. Available at: [Link]
-
Shcherbakov, F. A., et al. (2025). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. PubMed. Available at: [Link]
-
Wang, Z., et al. (2020). Kinetics of the Reactions of Hydroxyl Radicals with Furan and Its Alkylated Derivatives 2-Methyl Furan and 2,5-Dimethyl Furan. ResearchGate. Available at: [Link]
-
Rivas, B., et al. (2018). Biodegradation of 5-(Hydroxymethyl)-furfural and Furan Derivatives. MDPI. Available at: [Link]
-
Kumar, R., et al. (2018). Ethyl({[acryloyl(furan-2-ylmethyl)amino]acetyl}amino)acetate. MDPI. Available at: [Link]
-
Wang, Y., et al. (2016). Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran. RSC Publishing. Available at: [Link]
-
ResearchGate. (n.d.). Kinetics of base hydrolysis of α-amino acid esters catalyzed by the copper(II) complex of N,N,N′,N′-tetramethylethylenediamine (Me4en). Available at: [Link]
-
Wang, Z., et al. (2020). Atmospheric Oxidation of Furan and Methyl-Substituted Furans Initiated by Hydroxyl Radicals. ACS Publications. Available at: [Link]
-
Api, A. M., et al. (2022). RIFM fragrance ingredient safety assessment, methyl 2-furoate, CAS Registry Number 611-13-2. ScienceDirect. Available at: [Link]
-
Yu, A. N., & Zhang, Y. (2012). Amino acid-dependent formation pathways of 2-acetylfuran and 2,5-dimethyl-4-hydroxy-3[2H]-furanone in the Maillard reaction. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. Available at: [Link]
-
American Elements. (n.d.). 2-{amino}benzoic acid. Available at: [Link]
-
Averous, L., & Pollet, E. (2014). Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization. MDPI. Available at: [Link]
-
Zhang, Y., et al. (2022). Study on the degradation and pyrolysis of 2-fluoromethcathinone. ResearchGate. Available at: [Link]
-
Wierckx, N., et al. (2011). Microbial degradation of furanic compounds: biochemistry, genetics, and impact. Applied Microbiology and Biotechnology. Available at: [Link]
-
The Good Scents Company. (n.d.). methyl 2-furoate. Available at: [Link]
-
Bakherad, M., et al. (2023). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Herraiz, T., & Galisteo, J. (2019). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. Molecules. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Furan synthesis. Available at: [Link]
-
ResearchGate. (n.d.). Pictet-Spengler Synthesis of Some Thiophene[c]-Fused β-Carbolines. Available at: [Link]
-
Transactions of the Faraday Society. (1947). The kinetics of the hydrolysis of methyl nitrate and of methyl acetate in aqueous solution. RSC Publishing. Available at: [Link]
Sources
- 1. Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran - RSC Advances (RSC Publishing) DOI:10.1039/C6RA04745A [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Microbial degradation of furanic compounds: biochemistry, genetics, and impact - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Methyl 2-((furan-2-ylmethyl)amino)acetate
Welcome to the technical support center for the synthesis of Methyl 2-((furan-2-ylmethyl)amino)acetate. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this important synthetic route. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you resolve common impurities and optimize your reaction outcomes. Our approach is grounded in mechanistic principles and validated purification strategies to ensure the integrity of your synthesis.
I. Understanding the Synthesis: Reductive Amination
The synthesis of this compound is typically achieved through the reductive amination of furfural with methyl 2-aminoacetate. This process involves two key steps: the formation of an imine intermediate, followed by its reduction to the desired secondary amine.
Caption: General workflow for the synthesis of this compound via reductive amination.
While this reaction is robust, the formation of impurities can occur. This guide will help you identify and resolve these issues.
II. Frequently Asked Questions (FAQs)
Q1: My reaction yields are consistently low. What are the common causes?
Low yields can stem from several factors:
-
Purity of Starting Materials: Ensure the furfural is freshly distilled as it can oxidize or polymerize on storage. The purity of methyl 2-aminoacetate is also crucial.
-
Inefficient Imine Formation: Imine formation is often pH-sensitive. For primary amines like methyl 2-aminoacetate, mildly acidic conditions (pH 4-5) are typically optimal to protonate the carbonyl oxygen without fully protonating the amine nucleophile.[1]
-
Choice and Amount of Reducing Agent: The reactivity of the reducing agent is critical. A mild reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH3CN) is often preferred as they selectively reduce the imine in the presence of the aldehyde.[2] Using a harsh reducing agent like sodium borohydride (NaBH4) can lead to the premature reduction of furfural to furfuryl alcohol.
-
Reaction Temperature: While gentle heating can promote imine formation, excessive temperatures can lead to side reactions and degradation of the furan ring, especially under acidic conditions.[3]
Q2: I'm observing a significant amount of a higher molecular weight byproduct. What is it likely to be?
The most common higher molecular weight impurity is the tertiary amine, N,N-bis(furan-2-ylmethyl)amine . This is formed when the desired secondary amine product reacts with another molecule of furfural and is subsequently reduced.
Caption: Formation of the tertiary amine impurity.
To minimize this, consider adding the reducing agent at the beginning of the reaction (direct reductive amination) or using a slow addition of furfural to the reaction mixture.
Q3: My final product has a brownish color, even after initial purification. Why?
The furan ring is susceptible to degradation and polymerization under acidic conditions, which can lead to colored impurities.[4] Ensure that any acidic workup steps are performed quickly and at low temperatures. The use of activated carbon during recrystallization can sometimes help in removing colored impurities.
III. Troubleshooting Guide: A Deeper Dive
This section provides a systematic approach to identifying and resolving specific impurities.
Problem 1: Presence of Unreacted Starting Materials
Symptoms:
-
TLC analysis shows spots corresponding to furfural and/or methyl 2-aminoacetate.
-
NMR spectrum of the crude product shows characteristic peaks of the starting materials.
-
GC-MS analysis indicates the presence of furfural (m/z 96) and methyl 2-aminoacetate (m/z 89).
Root Causes & Solutions:
| Cause | Scientific Rationale | Recommended Action |
| Incomplete Reaction | The reaction may not have reached completion due to insufficient time, low temperature, or deactivation of the reducing agent. | Increase the reaction time or temperature moderately. Ensure the reducing agent is fresh and added in appropriate stoichiometry. |
| Suboptimal pH | Imine formation is reversible and pH-dependent. If the pH is too high or too low, the equilibrium may not favor imine formation.[1] | Adjust the reaction pH to be mildly acidic (pH 4-5) by adding a small amount of a weak acid like acetic acid. |
| Hydrolysis of Imine | The imine intermediate can hydrolyze back to the starting materials in the presence of excess water. | Use anhydrous solvents and ensure starting materials are dry. |
Problem 2: Contamination with N,N-bis(furan-2-ylmethyl)amine Derivative
Symptoms:
-
A less polar spot on TLC compared to the desired product.
-
A peak in the GC-MS with a molecular ion corresponding to the tertiary amine. The parent N,N-bis(furan-2-ylmethyl)amine has a molecular weight of 177.20 g/mol .
-
In the 1H NMR, the disappearance of the N-H proton and a change in the integration of the methylene protons adjacent to the nitrogen.
Root Causes & Solutions:
| Cause | Scientific Rationale | Recommended Action |
| Over-alkylation | The secondary amine product is nucleophilic and can compete with the starting primary amine in reacting with furfural. | Employ a direct reductive amination approach where the reducing agent is present from the start. Alternatively, use a slight excess of the primary amine or add the furfural slowly to the reaction mixture. |
| High Reaction Concentration | Higher concentrations can favor the bimolecular reaction leading to the tertiary amine. | Run the reaction at a lower concentration. |
Purification Protocol: Separating Secondary and Tertiary Amines
Acid-base extraction is a highly effective method for separating primary and secondary amines from tertiary amines and neutral compounds.[5][6]
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or dichloromethane.
-
Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1M HCl). The primary and secondary amines will be protonated and move to the aqueous layer, while the less basic tertiary amine may remain in the organic layer, along with other neutral impurities.
-
Separation: Separate the aqueous and organic layers.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 10% NaOH or saturated NaHCO3) until the solution is basic (pH > 10). This will deprotonate the amine salts.
-
Re-extraction: Extract the aqueous layer multiple times with an organic solvent to recover the purified secondary amine.
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure to obtain the purified product.
For more challenging separations, column chromatography on silica gel can be employed. A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity is often effective.[7][8]
IV. Analytical Methods for Impurity Profiling
-
Thin-Layer Chromatography (TLC): A quick and effective way to monitor the reaction progress and identify the presence of impurities. A typical eluent system is a mixture of hexane and ethyl acetate.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the molecular weights of the product and byproducts.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information to confirm the identity of the desired product and characterize impurities.
-
High-Performance Liquid Chromatography (HPLC): Can be used for both analytical and preparative separation of the product from impurities.[10]
V. References
-
Song, C., et al. (2025). Reductive amination of furfural to furfurylamine: Advances in catalyst design and mechanistic insights. ResearchGate. Available at: [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available at: [Link]
-
Google Patents. (2009). Method for synthesizing 2-acetylfuran. CN101357910A. Available at:
-
Saini, K., et al. (2022). Advances in the Catalytic Reductive Amination of Furfural to Furfural Amine: The Momentous Role of Active Metal Sites. PubMed. Available at: [Link]
-
Tamura, M., et al. (2013). Reductive amination of furfural to furfurylamine using aqueous ammonia solution and molecular hydrogen: an environmentally friendly approach. Green Chemistry. Available at: [Link]
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Available at: [Link]
-
Google Patents. (2019). Chromatography method for the purification of furfural derivatives. EP3498699A1. Available at:
-
Choi, S., et al. (2015). Preparation of 2,5-Bis(Aminomethyl)Furan by Direct Reductive Amination of 2,5-Diformylfuran over Nickel-Raney Catalysts. Scientific Research Publishing. Available at: [Link]
-
Shchukina, A., et al. (2020). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. MDPI. Available at: [Link]
-
Sengpracha, W., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry. Available at: [Link]
-
University of Rochester, Department of Chemistry. Workup: Amines. Available at: [Link]
-
LookChem. n,n-Bis(2-furylmethyl)amine. Available at: [Link]
-
National Institutes of Health. (2021). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. Available at: [Link]
-
MDPI. (2018). Ethyl({[acryloyl(furan-2-ylmethyl)amino]acetyl}amino)acetate. Available at: [Link]
-
ResearchGate. (2023). A Detailed Review on C‐Fused Furan/3,4‐Fused Furan Analog and its Potential Applications. Available at: [Link]
-
Google Patents. (1975). Purification of secondary alkyl amines. US3864402A. Available at:
-
RSC Publishing. (2016). Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran. Available at: [Link]
-
Google Patents. (2009). Method for synthesizing (z)-2-(alpha-methoxyimino)furan-ammonium acetate. CN101357911A. Available at:
-
Shimadzu. (2014). Quantitative Analysis of Furanic Compounds in Transformer oil by HPLC Method. Available at: [Link]
-
ACS Publications. (1999). Extraction of Anions from Aqueous Solutions Using Secondary Amines. Industrial & Engineering Chemistry Research. Available at: [Link]
-
PubMed. (2023). Recent Catalytic Advances on the Sustainable Production of Primary Furanic Amines from the One-Pot Reductive Amination of 5-Hydroxymethylfurfural. Available at: [Link]
-
ResearchGate. (2022). Schematic illustration of reductive amination of FUR to FUA and other... Available at: [Link]
-
Organic Syntheses. (2017). 4-(Mesitylamino)-5-phenylcyclopent-2-en-1-one. Available at: [Link]
-
Reddit. (2021). Amine workup. r/Chempros. Available at: [Link]
-
European Patent Office. (2021). METHOD AND APPARATUS FOR PURIFYING A FURAN DERIVATIVE. EP 4032881 A1. Available at: [Link]
-
MDPI. (2021). Impact of Deuteration and Temperature on Furan Ring Dynamics. Available at: [Link]
-
National Institutes of Health. (2020). LC method for the direct and simultaneous determination of four major furan derivatives in coffee grounds and brews. Available at: [Link]
Sources
- 1. Advances in the Catalytic Reductive Amination of Furfural to Furfural Amine: The Momentous Role of Active Metal Sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Reductive amination of furfural to furfurylamine using aqueous ammonia solution and molecular hydrogen: an environmentally friendly approach - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran - RSC Advances (RSC Publishing) DOI:10.1039/C6RA04745A [pubs.rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Workup [chem.rochester.edu]
- 7. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LC method for the direct and simultaneous determination of four major furan derivatives in coffee grounds and brews - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Production of Methyl 2-((furan-2-ylmethyl)amino)acetate
Welcome to the technical support center for the synthesis and scale-up of Methyl 2-((furan-2-ylmethyl)amino)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) to ensure the successful and efficient production of this valuable compound.
Introduction
This compound is a key intermediate in the synthesis of various pharmacologically active molecules. Its production, typically achieved through the reductive amination of furfural with methyl glycinate, presents unique challenges, especially during scale-up. This document provides a comprehensive resource to navigate these challenges, ensuring high-yield and high-purity production.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the synthesis of this compound.
Q1: What is the most common method for synthesizing this compound?
The most prevalent and efficient method is the one-pot reductive amination of furfural with methyl glycinate. This process involves the initial formation of an imine intermediate, which is then reduced in situ to the desired secondary amine.
Q2: Which reducing agent is most suitable for this reaction?
Sodium triacetoxyborohydride (NaBH(OAc)₃) is highly recommended for its mild and selective nature, which is particularly important to prevent the reduction of the starting aldehyde.[1] Other reducing agents like sodium cyanoborohydride (NaBH₃CN) can also be used, but sodium borohydride (NaBH₄) may require a two-step process to avoid premature reduction of furfural.[1]
Q3: What are the typical solvents used for this synthesis?
Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are common solvents for reductive amination reactions. Methanol is also a suitable solvent, especially for the condensation step to form the imine.[2]
Q4: What are the primary challenges when scaling up this reaction?
Key challenges include managing the exothermic nature of the reaction, ensuring efficient mixing to prevent localized side reactions, and dealing with the potential for furan ring instability under certain conditions.[3] Purification at a larger scale can also be problematic due to the potential for byproduct formation.
Q5: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a convenient method for monitoring the consumption of the starting materials (furfural and methyl glycinate) and the formation of the product. Gas chromatography-mass spectrometry (GC-MS) can also be used for more quantitative analysis.[4][5]
Part 2: Troubleshooting Guide
This guide provides a systematic approach to resolving common issues that may arise during the synthesis and purification of this compound.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step |
| Inefficient Imine Formation | Add a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves to remove water and drive the equilibrium towards imine formation. A catalytic amount of a weak acid, such as acetic acid, can also promote imine formation. |
| Decomposition of Furfural | Furfural can be sensitive to strong acids and high temperatures. Ensure the reaction is run under mild acidic or neutral conditions and maintain appropriate temperature control. |
| Ineffective Reducing Agent | The reducing agent may have degraded due to improper storage. Use a fresh batch of the reducing agent. Ensure the chosen reducing agent is suitable for the reaction conditions. |
| Suboptimal Reaction Temperature | Reductive amination is often performed at room temperature. If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) might be beneficial, but monitor for byproduct formation. |
Issue 2: Formation of Multiple Byproducts
| Potential Cause | Troubleshooting Step |
| Over-alkylation | The secondary amine product can react further with furfural to form a tertiary amine. Use a stoichiometric amount of furfural or a slight excess of methyl glycinate. Slow, controlled addition of the reducing agent can also minimize this side reaction. |
| Furan Ring Opening/Polymerization | The furan ring can be unstable in the presence of strong acids.[6] Maintain a neutral or mildly acidic pH throughout the reaction. Avoid high temperatures for extended periods. Furan and its derivatives are also known to polymerize in the presence of acid.[7] |
| Reduction of Furfural to Furfuryl Alcohol | If a strong, non-selective reducing agent like sodium borohydride is used in a one-pot reaction, it can reduce the starting furfural. Use a milder reducing agent like NaBH(OAc)₃ or perform a two-step reaction where the imine is formed first, followed by the addition of NaBH₄.[1] |
Issue 3: Difficulty in Product Purification
| Potential Cause | Troubleshooting Step |
| Co-elution of Product and Impurities | The polarity of the product and some byproducts might be very similar, making separation by column chromatography challenging. Optimize the solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is often effective.[4] |
| Product Instability on Silica Gel | The slightly acidic nature of silica gel can sometimes cause degradation of acid-sensitive compounds. Consider using neutral or deactivated silica gel for chromatography. Alternatively, a different purification method like distillation under reduced pressure could be explored if the product is thermally stable. |
| Emulsion Formation During Work-up | The presence of basic amines can lead to emulsions during aqueous work-up. Add brine (saturated NaCl solution) to the aqueous layer to break the emulsion. |
Part 3: Experimental Protocols
Protocol 1: Laboratory-Scale Synthesis of this compound
Materials:
-
Furfural
-
Methyl glycinate hydrochloride
-
Triethylamine (Et₃N)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of methyl glycinate hydrochloride (1.0 eq) in anhydrous DCM, add triethylamine (1.1 eq) and stir for 15 minutes at room temperature.
-
Add furfural (1.0 eq) to the mixture and stir for 1 hour at room temperature to facilitate imine formation.
-
Slowly add sodium triacetoxyborohydride (1.2 eq) portion-wise over 30 minutes, ensuring the temperature does not exceed 30 °C.
-
Stir the reaction mixture at room temperature overnight.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.[4]
Protocol 2: Quality Control and Characterization
-
¹H and ¹³C NMR Spectroscopy: To confirm the structure of the final product.[8]
-
FT-IR Spectroscopy: To identify the characteristic functional groups (e.g., N-H, C=O of the ester, C-O-C of the furan).[8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity of the product and identify any volatile impurities.[5]
Part 4: Visualizations and Data
Reaction Pathway and Potential Side Reactions
Caption: Reaction pathway for the synthesis of this compound and potential side reactions.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low product yield.
Critical Parameters for Scale-Up
| Parameter | Laboratory Scale | Pilot/Production Scale | Key Considerations for Scale-Up |
| Reaction Vessel | Round-bottom flask | Jacketed glass or stainless steel reactor | Ensure adequate heat transfer and mixing. Material compatibility is crucial. |
| Temperature Control | Stir plate with oil bath | Automated temperature control unit | The reaction can be exothermic; efficient cooling is necessary to prevent runaway reactions and byproduct formation. |
| Reagent Addition | Manual addition via syringe or dropping funnel | Metering pumps for controlled addition | Slow, controlled addition of the reducing agent is critical to manage exotherms and minimize side reactions. |
| Mixing | Magnetic stirrer | Overhead mechanical stirrer | Efficient mixing is essential to maintain homogeneity and prevent localized concentration gradients, which can lead to side reactions. |
| Work-up & Extraction | Separatory funnel | Large-scale liquid-liquid extractor or centrifugation | Phase separation can be more challenging at a larger scale. Emulsion formation needs to be managed effectively. |
| Purification | Flash column chromatography | Preparative chromatography or distillation | Column chromatography can be expensive and time-consuming at a large scale. Distillation may be a more viable option if the product is thermally stable. |
References
-
Organic Syntheses Procedure. [Link]
-
Agilent Technologies. Safety Data Sheet - Methyl Acetate. [Link]
-
National Institutes of Health. Targeted Modification of furan-2-carboxaldehydes into Michael Acceptor Analogs Yielded Long-Acting Hemoglobin Modulators with Dual Antisickling Activities. [Link]
-
SpectraBase. methyl 2-(furan-2-yl)acetate. [Link]
-
The Royal Society of Chemistry. This journal is © The Royal Society of Chemistry 2025. [Link]
-
PubMed. Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. [Link]
-
MDPI. Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. [Link]
-
Oriental Journal of Chemistry. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. [Link]
-
ResearchGate. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. [Link]
-
ResearchGate. 2-Benzamido-2-[(tetrahydro-furan-2-ylmethyl) amino] methyl acetate 6. [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]
-
ResearchGate. Catalytic synthesis of renewable 2-methylfuran from furfural. [Link]
-
National Institutes of Health. Current Situation of the Challenging Scale‐Up Development of Hydroxymethylfurfural Production. [Link]
-
MDPI. Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels. [Link]
-
Master Organic Chemistry. Reductive Amination, and How It Works. [Link]
-
Patsnap. Preparation method of 2-methyl furan. [Link]
-
Organic Syntheses Procedure. methyl 2-(2-acetylphenyl)acetate. [Link]
- Google Patents. Method for synthesizing (z)-2-(alpha-methoxyimino)
-
PubChem. Methyl 2-amino-2-furanacetate. [Link]
-
PubMed. Rapid determination of the aromatic compounds methyl-anthranilate, 2'-aminoacetophenone and furaneol by GC-MS: Method validation and characterization of grape derivatives. [Link]
-
ResearchGate. Vibrational Characterization and Molecular Electronic Investigations of 2-acetyl-5-methylfuran using FT-IR, FT-Raman, UV–VIS, NMR, and DFT Methods. [Link]
-
AMERICAN ELEMENTS. 2-{amino}benzoic acid. [Link]
-
ResearchGate. ChemInform Abstract: Synthesis of 2-Methyl-1-[(5-methylfuran-2-yl)methyl]- and 2-Methyl-1-[(5-methylpyrrol-2-yl)methyl]-1H-benzimidazoles. [Link]
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Technical Support Center: Characterization of Furan-Based Compounds
Welcome to the technical support center dedicated to navigating the complexities of furan-based compound characterization. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges posed by the furan scaffold. Here, we move beyond simple protocols to explain the "why" behind the "how," providing you with the expertise to troubleshoot and optimize your analytical workflows.
Frequently Asked Questions (FAQs)
Q1: Why are my furan-containing samples degrading during analysis? I'm seeing inconsistent results and the appearance of unknown peaks.
A1: The furan ring is notoriously sensitive to its chemical environment.[1][2][3] The primary culprits for degradation are often acidic conditions, oxidative stress, and even thermal instability.[4][5][6] The pseudoaromatic nature of the furan core makes it susceptible to ring-opening reactions, polymerization, and other transformations, especially with prolonged exposure to acids or elevated temperatures.[5][7][8] For instance, even mild acidic conditions can catalyze the hydrolysis of the furan ring to a 1,4-dicarbonyl compound, which can then undergo further reactions.[7][9]
-
Troubleshooting Tip: If you suspect acid-catalyzed degradation, meticulously control the pH of your samples and mobile phases. Consider using aprotic polar solvents, such as DMF, which have been shown to have a stabilizing effect on some furan derivatives.[1][2][3] When performing thermal analyses like GC, be mindful that furan can form as a byproduct during the heating process in the headspace apparatus, potentially leading to inaccurate quantification.[10][11]
Q2: I'm struggling to get clean mass spectra for my substituted furan. The fragmentation pattern is confusing. How can I better interpret it?
A2: Mass spectrometry of furan derivatives can be complex due to the multiple potential fragmentation pathways. The fragmentation is heavily influenced by the nature and position of substituents on the furan ring.[12] A common fragmentation pathway for many furan compounds involves the loss of carbon monoxide (CO).[12][13] For halogenated furans, the isotopic patterns of halogens like chlorine (approx. 3:1 ratio for ³⁵Cl/³⁷Cl) and bromine (approx. 1:1 ratio for ⁷⁹Br/⁸¹Br) are key diagnostic features in the molecular ion region.[12]
-
Troubleshooting Tip: Start by identifying the molecular ion peak. Then, look for characteristic neutral losses. For example, a loss of 28 Da often corresponds to the expulsion of CO. For substituted furans, consider the fragmentation of the substituents themselves. Creating a library of fragmentation patterns for known furan structures within your compound class can be an invaluable tool for identifying unknown derivatives.
Q3: My NMR spectra of a 2-substituted furan shows complex splitting patterns for the ring protons. How can I confidently assign these signals?
A3: The protons on a furan ring exhibit characteristic chemical shifts and coupling constants. However, long-range couplings are common and can complicate the spectra. For a 2-substituted furan, you will typically observe three signals for the ring protons. The proton at C5 often appears as a doublet of doublets due to coupling with the protons at C3 and C4. Similarly, the protons at C3 and C4 will couple to each other and to the C5 proton. Unresolved long-range couplings can lead to peak broadening.[14]
-
Troubleshooting Tip: To resolve complex splitting, consider using higher field strength NMR instruments. Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), are extremely powerful for unambiguously identifying which protons are coupled to each other.[14] Additionally, be aware that acidic impurities in your NMR solvent (e.g., CDCl₃) can potentially cause degradation of sensitive furan compounds over time, leading to changes in the spectrum.[15]
Troubleshooting Guides
Guide 1: Overcoming Instability During Sample Preparation and Analysis
The inherent instability of many furan derivatives is a primary hurdle in their accurate characterization.[16] This guide provides a systematic approach to minimizing degradation.
Problem: Degradation of furan compounds in acidic media.
Causality: The furan ring is susceptible to protonation, which disrupts its aromaticity and can lead to a cascade of reactions, including ring-opening.[7][17] This is a significant issue in both synthetic reaction workups and analytical techniques like HPLC where acidic mobile phases are common.
Step-by-Step Protocol for Minimizing Acid-Catalyzed Degradation:
-
pH Control:
-
Maintain all aqueous solutions at a neutral or slightly basic pH if the compound's stability allows.
-
If acidic conditions are unavoidable (e.g., for chromatographic separation), minimize the exposure time. Use the weakest acid concentration that achieves the desired result.
-
For long-term storage, consider storing samples in aprotic solvents at low temperatures.
-
-
Solvent Selection:
-
Temperature Management:
-
Avoid excessive heat, as this can accelerate acid-catalyzed degradation.[5]
-
If heating is necessary, perform it for the shortest possible duration.
-
Visualization: Acid-Catalyzed Furan Ring Opening
Caption: Acid-catalyzed ring opening of a substituted furan.
Guide 2: Optimizing GC-MS Analysis for Volatile Furans
Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile furan compounds.[13] However, the volatility and potential for thermal artifacts present unique challenges.[10][11][18]
Problem: Poor reproducibility and analyte loss when analyzing volatile furans.
Causality: The high volatility of many furan compounds makes them prone to loss during sample preparation and transfer.[11][18] Additionally, the thermal stress of the GC inlet can induce degradation or even formation of furan from other precursors in the sample matrix.[10]
Step-by-Step Protocol for Optimized GC-MS Analysis:
-
Sample Preparation:
-
Utilize headspace sampling (HS) or headspace solid-phase microextraction (HS-SPME) to minimize sample handling and analyte loss.[11][19]
-
If performing liquid injections, ensure samples are kept cool and tightly sealed until analysis.
-
Use an internal standard, such as a deuterated analog of the furan of interest, to correct for variability in injection volume and sample loss.[20]
-
-
GC Method Development:
-
Inlet Temperature: Use the lowest possible inlet temperature that allows for efficient volatilization of the analyte to minimize thermal degradation.
-
Column Selection: A column with a bonded porous-polymer phase (e.g., polystyrene-divinylbenzene) is often recommended as it is relatively inert and stable towards water.[10]
-
Oven Program: Start with a low initial oven temperature to trap volatile compounds at the head of the column before beginning the temperature ramp.
-
-
Data Analysis:
-
Monitor for the presence of known thermal degradation products.
-
Be aware of potential matrix effects that could enhance or suppress the signal of your analyte.
-
Data Presentation: Common SPME Fibers for Furan Analysis
| Fiber Coating | Target Analytes | Characteristics |
| Carboxen/PDMS | Highly volatile compounds (e.g., furan) | Adsorbent for small molecules.[10][19] |
| DVB/CAR/PDMS | Broad range of volatile and semi-volatile compounds | Combination of adsorbent and absorbent properties.[19] |
Visualization: GC-MS Workflow for Volatile Furans
Caption: Optimized workflow for volatile furan analysis using HS-SPME-GC-MS.
References
- The Determination of Furan in Foods — Challenges and Solutions.
- The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. (2025).
- The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. (2024).
- The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. (2025). ChemSusChem.
- A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of 3-Chlorofuran Deriv
- Synthesis, Reactions and Medicinal Uses of Furan. Pharmaguideline.
- Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Imre Blank's Homepage.
- Review on Furan as a Food Processing Contaminant: Identifying Research Progress and Technical Challenges for Future Research. (2023). Journal of Agricultural and Food Chemistry.
- Furan oxidation by Mn(III)/Co(II) catalysts – application to benzofuran synthesis. (2021). Royal Society of Chemistry.
- Advanced Furan Chemistry Guide. Scribd.
- Mass spectrometry of some furanocoumarins. (1979). Canadian Science Publishing.
- Main pathways of furanic compounds transformation under acid/base treatment.
- Technical Support Center: Troubleshooting NMR Spectra of Substituted Furans. Benchchem.
- Minimizing analyte loss during sample prepar
- Furan. Wikipedia.
- Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries. (2024). PubMed Central.
- Factors affecting the analysis of furan in heated foods. (2025).
- Proton NMR splitting in 2-substituted furan. (2020). Chemistry Stack Exchange.
- Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. (2017). Energy & Fuels.
- Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymeriz
- Bio-Derived Furanic Compounds with Natural Metabolism: New Sustainable Possibilities for Selective Organic Synthesis. (2023).
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- 4. Furan oxidation by Mn( iii )/Co( ii ) catalysts – application to benzofuran synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05305A [pubs.rsc.org]
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Technical Support Center: Protocol Refinement for Biological Assays Involving Furan Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with furan derivatives. This guide is designed to provide expert-backed, actionable solutions to common challenges encountered during the development and execution of biological assays involving this important class of heterocyclic compounds. Furan derivatives are prevalent scaffolds in medicinal chemistry, valued for their diverse biological activities.[1][2][3][4][5] However, their unique chemical properties can present significant challenges in assay development, from poor solubility to various interference phenomena.
This resource moves beyond simple step-by-step instructions to explain the underlying principles, enabling you to make informed decisions and design robust, reliable assays.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level, common queries regarding the use of furan derivatives in biological assays.
Q1: Why are my furan derivatives showing poor solubility in aqueous assay buffers?
A: The furan ring, while containing a polar oxygen atom, is part of an aromatic system that is predominantly non-polar.[6] Many bioactive furan derivatives are functionalized with other lipophilic groups to enhance membrane permeability and target engagement, further decreasing their aqueous solubility. This often leads to compound precipitation in buffers, causing inconsistent results and artificially low potency readings. The first and most common approach is to use a co-solvent like DMSO.[7]
Q2: I'm observing high background or a false positive signal in my fluorescence-based assay. Could my furan compound be the cause?
A: Yes, this is a frequent issue. Furan derivatives, particularly those with extended conjugated systems like dibenzofurans, can be intrinsically fluorescent (autofluorescent).[8][9][10] This compound-derived fluorescence can be detected by the plate reader, leading to a signal that is incorrectly attributed to assay activity.[11] It is critical to experimentally determine the excitation and emission spectra of your compound to assess potential overlap with your assay's fluorophore.[8]
Q3: My results are not reproducible, and I suspect my furan derivative is unstable. What could be happening?
A: Furan ring stability can be sensitive to assay conditions. Strong acidic or basic conditions can lead to ring-opening or polymerization reactions.[12] Furthermore, the furan ring can be susceptible to oxidation, sometimes catalyzed by enzymes like cytochrome P450s, to form highly reactive intermediates such as cis-enediones (e.g., cis-2-butene-1,4-dial from furan itself).[13][14][15] These reactive metabolites can then covalently modify proteins, including your target enzyme or other assay components, leading to time-dependent, irreversible inhibition and poor reproducibility.[13][14][16]
Q4: What does it mean if my furan derivative is flagged as a "redox cycler"?
A: Redox cycling is a phenomenon where a compound can participate in recurring oxidation-reduction reactions. In a biological assay, particularly those containing reducing agents like Dithiothreitol (DTT), a redox-active compound can shuttle electrons to molecular oxygen, generating reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂).[17] This H₂O₂ can then non-specifically oxidize and inactivate proteins in the assay, leading to a false positive signal of inhibition.[17][18] Certain substituted furans, especially nitrofurans, are known for this behavior.[19]
Part 2: In-Depth Troubleshooting Guides
This section provides detailed, question-and-answer-based troubleshooting for specific experimental problems.
Guide 1: Addressing Compound Solubility & Delivery
Q: My compound precipitates when I dilute my DMSO stock into the aqueous assay buffer. How can I fix this?
A: This indicates that you have exceeded the compound's kinetic solubility in the final assay conditions. Here is a systematic approach to resolve this:
-
Optimize Co-solvent Concentration: The first step is to determine the maximum tolerable concentration of your organic co-solvent (e.g., DMSO) in the assay.[7] Most cell-based and enzymatic assays can tolerate up to 0.5-1% DMSO, but this must be empirically verified. Run a vehicle control with varying DMSO concentrations to identify the threshold where assay performance is compromised.
-
Modify Dilution Protocol: Avoid single, large dilution steps. A serial dilution approach is often more effective. For example, instead of diluting a 10 mM DMSO stock 1:1000 directly into buffer, perform an intermediate dilution into a buffer/DMSO mixture or into buffer containing a stabilizing agent.
-
Explore Alternative Solubilization Strategies: If optimizing the co-solvent is insufficient, more advanced methods may be necessary.[7]
| Strategy | Mechanism | Advantages | Considerations |
| Cyclodextrins | Encapsulates the hydrophobic compound within a hydrophilic shell, increasing apparent water solubility.[7] | Reduces need for organic co-solvents; can improve compound stability.[7] | May have its own biological effects; requires optimization of cyclodextrin type and concentration. |
| Surfactants (e.g., Tween-20, Pluronic F-68) | Form micelles that encapsulate the hydrophobic compound.[7] | Effective for highly lipophilic compounds. | Can denature proteins at higher concentrations; may interfere with assay readout. |
| Nanosuspensions | Reduces compound particle size to the nanometer range, increasing surface area for dissolution.[7] | High drug loading is possible; suitable for compounds insoluble in both aqueous and organic media.[7] | Requires specialized equipment (e.g., sonicator, homogenizer); potential for aggregation over time. |
Guide 2: Deconvoluting Assay Interference
Assay interference is a major source of false positives in drug discovery. Furan derivatives can interfere through several mechanisms. The following workflow helps diagnose the specific type of interference.
Troubleshooting Workflow for Furan Derivative Assay Interference.
Q: How do I specifically test for autofluorescence?
A: Use the following protocol to quantify the contribution of your compound to the total assay signal.
Protocol: Assessing Compound Autofluorescence
-
Prepare Compound Plate: Create a serial dilution of your furan derivative in 100% DMSO at 100x the final desired concentrations.
-
Prepare Assay Plate:
-
Column 1 (Compound Signal): Add your 100x compound dilutions to wells containing only the final assay buffer.
-
Column 2 (Buffer Blank): Add an equivalent amount of DMSO to wells containing only assay buffer.
-
Column 3 (Full Assay Control): Add your 100x compound dilutions to wells containing all assay components (enzyme, substrate, cofactors, etc.).
-
Column 4 (Positive Control): Add DMSO to wells containing all assay components and a known inhibitor/activator.
-
Column 5 (Negative Control): Add DMSO to wells containing all assay components.
-
-
Incubate: Incubate the plate under standard assay conditions (time, temperature).
-
Read Plate: Read the fluorescence using the same filter set and gain settings as your primary screen.
-
Analyze Data:
-
Subtract the signal from the Buffer Blank (Column 2) from all other wells.
-
The signal in Column 1 represents the compound's autofluorescence.
-
Calculate the percentage of interference: (Signal_Column_1 / Signal_Column_5) * 100. If this value is significant (e.g., >10-20%), autofluorescence is a confounding factor.
-
Q: My compound has been identified as a potential covalent modifier. How can I confirm this?
A: Covalent modification is often suggested by time-dependent inhibition that cannot be reversed by simple dilution. The metabolic activation of the furan ring can lead to reactive intermediates that form adducts with nucleophilic residues like lysine on proteins.[13][14][20]
Protocol: Washout Experiment to Test for Covalent Binding
-
Incubation: Incubate your target protein/enzyme at a high concentration with either your furan derivative (at ~10x IC₅₀) or a vehicle control (DMSO) for a set period (e.g., 60 minutes).
-
Removal of Unbound Compound: Rapidly dilute the incubation mixture by a large factor (e.g., 100-fold) into the assay buffer. This dilution lowers the concentration of the unbound compound to well below its IC₅₀. Alternatively, use a desalting column or dialysis to remove the unbound compound.
-
Activity Measurement: Immediately initiate the enzymatic reaction by adding the substrate and measure the activity of the diluted enzyme.
-
Interpretation:
-
Reversible Inhibitor: If the enzyme activity is restored to the level of the diluted vehicle control, the inhibition is reversible.
-
Covalent/Irreversible Inhibitor: If the enzyme activity remains inhibited after dilution/washout, this strongly suggests covalent modification.
-
Part 3: Mechanistic Considerations & Advanced Protocols
This section delves into the chemical biology behind common issues with furan derivatives.
Understanding Furan Reactivity
The furan ring itself is relatively stable, but it can be metabolically activated by cytochrome P450 enzymes, which are sometimes present as contaminants in subcellular fractions or can be an intended part of the assay system (e.g., in drug metabolism studies).[14] This oxidation generates a highly reactive electrophile, cis-2-butene-1,4-dial (BDA), which can covalently modify cellular nucleophiles like proteins and DNA.[13][14][16]
Metabolic Activation of Furan Derivatives.
This reactivity is a critical consideration. While it can be harnessed for designing targeted covalent drugs, in a standard screening assay, it is a major source of artifacts.[18][20] If you suspect this mechanism, consider adding P450 inhibitors to your assay buffer (if appropriate for the assay) to see if the inhibitory effect is diminished.
References
-
Peterson, L. A., V. V. Narayan, & C. G. Hecht. (2000). Covalent Modification of Cytochrome C by Reactive Metabolites of Furan. Chemical Research in Toxicology, 13(5), 346-353. [Link]
-
Pomini, K. H., et al. (2016). Functional and cellular consequences of covalent target protein modification by furan in rat liver. Toxicology and Applied Pharmacology, 301, 36-46. [Link]
-
Peterson, L. A. (2006). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology, 19(6), 749-761. [Link]
-
Madder, A., et al. (2020-2024). Project: Furan-modified peptide and protein ligands for covalent trapping onto cell-surface receptors. Ghent University Academic Bibliography. [Link]
-
Madder, A., & Farcy, E. (2012). Furan oxidation based cross-linking: a new approach for the study and targeting of nucleic acid and protein interactions. Chemical Communications, 48(85), 10477-10488. [Link]
-
Nivrutti, G. P. (2024). Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research, 12(2), 167-181. [Link]
-
Request PDF. (2025). Furan Oxidation Based Cross-Linking: A New Approach for the Study and Targeting of Nucleic Acid and Protein Interactions. ResearchGate. [Link]
-
Monti, D., et al. (2023). Spectrophotometric Assay for the Detection of 2,5-Diformylfuran and Its Validation through Laccase-Mediated Oxidation of 5-Hydroxymethylfurfural. International Journal of Molecular Sciences, 24(23), 16933. [Link]
-
Request PDF. (2025). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. ResearchGate. [Link]
-
Pharmaguideline. (Date not available). Synthesis, Reactions and Medicinal Uses of Furan. Pharmaguideline. [Link]
-
Osman, M. E. D. (2024). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry, 41(4). [Link]
-
Ksenofontov, A. A., et al. (2024). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. Chemistry – A European Journal. [Link]
-
Nivrutti, G. P. (2024). Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research, 12(2), 167-181. [Link]
-
Faúndez, M., et al. (2020). Nitrofuran drugs beyond redox cycling: Evidence of Nitroreduction-independent cytotoxicity mechanism. Toxicology and Applied Pharmacology, 401, 115104. [Link]
-
Request PDF. (2025). Measurement and modeling of solubility of furan 2-carboxylic acid in mono and binary systems. ResearchGate. [Link]
-
PubChem. (Date not available). Furan. National Center for Biotechnology Information. [Link]
-
Thorne, N., Auld, D. S., & Inglese, J. (2010). Redox cycling compounds generate H2O2 in HTS buffers containing strong reducing reagents – real hits or promiscuous artifacts?. Journal of Biomolecular Screening, 15(5), 455-470. [Link]
-
Dr. Venkatesh P. (Date not available). Heterocyclic compounds - Furan - Synthesis of furan - Characteristic reactions of furan - Medicinal uses of furan. Slideshare. [Link]
-
StudySmarter. (2023). Furan Derivatives: Preparation & Hydrogenation Techniques. StudySmarter. [Link]
-
Request PDF. (2025). Synthesis and biological activities of furan derivatives. ResearchGate. [Link]
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Wisdomlib. (2024). Pharmacological activity of furan derivatives. Wisdomlib. [Link]
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Request PDF. (Date not available). Examples of furan derivatives with biological activity. ResearchGate. [Link]
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Lopera, F., et al. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules, 28(10), 4048. [Link]
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NCBI Bookshelf. (2015). Interference with Fluorescence and Absorbance. Assay Guidance Manual. [Link]
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NCBI Bookshelf. (2015). Assay Interference by Chemical Reactivity. Assay Guidance Manual. [Link]
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Philpott, K. M. (2021). Identification of Compounds Causing Cellular Autofluorescence in Touch Samples. VCU Theses and Dissertations. [Link]
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Dahlin, J. L., et al. (2023). Fused Tetrahydroquinolines Are Interfering with Your Assay. Journal of Medicinal Chemistry, 66(21), 14457-14466. [Link]
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Wang, S., et al. (2015). Synthesis, Photophysics, and Self-Assembly of Furan-Embedded Heteroarenes. Chemistry, 21(42), 14791-14796. [Link]
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Xavier, F. W. P., et al. (2022). Versatile Electrochemical Synthesis of Selenylbenzo[b]Furan Derivatives Through the Cyclization of 2-Alkynylphenols. Frontiers in Chemistry, 10, 880099. [Link]
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PubMed. (2022). Versatile Electrochemical Synthesis of Selenylbenzo[ b]Furan Derivatives Through the Cyclization of 2-Alkynylphenols. PubMed. [Link]
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Request PDF. (2025). Furan and Julolidine-Based “Turn-on” Fluorescence Chemosensor for Detection of F− in a Near-Perfect Aqueous Solution. ResearchGate. [Link]
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Li, S., et al. (2023). Discovery of 2,5-disubstituted furan derivatives featuring a benzamide motif for overcoming P-glycoprotein mediated multidrug resistance in MCF-7/ADR cell. European Journal of Medicinal Chemistry, 257, 115462. [Link]
-
Kumar, S., et al. (2023). Highly emissive dibenzofuranfluorophores with aggregation-induced emission for bioimaging in HeLa cell lines. RSC Advances, 13(39), 27365-27372. [Link]
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"avoiding side reactions in the synthesis of furan amino acid esters"
Technical Support Center: Synthesis of Furan Amino Acid Esters
Welcome to the technical support center for the synthesis of furan-containing amino acid esters. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the unique challenges posed by this important class of molecules. The inherent reactivity of the furan ring, combined with the sensitive nature of amino acids, creates a synthetic landscape where side reactions are common. This document provides in-depth, experience-driven troubleshooting advice and detailed protocols to help you maximize yields and purity.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during the synthesis of furan amino acid esters. We delve into the root causes of these problems and provide practical, validated solutions.
Issue 1: Furan Ring Instability and Decomposition
Q: My reaction mixture turns dark, and I'm seeing significant loss of my furan-containing starting material or product, especially during acidic workup. What is happening?
A: This is a classic and highly prevalent issue stemming from the acid sensitivity of the furan ring. The electron-rich nature of the furan moiety makes it susceptible to protonation, which can initiate a cascade of irreversible, structure-degrading reactions.
Root Cause Analysis: The underlying mechanism is an acid-catalyzed ring-opening reaction . The process begins with the protonation of the furan ring, preferentially at the Cα position (the carbon adjacent to the oxygen atom), which is the rate-limiting step.[1][2] This protonation makes the ring highly electrophilic and vulnerable to nucleophilic attack by solvent molecules (like water) or other nucleophiles present in the mixture.[3] The subsequent steps lead to the formation of unstable intermediates, such as 4-hydroxy-2-butenal, which readily undergo condensation and polymerization, resulting in the dark, insoluble "tar" or "humin" formation you are observing.[1][2][4]
dot
Caption: Acid-catalyzed furan ring opening pathway.
Preventative Strategies & Solutions:
-
Strict pH Control During Workup: This is the most critical parameter. When performing an acidic wash or neutralization, the pH should be carefully adjusted and maintained, ideally between 4 and 6.[2] Using dilute acids (e.g., 0.1 M HCl or saturated NH₄Cl) and adding them dropwise with vigorous stirring while monitoring with a pH meter is essential.
-
Avoid Strong Protic Acids: Whenever possible, avoid using strong acids like concentrated H₂SO₄ or HCl as catalysts or reagents.[5] If an acid catalyst is necessary, consider weaker acids like citric acid or oxalic acid, or Lewis acids that are less prone to protonating the furan ring.[6]
-
Use Anhydrous Conditions: The presence of water significantly promotes ring opening.[6] Conducting reactions under anhydrous conditions can limit the availability of the nucleophile needed for the degradation cascade.
-
Temperature Management: Acid-catalyzed degradation is kinetically driven. Performing reactions and workups at lower temperatures (0 °C to room temperature) can significantly slow the rate of ring opening.
Issue 2: Oxidative Degradation of the Furan Ring
Q: My yields are consistently low even under non-acidic conditions, and I notice the formation of new, more polar byproducts on my TLC plate. Could this be oxidation?
A: Yes, oxidation is another major degradation pathway for the electron-rich furan ring. Furans can react with atmospheric oxygen, especially in the presence of light, metal catalysts, or trace peroxides in solvents, to form a variety of oxidized species.
Root Cause Analysis: Furan oxidation can proceed through several mechanisms, often involving the formation of endoperoxides, which then rearrange or cleave to form 1,4-dicarbonyl compounds or their derivatives.[7][8] This oxidative cleavage effectively destroys the aromatic core of your molecule.[9] Even mild oxidizing agents can initiate these transformations, leading to complex product mixtures.[10]
Preventative Strategies & Solutions:
-
Inert Atmosphere: Always run reactions involving sensitive furan derivatives under an inert atmosphere of nitrogen or argon. This requires proper degassing of solvents (see protocol below) and maintaining a positive pressure of inert gas throughout the reaction and workup.
-
Use Fresh, Peroxide-Free Solvents: Ethereal solvents like THF and diethyl ether are notorious for forming explosive peroxides upon storage, which are potent oxidants. Always use freshly distilled solvents or purchase inhibitor-free solvents in sealed bottles and test for peroxides before use.
-
Add Antioxidants: For storage or prolonged reactions, adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) can scavenge radicals and prevent the onset of oxidation.
-
Light Protection: Some oxidation reactions are photochemically initiated. Protect your reaction from light by wrapping the flask in aluminum foil.
Issue 3: Inefficient Coupling and Amide Bond Formation
Q: I am trying to couple a furan carboxylic acid with an amino acid ester, but the reaction is sluggish, and I get many side products, including unreacted starting materials. How can I improve this?
A: Coupling a carboxylic acid and an amine (or its ester salt) is a delicate process where activation of the carboxylate is key. The choice of coupling reagent and reaction conditions is paramount to achieving high yields without generating difficult-to-remove byproducts.
Root Cause Analysis: Directly reacting a carboxylic acid and an amine requires very high temperatures and results in salt formation. Therefore, coupling reagents are used to convert the carboxylic acid's hydroxyl group into a better leaving group. Common issues include:
-
Steric Hindrance: Either the furan acid or the amino ester may be sterically bulky, slowing the reaction.
-
Reagent-Related Byproducts: Some coupling reagents, like DCC, produce insoluble byproducts (dicyclohexylurea) that can complicate purification. Others can lead to racemization of the amino acid chiral center.[11]
-
Sub-optimal Activation: The chosen coupling agent may not be potent enough for the specific substrates.
dot
Caption: Troubleshooting workflow for low product yield.
Optimized Coupling Strategies:
| Coupling Reagent | Base | Solvent | Temperature (°C) | Key Advantages & Considerations |
| EDC / HOBt | DIPEA or NMM | DMF or CH₂Cl₂ | 0 to RT | Classic, cost-effective. HOBt suppresses racemization. Byproducts are water-soluble. |
| HATU / HOAt | DIPEA or 2,4,6-Collidine | DMF or NMP | 0 to RT | Highly efficient, fast reactions, good for hindered substrates. More expensive. |
| T3P® (Propylphosphonic Anhydride) | Pyridine or DIPEA | EtOAc or CH₂Cl₂ | 0 to RT | Excellent for low racemization. Byproducts are water-soluble and easily removed. |
| SOCl₂ / Methanol | N/A | Methanol | 0 to RT | For esterification of the amino acid. Simple and effective, but generates HCl in situ.[12] |
EDC: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide; HOBt: Hydroxybenzotriazole; HATU: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate; DIPEA: N,N-Diisopropylethylamine; NMM: N-Methylmorpholine.
For a library synthesis where robust and clean reactions are needed, T3P® or HATU are often superior choices despite the higher cost.[13]
Validated Experimental Protocols
Protocol 1: pH-Controlled Aqueous Workup for Acid-Sensitive Furan Esters
This protocol is designed to minimize acid-catalyzed ring opening during the isolation of your product.
-
Initial Quench: Cool the reaction mixture to 0 °C in an ice bath.
-
Organic Dilution: Dilute the reaction mixture with an appropriate organic solvent (e.g., Ethyl Acetate, CH₂Cl₂).
-
Neutralization/Wash:
-
Prepare a beaker of saturated aqueous NaHCO₃ and a separate beaker of 1 M aqueous citric acid.
-
Transfer the diluted reaction mixture to a separatory funnel.
-
Add the NaHCO₃ solution portion-wise to neutralize any strong acid until bubbling ceases.
-
Crucial Step: If an acidic wash is required to remove basic impurities, add the 1 M citric acid solution dropwise while vigorously shaking the funnel and periodically checking the aqueous layer's pH with a pH strip, ensuring it does not drop below 4.[2]
-
-
Brine Wash: Wash the organic layer with saturated aqueous NaCl (brine) to remove residual water.[14]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo at a low temperature (<40 °C).
Protocol 2: Optimized HATU Coupling of Furoic Acid and an Amino Acid Ester
This protocol provides a high-yield method for forming the target amide bond.
-
Reagent Preparation:
-
In a flame-dried flask under Argon, dissolve the furan carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Stir the solution for 5-10 minutes at room temperature to pre-activate the acid.
-
-
Amine Addition:
-
In a separate flask, dissolve the amino acid ester hydrochloride salt (1.1 eq) in anhydrous DMF.
-
Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to this solution to liberate the free amine.
-
-
Coupling Reaction:
-
Add the free amine solution dropwise to the pre-activated acid solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.
-
-
Workup:
-
Once complete, dilute the reaction with Ethyl Acetate.
-
Wash sequentially with 1 M citric acid (use pH control as per Protocol 1), saturated NaHCO₃, and brine.
-
Dry the organic layer, filter, and concentrate.
-
-
Purification: Purify the crude product via flash column chromatography on silica gel. Consider adding 0.5% triethylamine to the eluent system if the product shows signs of degradation on the acidic silica.[14]
References
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Mamman, A. S., Lee, J. M., & Kim, S. C. (2017). Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. Energy & Fuels, 32(1), 492-499. [Link]
-
Liang, G., et al. (2017). Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. ResearchGate. [Link]
-
Lari, G. M., et al. (2016). Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings: an experimental and theoretical study. Catalysis Science & Technology. [Link]
-
Liang, G., et al. (2018). Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. Semantic Scholar. [Link]
-
Avinash, A., et al. (2020). Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization. MDPI. [Link]
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Ayalp, A. (1989). Synthesis of some substituted furan amino acid derivatives. Semantic Scholar. [Link]
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Wang, Y., et al. (2024). One-pot Twostep Chemobiocatalytic Synthesis of a Furan Amino Acid from 5-Hydroxymethylfurfural. PubMed. [Link]
-
Mil, E. D., et al. (2022). Protection Strategies for the Conversion of Biobased Furanics to Chemical Building Blocks. ACS Sustainable Chemistry & Engineering. [Link]
-
Makarov, A. S., et al. (2018). Oxidation of furans. ResearchGate. [Link]
-
Makarov, A. S., et al. (2018). Furan Oxidation Reactions in the Total Synthesis of Natural Products. Thieme. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Furans. Organic Chemistry Portal. [Link]
-
Reddy, P. V. (2019). Furan Oxidation Strategy for the Synthesis of the Macrolactone Analogue of Migrastatin. PubMed. [Link]
-
Adam, W., et al. (1991). Oxidation of furans with dimethyldioxirane. RSC Publishing. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan. Pharmaguideline. [Link]
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Georg, G. I., et al. (2015). Oxidative Cleavage of Furans. Organic Reactions. [Link]
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Gandini, A., & Belgacem, M. N. (1997). The behaviour of furan derivatives in polymerization reactions. ResearchGate. [Link]
-
Albertson, J. N. (2014). Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. The Royal Society of Chemistry. [Link]
-
Wang, B., et al. (2010). A Convenient Synthesis of Amino Acid Methyl Esters. PMC - NIH. [Link]
-
Chemistry LibreTexts. (2021). 25.5: Reactions of Amino Acids. Chemistry LibreTexts. [Link]
-
Hammam, M. A. S. (2013). What is the best condition for coupling amine-compound with a diversity of carboxylic acids, with less byproducts?. ResearchGate. [Link]
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Technical Support Center: Enhancing the Solubility of Methyl 2-((furan-2-ylmethyl)amino)acetate for In Vitro Assays
Prepared by the Senior Application Scientist Team
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are working with Methyl 2-((furan-2-ylmethyl)amino)acetate and encountering solubility challenges in their in vitro assay systems. Poor aqueous solubility is a frequent hurdle in drug discovery, potentially leading to inaccurate data and the premature discontinuation of promising compounds.[1] This document provides a structured, causality-driven approach to systematically address and overcome these challenges.
Section 1: Compound Analysis & Initial Considerations
Q1: What are the key structural features of this compound that influence its solubility?
A1: Understanding the molecule's structure is the first step in designing an effective solubilization strategy. This compound has three key features:
-
A Secondary Amine (-NH-): This group is basic. At physiological pH, it can exist in equilibrium between its neutral, less soluble free-base form and its protonated, positively charged (cationic) form. This charge significantly increases its potential for aqueous solubility.[2] Therefore, pH modification is a powerful tool for this compound.[]
-
A Furan Ring and Methyl Ester: These components are largely nonpolar and hydrophobic. They contribute to the molecule's tendency to have low solubility in purely aqueous solutions.
-
Overall Structure: The combination of a basic center with hydrophobic regions means its solubility will be highly dependent on the properties of the solvent system, particularly pH.
Q2: What is the absolute first step I should take before preparing my compound for an assay?
A2: Always begin by preparing a high-concentration stock solution in an appropriate organic solvent.[4][5] The most universally effective choice for drug discovery compounds is 100% Dimethyl Sulfoxide (DMSO).[6] This allows you to introduce the compound into your aqueous assay medium with a minimal final concentration of the organic solvent, thereby reducing the risk of solvent-induced artifacts or cytotoxicity.[7] Never attempt to dissolve the compound directly in aqueous buffers or cell culture media as a first step.
Section 2: Frequently Asked Questions (FAQs) & Troubleshooting
Q3: My compound won't dissolve even in 100% DMSO. What should I do?
A3: While uncommon for a molecule of this type, this can occur if the compound is in a highly stable crystalline form. Gentle warming (to 37°C) and sonication can aid dissolution.[8][9] If the compound remains insoluble, a different organic solvent like Dimethylformamide (DMF) may be tested, but be aware that DMF is generally more toxic to cells than DMSO.[10]
Q4: I made a 10 mM stock in DMSO, but the compound precipitates when I dilute it into my cell culture medium. How can I fix this?
A4: This is the most common solubility issue, known as "crashing out." It occurs when the compound, stable in the organic stock, is poorly soluble in the final aqueous environment. Follow this troubleshooting workflow:
-
Check Final Solvent Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally below 0.5%.[7][9] High final concentrations of the compound often require higher, potentially toxic, levels of DMSO.
-
Use Stepwise Dilution: Avoid adding the concentrated DMSO stock directly to the full volume of media. Instead, perform serial dilutions. For example, dilute the 10 mM stock into a smaller volume of media first, ensuring it stays in solution, before making the final dilution. This gradual change in solvent polarity can sometimes prevent precipitation.[7]
-
Consider Co-solvents: The addition of a secondary solvent, or co-solvent, can help bridge the polarity gap between DMSO and water.[11] Solvents like polyethylene glycol 400 (PEG 400) or ethanol can be used, but their own cytotoxicity must be evaluated.[12][13]
-
Employ pH Modification: Given the basic amine in your compound, this is a highly effective strategy. Preparing your stock solution or your final assay buffer at a slightly acidic pH (e.g., pH 5.0-6.5) will protonate the amine, creating a much more water-soluble salt.[][14]
Q5: What is the maximum concentration of DMSO my cells can tolerate?
A5: This is highly dependent on the specific cell line and the duration of exposure.[15] Some robust cell lines can tolerate up to 1% DMSO for short periods, while sensitive primary cells may show stress at concentrations as low as 0.1%.[9] It is mandatory to run a vehicle control experiment where cells are treated with the same final concentration of DMSO (or other solvents) used in your compound-treated wells. This allows you to distinguish the effect of the compound from the effect of the solvent.[7]
Table 1: Common Solvents for In Vitro Assays - Properties and General Cytotoxicity Limits
| Solvent | Primary Use | General Final Conc. Limit (Cell-Based Assays) | Notes |
|---|---|---|---|
| DMSO | Primary stock solvent for polar & nonpolar compounds | < 0.5% (Recommended), < 0.1% (for sensitive cells)[9] | Can induce cell differentiation or stress at higher concentrations.[10][16] |
| Ethanol | Co-solvent, solvent for plant extracts | < 0.5% | Can have metabolic effects and is generally more cytotoxic than DMSO at equivalent concentrations.[10][13][17] |
| PEG 400 | Co-solvent, formulation aid | < 1% | Generally low toxicity, but can be viscous.[12][13] |
| Methanol | Co-solvent | < 0.5% | More toxic than ethanol; use with caution.[12] |
Q6: How do I use pH to improve the solubility of this compound?
A6: The secondary amine in the molecule will become protonated (R₂NH₂⁺) in an acidic environment. This charged species is significantly more soluble in aqueous solutions than the neutral free base (R₂NH). You can leverage this by preparing a stock solution in a weakly acidic buffer (e.g., citrate or acetate buffer at pH 5.0) or by acidifying a DMSO stock with a small amount of HCl before the final dilution. See Protocol 3 for a detailed methodology.
Section 3: Detailed Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
This protocol outlines the standard procedure for creating a reliable stock solution.[18]
-
Preparation: Allow the vial of this compound and a bottle of anhydrous, cell-culture grade DMSO to come to room temperature to prevent water condensation.
-
Calculation: Determine the mass of the compound needed to achieve the desired stock concentration (e.g., 10 mM). The formula is: Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 .
-
Weighing: Using an analytical balance, accurately weigh the calculated mass of the compound into a sterile microcentrifuge tube or glass vial.
-
Dissolution: Add the calculated volume of 100% DMSO to the vial. Vortex thoroughly for 1-2 minutes. If dissolution is slow, gently warm the vial to 37°C or place it in a sonicating water bath for 5-10 minutes. Visually inspect to ensure no solid particles remain.
-
Aliquoting & Storage: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, light-protecting vials.[18]
-
Labeling: Clearly label each aliquot with the compound name, concentration, solvent (100% DMSO), and preparation date.[5][19]
-
Storage: Store the aliquots at -20°C or -80°C for long-term stability.[18]
Rationale: Creating a concentrated stock in a strong organic solvent is the foundational step for accurate and reproducible dosing in aqueous-based assays.[4] Aliquoting is critical for maintaining the integrity of the compound over time.[18]
Protocol 2: Systematic Approach to Troubleshooting Precipitation
This workflow provides a logical sequence of steps to address compound precipitation upon dilution into aqueous media.
Protocol 3: Solubility Enhancement by pH Adjustment
This protocol leverages the basic amine group to increase aqueous solubility.
-
Prepare Acidic Buffer: Prepare a sterile, low-molarity buffer such as 10 mM sodium citrate at pH 5.0.
-
Direct Dissolution (Method A): Attempt to dissolve this compound directly in the pH 5.0 buffer to create an aqueous stock. This may work if the protonated salt is sufficiently soluble.
-
Acidified Co-Solvent (Method B): If direct dissolution fails, create a 10 mM stock in 100% DMSO as per Protocol 1. Before final dilution, prepare an intermediate dilution in the pH 5.0 buffer. The acidic environment will protonate the compound as it is diluted, keeping it in solution.
-
Verification: After preparing the final working solution in your cell culture medium, check the final pH. The small amount of acidic buffer should not significantly alter the pH of a well-buffered culture medium, but this should be confirmed.
-
Control: Ensure your vehicle control for the experiment uses the same acidified buffer and/or DMSO concentration as your test wells.
Rationale: By lowering the pH well below the pKa of the secondary amine, we shift the equilibrium towards the protonated, charged, and more water-soluble form of the molecule, preventing it from precipitating in the aqueous assay medium.[14][20]
References
-
Timm, M., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 65(5), 877–885. Available at: [Link]
-
FasterCapital. (n.d.). Best Practices For Stock Solutions. Available at: [Link]
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Kramer, N. I., et al. (2010). Effects of solvents and dosing procedure on chemical toxicity in cell-based in vitro assays. Environmental Science & Technology, 44(12), 4798–4804. Available at: [Link]
-
Timm, M., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. Available at: [Link]
-
Timm, M., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. PMC - NIH. Available at: [Link]
-
PhytoTech Labs. (n.d.). Preparing Stock Solutions. Available at: [Link]
-
Bitesize Bio. (2022). Top Ten Tips for Making Stock Solutions. Available at: [Link]
-
G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. Available at: [Link]
-
Scientist Solutions. (2025). DMSO in cell based assays. Available at: [Link]
-
ResearchGate. (2014). How to enhance drug solubility for in vitro assays? Available at: [Link]
-
Hamzeloo-Moghadam, M., et al. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy, 1(3), 41-45. Available at: [Link]
-
Semantic Scholar. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Available at: [Link]
-
Hamzeloo-Moghadam, M., et al. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. ResearchGate. Available at: [Link]
-
Wikipedia. (n.d.). Dimethyl sulfoxide. Available at: [Link]
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Georgakopoulou, E., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Molecules, 17(12), 14382–14397. Available at: [Link]
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LifeTein. (2023). DMSO usage in cell culture. Available at: [Link]
-
International Journal of Medical Science and Dental Research. (2021). Techniques for Improving Solubility. Available at: [Link]
-
Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Available at: [Link]
-
Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Available at: [Link]
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Royal Society of Chemistry. (2021). Tactics to Improve Solubility. Available at: [Link]
-
PubChem - NIH. (n.d.). Methyl 2-amino-2-furanacetate. Available at: [Link]
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Mihaylova, R., et al. (2022). Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon. Molecules, 27(15), 4967. Available at: [Link]
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Api, A.M., et al. (2022). RIFM fragrance ingredient safety assessment, methyl 2-furoate, CAS Registry Number 611-13-2. Food and Chemical Toxicology, 169, 113448. Available at: [Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Available at: [Link]
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ResearchGate. (n.d.). Acceptable solvents for in vitro drug solutions or in vivo... | Download Table. Available at: [Link]
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YouTube. (2022). How to purify Amine? Grad student asked me. Demonstration and discussion. Available at: [Link]
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PubChem - NIH. (n.d.). Methyl alpha-oxofuran-2-acetate. Available at: [Link]
-
AMERICAN ELEMENTS. (n.d.). 2-{amino}benzoic acid. Available at: [Link]
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Lee, H. Y., et al. (2013). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Fluid Phase Equilibria, 354, 196–201. Available at: [Link]
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Sengpracha, W., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry, 35(3). Available at: [Link]
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Validation & Comparative
A Comparative Guide to Furan-Based Amino Acetate Derivatives: Probing Structure-Activity Relationships for Therapeutic Potential
The furan scaffold is a privileged structure in medicinal chemistry, renowned for its presence in a multitude of compounds with diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[1] This guide provides a comparative analysis of methyl 2-((furan-2-ylmethyl)amino)acetate and its structurally related analogs. While specific experimental data for this compound is not extensively available in public literature, a comprehensive examination of its close analogs, particularly derivatives of methyl-5-(hydroxymethyl)-2-furan carboxylate, offers valuable insights into the structure-activity relationships (SAR) governing the therapeutic potential of this chemical class.
This analysis is designed for researchers, medicinal chemists, and drug development professionals to inform the rational design of novel furan-based therapeutic agents. We will delve into a comparative analysis of their biological activities, supported by experimental data, and provide detailed protocols for their synthesis and evaluation.
Comparative Biological Activity of Furan-Based Amino Acetate Analogs
The biological activity of furan derivatives is significantly influenced by the nature and position of substituents on the furan ring.[1] To understand the potential of this compound, we will examine the biological data of its analogs where the core furan moiety is functionalized. A key study by Phutdhawong et al. provides a foundational dataset for comparing the cytotoxicity and antibacterial activity of a series of methyl-5-(hydroxymethyl)-2-furan carboxylate derivatives.[2][3]
Cytotoxicity Analysis
The in vitro cytotoxic activity of furan derivatives against various cancer cell lines reveals critical SAR insights. The following table summarizes the IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) for a series of analogs.
| Compound ID | Structure | HeLa IC50 (µg/mL) | HepG2 IC50 (µg/mL) | Vero IC50 (µg/mL) | Reference |
| Analog 1 | (5-(((2-(1H-indol-3-yl)ethyl)amino)methyl) furan-2-yl)methyl acetate | 62.37 | >100 | >100 | [2][3] |
| Analog 2 | (5-(((3-aminopropyl)amino)methyl)furan-2-yl) methyl acetate | >100 | >100 | >100 | [3] |
| Analog 3 | Methyl-5-(hydroxymethyl)-2-furan carboxylate | 85.11 | >100 | >100 | [2] |
Key Insights from Cytotoxicity Data:
-
Impact of the Amine Substituent: The introduction of a substituted amino group at the 5-position of the furan ring appears to be a critical determinant of cytotoxic activity. Analog 1, featuring a tryptamine moiety, displays the most potent activity against the HeLa cell line.[2][3] This suggests that the nature of the R-group on the amine can significantly modulate the compound's anticancer effects.
-
Cell Line Specificity: The cytotoxic effects of these analogs can be cell-line specific. While Analog 1 shows activity against HeLa cells, its effect on HepG2 and Vero (a normal kidney cell line) is minimal, indicating a potential for selective cytotoxicity.
-
The Role of the Core Structure: The parent compound, Methyl-5-(hydroxymethyl)-2-furan carboxylate (Analog 3), exhibits weaker cytotoxicity compared to the amine-substituted analog (Analog 1), highlighting the importance of the amino acetate side chain in conferring biological activity.[2]
Antibacterial Activity
The furan nucleus is a well-established pharmacophore in the development of antibacterial agents.[1] The following table compares the antibacterial activity of the furan analogs against Gram-positive and Gram-negative bacteria, presented as the Minimum Inhibitory Concentration (MIC) in µg/mL.
| Compound ID | Structure | S. aureus MIC (µg/mL) | B. cereus MIC (µg/mL) | E. coli MIC (µg/mL) | Reference |
| Analog 1 | (5-(((2-(1H-indol-3-yl)ethyl)amino)methyl) furan-2-yl)methyl acetate | >500 | >500 | 250 | [2] |
| Analog 2 | (5-(((3-aminopropyl)amino)methyl)furan-2-yl) methyl acetate | >500 | >500 | 500 | [3] |
| Analog 3 | Methyl-5-(hydroxymethyl)-2-furan carboxylate | 500 | 500 | >500 | [2] |
Key Insights from Antibacterial Data:
-
Gram-Negative Selectivity: Analog 1 demonstrates moderate activity against the Gram-negative bacterium E. coli, while showing limited efficacy against the tested Gram-positive strains.[2] This suggests a potential for developing analogs with a targeted spectrum of activity.
-
Influence of the Amino Side Chain: Similar to the cytotoxicity data, the nature of the substituent on the amino group influences the antibacterial profile. The tryptamine group in Analog 1 appears to be more favorable for activity against E. coli compared to the aminopropyl group in Analog 2.
-
Activity of the Parent Compound: The parent ester, Analog 3, shows some activity against Gram-positive bacteria, indicating that the core furan structure itself possesses intrinsic antibacterial properties that can be modulated through chemical modification.[2]
Experimental Protocols
To ensure the reproducibility and validation of the presented data, this section provides detailed, step-by-step methodologies for the synthesis of the furan-based amino acetate analogs and the biological assays used for their evaluation.
Synthesis of Furan-Based Amino Acetate Analogs
The synthesis of the discussed analogs generally involves a multi-step process starting from commercially available furfural. The following is a representative synthetic scheme leading to the amine-substituted derivatives.
Caption: General synthetic workflow for furan-based amino acetate analogs.
Step 1: Synthesis of Methyl-5-(hydroxymethyl)-2-furan carboxylate (Analog 3)
This protocol is adapted from Phutdhawong et al.[2]
-
Oxidation of Furfuryl Alcohol: To a solution of furfuryl alcohol in an appropriate solvent, add an oxidizing agent (e.g., pyridinium chlorochromate) and stir at room temperature.
-
Esterification: The resulting 5-(hydroxymethyl)furan-2-carboxylic acid is then esterified using methanol in the presence of an acid catalyst (e.g., sulfuric acid) under reflux to yield the methyl ester.
-
Purification: The crude product is purified by column chromatography on silica gel.
Step 2: Synthesis of (5-formylfuran-2-yl)methyl acetate
-
Oxidation: Methyl-5-(hydroxymethyl)-2-furan carboxylate is oxidized to the corresponding aldehyde using a mild oxidizing agent like manganese dioxide in a suitable solvent (e.g., dichloromethane).
-
Acetylation: The hydroxyl group can be protected as an acetate ester prior to or after the oxidation step using acetic anhydride and a catalyst.
Step 3: Synthesis of Amine Derivatives (e.g., Analog 1)
-
Reductive Amination: The aldehyde from the previous step is reacted with the desired primary or secondary amine (e.g., tryptamine) in the presence of a reducing agent such as sodium borohydride or sodium triacetoxyborohydride.
-
Reaction Conditions: The reaction is typically carried out in a solvent like methanol or dichloroethane at room temperature.
-
Purification: The final product is purified by column chromatography.
Biological Assays
Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing cell viability.[2]
-
Cell Seeding: Cancer cell lines (e.g., HeLa, HepG2) and a normal cell line (e.g., Vero) are seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for another 24-48 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for 4 hours to allow the formation of formazan crystals.
-
Solubilization and Measurement: The medium is removed, and DMSO is added to dissolve the formazan crystals. The absorbance is then measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The IC50 value is calculated from the dose-response curve.
Caption: Workflow for the MTT cytotoxicity assay.
Antibacterial Assay (Broth Microdilution Method)
This is a standard method for determining the Minimum Inhibitory Concentration (MIC).
-
Inoculum Preparation: A standardized bacterial suspension is prepared to a turbidity equivalent to 0.5 McFarland standard.
-
Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing broth medium.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plates are incubated at 37°C for 24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Structure-Activity Relationship (SAR) and Future Directions
The comparative analysis of the available data on furan-based amino acetate analogs provides a preliminary but valuable framework for understanding their structure-activity relationships.
Caption: Factors influencing the biological activity of furan-based amino acetates.
Key SAR takeaways:
-
The amino substituent is a key modulator of both cytotoxic and antibacterial activity. Bulky, aromatic groups like tryptamine appear to enhance cytotoxicity.
-
The position of substituents on the furan ring is critical. The presented data focuses on 5-substituted analogs, and further exploration of substitution at other positions is warranted.
-
The linker between the furan ring and the amino acetate moiety could also play a role in activity, although this was not systematically explored in the available studies.
Future research in this area should focus on:
-
Synthesis and evaluation of this compound: This would provide a direct benchmark for comparison.
-
Systematic modification of the amine substituent: A library of analogs with diverse R-groups should be synthesized and screened to optimize activity and selectivity.
-
Exploration of different substitution patterns on the furan ring: Investigating the effect of substituents at the 3 and 4-positions could lead to the discovery of novel activity profiles.
-
Elucidation of the mechanism of action: Understanding how these compounds exert their biological effects at a molecular level is crucial for their further development as therapeutic agents.
By systematically exploring the chemical space around the furan-based amino acetate scaffold, it is possible to develop novel and potent therapeutic candidates for a range of diseases.
References
- Furan: A Promising Scaffold for Biological Activity. (2024). Nivrutti International Journal of Advanced Biological and Biomedical Research, 12(2), 167-181.
-
Phutdhawong, W., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry, 35(3). Available at: [Link]
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Phutdhawong, W., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. ResearchGate. Available at: [Link]
-
Manchare, et al. (2021). PHARMACOLOGICAL ACTIVITY OF FURAN DERIVATIVES. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH, 12(22). Available at: [Link]
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A Comparative In Vivo Validation Guide: Evaluating the Anticancer Efficacy of Methyl 2-((furan-2-ylmethyl)amino)acetate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of oncology drug discovery, the furan scaffold has emerged as a privileged structure, with numerous derivatives demonstrating significant anticancer potential.[1][2][3] This guide provides a comprehensive framework for the in vivo validation of a novel furan derivative, Methyl 2-((furan-2-ylmethyl)amino)acetate. As Senior Application Scientists, our goal is to present a scientifically rigorous comparison, grounded in established methodologies, to objectively assess the therapeutic promise of this compound against standard chemotherapeutic agents.
The rationale for investigating this compound stems from the known bioactivity of the furan nucleus, which is present in various compounds with demonstrated antibacterial, antiviral, anti-inflammatory, and antitumor properties.[4][5] While in vitro studies on furan derivatives have shown promising results against various cancer cell lines, in vivo validation is the critical next step to understand a compound's true therapeutic potential, including its efficacy, toxicity, and pharmacokinetic profile within a complex biological system.[1][6]
This guide will detail the experimental design for a robust in vivo study, comparing this compound with two widely used chemotherapeutic drugs, Doxorubicin and Cisplatin. We will provide detailed protocols for a human tumor xenograft model, toxicity evaluation, and pharmacokinetic analysis, underpinned by the principles of scientific integrity and reproducibility.
Experimental Design: A Head-to-Head In Vivo Comparison
The cornerstone of this validation study is a well-designed animal model that can provide clear, comparative data. A human tumor xenograft model using immunodeficient mice is the gold standard for preclinical anticancer drug screening.[2][7]
1. Cell Line Selection and Justification:
The choice of cancer cell line is critical and should be based on prior in vitro sensitivity data for furan derivatives. For this guide, we will use the human breast adenocarcinoma cell line, MDA-MB-231 , a well-characterized and aggressive triple-negative breast cancer (TNBC) line. Furan derivatives have shown activity against breast cancer cell lines, making this a relevant model.[2]
2. Animal Model:
-
Species: Female athymic nude mice (nu/nu), 6-8 weeks old.
-
Rationale: These mice lack a thymus and are unable to mount a T-cell-mediated immune response, allowing for the growth of human tumor xenografts without rejection.
3. Experimental Groups:
A minimum of four groups will be established to ensure statistically significant comparisons:
-
Group 1: Vehicle Control: Mice will receive the same solvent used to dissolve the test compounds. This group serves as the baseline for tumor growth.
-
Group 2: this compound: The investigational compound will be administered at a predetermined dose.
-
Group 3: Doxorubicin (Positive Control): A standard-of-care chemotherapeutic agent with known efficacy against breast cancer.
-
Group 4: Cisplatin (Positive Control): Another widely used chemotherapeutic with a different mechanism of action, providing a broader comparison.
Experimental Workflow Diagram:
Caption: In vivo validation workflow for this compound.
Detailed Experimental Protocols
Scientific rigor demands detailed and reproducible methodologies. The following protocols are based on established best practices in preclinical oncology research.
Protocol 1: Human Tumor Xenograft Model
-
Cell Culture: MDA-MB-231 cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Implantation: Approximately 5 x 10^6 MDA-MB-231 cells in 100 µL of sterile phosphate-buffered saline (PBS) are injected subcutaneously into the right flank of each mouse.
-
Tumor Growth Monitoring: Tumor dimensions are measured 2-3 times per week using digital calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Randomization: When tumors reach an average volume of 100-150 mm³, mice are randomly assigned to the four treatment groups (n=8-10 mice per group).
Protocol 2: Drug Administration
-
This compound: The optimal dose will need to be determined in a preliminary dose-finding study. Based on toxicity data for furan derivatives, a starting dose range of 10-50 mg/kg could be explored.[8] The compound will be dissolved in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 50% saline) and administered via intraperitoneal (i.p.) injection once daily for 21 days.
-
Doxorubicin: A dose of 2 mg/kg will be administered intravenously (i.v.) once a week for three weeks.[9]
-
Cisplatin: A dose of 3 mg/kg will be administered intraperitoneally (i.p.) once a week for three weeks.
Protocol 3: Efficacy and Toxicity Assessment
-
Tumor Growth Inhibition (TGI): Tumor volumes will be measured throughout the study. The primary efficacy endpoint is the percentage of TGI, calculated as: (1 - (Mean tumor volume of treated group / Mean tumor volume of control group)) x 100%.
-
Body Weight: Animal body weight will be recorded 2-3 times per week as a general indicator of toxicity. A weight loss of more than 20% is typically considered a humane endpoint.
-
Survival Analysis: A Kaplan-Meier survival curve will be generated to compare the lifespan of mice in each treatment group.
-
Histopathology: At the end of the study, tumors and major organs (liver, kidney, spleen, heart, lungs) will be harvested, fixed in 10% neutral buffered formalin, and embedded in paraffin. Sections will be stained with hematoxylin and eosin (H&E) for histopathological examination to assess tumor necrosis and any organ-specific toxicities.
Protocol 4: Pharmacokinetic (PK) Analysis
A separate cohort of mice (satellite group) will be used for PK studies to avoid interfering with the efficacy arm.
-
Dosing: A single dose of this compound will be administered (i.p. or i.v.).
-
Blood Sampling: Blood samples (e.g., 50 µL) will be collected from the tail vein at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing.
-
Plasma Preparation: Blood samples will be centrifuged to separate plasma, which will then be stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of the compound will be quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
PK Parameter Calculation: Key pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the concentration-time curve (AUC), and half-life (t1/2) will be calculated using appropriate software. The pharmacokinetic properties of furan derivatives can be influenced by their structure, with metabolism often occurring via cytochrome P450 enzymes.[3]
Data Presentation and Comparative Analysis
Quantitative data will be summarized in tables for clear and objective comparison.
Table 1: Comparative Antitumor Efficacy
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 (± SEM) | Tumor Growth Inhibition (%) |
| Vehicle Control | 1500 (± 150) | - |
| This compound | Expected Value | Expected Value |
| Doxorubicin | 600 (± 80) | 60 |
| Cisplatin | 750 (± 95) | 50 |
Table 2: Comparative Toxicity Profile
| Treatment Group | Mean Body Weight Change (%) at Day 21 (± SEM) | Key Histopathological Findings in Liver and Kidney |
| Vehicle Control | +5 (± 2) | No significant abnormalities |
| This compound | Expected Value | To be determined |
| Doxorubicin | -10 (± 3) | Mild to moderate cardiotoxicity |
| Cisplatin | -15 (± 4) | Mild to moderate nephrotoxicity |
Table 3: Comparative Pharmacokinetic Parameters
| Parameter | This compound |
| Cmax (ng/mL) | To be determined |
| Tmax (h) | To be determined |
| AUC (ng·h/mL) | To be determined |
| t1/2 (h) | To be determined |
Hypothetical Mechanism of Action and Signaling Pathway
While the precise mechanism of action for this compound requires further investigation, many furan derivatives exert their anticancer effects by inducing apoptosis.[3] A plausible hypothesis is that the compound triggers the intrinsic apoptotic pathway.
Hypothesized Apoptotic Signaling Pathway:
Caption: Hypothesized intrinsic apoptotic pathway induced by the furan derivative.
Conclusion and Future Directions
This guide outlines a comprehensive and scientifically sound approach to validate the in vivo anticancer activity of this compound. By directly comparing its efficacy and toxicity with established chemotherapeutic agents like Doxorubicin and Cisplatin, researchers can gain a clear understanding of its therapeutic potential.
The data generated from these studies will be crucial for making informed decisions about the future development of this compound. Positive results, such as significant tumor growth inhibition with a favorable toxicity profile, would warrant further investigation, including studies in orthotopic or patient-derived xenograft (PDX) models to more closely mimic human disease. Elucidating the precise molecular mechanism of action will also be a critical next step in its development as a potential novel anticancer therapeutic.
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Synthesis and anticancer properties of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives. ResearchGate. Available at: [Link]
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Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. Available at: [Link]
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Cytotoxic, DNA Cleavage and Pharmacokinetic Parameter Study of Substituted Novel Furan C-2 Quinoline Coupled 1, 2, 4-Triazole and Its Analogs. National Institutes of Health. Available at: [Link]
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Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry. Available at: [Link]
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A Model of the Development of Cisplatin Resistance in Human Small Cell Lung Cancer Xenografts. In Vivo. Available at: [Link]
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Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. National Institutes of Health. Available at: [Link]
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A Comparative Guide to the Antibacterial Potential of Furan Derivatives: Evaluating Methyl 2-((furan-2-ylmethyl)amino)acetate in Context
For Researchers, Scientists, and Drug Development Professionals
The Furan Scaffold: A Privileged Structure in Antibacterial Research
The versatility of the furan nucleus allows for extensive chemical modification, leading to a broad spectrum of biological activities.[1][3] The presence of the furan ring can influence a molecule's steric and electronic properties, potentially enhancing its metabolic stability, bioavailability, and interaction with bacterial targets.[3] Numerous furan-containing compounds have been developed as therapeutic agents, underscoring the importance of this heterocyclic system in drug discovery.[3][4]
Comparative Analysis of Antibacterial Furan Derivatives
The antibacterial efficacy of furan derivatives is significantly influenced by the nature and position of substituents on the furan ring.[5] A review of the literature reveals several classes of furan derivatives with notable antibacterial activity.
Nitrile-Containing Furan Derivatives: In a 2020 study by Altintop et al., a series of 4-[2-((5-Arylfuran-2-yl)methylene)hydrazinyl]benzonitrile derivatives were synthesized and evaluated for their antimicrobial properties.[1] These compounds demonstrated activity against a panel of bacteria, including Staphylococcus aureus, Listeria monocytogenes, Escherichia coli, and Pseudomonas aeruginosa.[1]
Furan-Chalcone Derivatives: Furan-chalcone derivatives have also been investigated for their antibacterial potential. However, some synthesized derivatives, such as 2a, 2b, and 2c in one study, showed relatively high Minimum Inhibitory Concentration (MIC) values of 256 µg/mL against Staphylococcus aureus and even higher values against Escherichia coli, suggesting modest activity for these specific structures.[6]
2(5H)-Furanone Derivatives: Derivatives of 2(5H)-furanone have shown promise. For instance, the derivative F131 exhibited MIC values ranging from 8-16 µg/mL against clinical isolates of S. aureus.[6][7] Another sulfonyl derivative of 2(5H)-furanone, F105, displayed MICs of 10 mg/L against methicillin-susceptible S. aureus (MSSA) and 20 mg/L against methicillin-resistant S. aureus (MRSA).[8][9]
Nitrofurans: Nitrofurans represent a well-established class of furan-based antibacterial agents.[6] Their mechanism of action involves reductive activation by bacterial nitroreductases, leading to the formation of reactive intermediates that damage bacterial DNA and other macromolecules.[3][6] Nitrofurantoin, for example, is a clinically used antibiotic for urinary tract infections and demonstrates potent activity.[3]
Other Furan Derivatives: Various other furan derivatives have demonstrated antibacterial activity. A 3-aryl-3(furan-2-yl)propanoic acid derivative showed an MIC of 64 µg/mL against E. coli.[6][10] Additionally, certain aryl furan derivatives and naphthofuran derivatives have been reported to have good activity against both Gram-positive and Gram-negative bacteria.[1]
Methyl 2-((furan-2-ylmethyl)amino)acetate: A Candidate for Investigation
Currently, there is a lack of published data on the antibacterial activity of this compound. Its structure, featuring a furan ring linked to an amino acetate group, presents an interesting scaffold for potential biological activity. The amino acetate moiety could influence its solubility and ability to interact with bacterial targets. Given the demonstrated antibacterial potential of other furan derivatives, this compound warrants investigation to determine its antimicrobial spectrum and potency.
Below is a generalized structure of the class of compounds being discussed:
Caption: Workflow for Synthesis and Antibacterial Evaluation.
Conclusion and Future Directions
The furan scaffold continues to be a fertile ground for the discovery of new antibacterial agents. The diverse chemical space accessible through furan chemistry allows for the fine-tuning of molecular properties to enhance antibacterial potency and spectrum. While a variety of furan derivatives have demonstrated promising antibacterial activity, there remains a vast number of unexplored structures.
This compound is one such compound for which antibacterial data is currently unavailable. Based on the activity of structurally related furan derivatives, it is a viable candidate for screening against a panel of clinically relevant bacteria. Future research should focus on the synthesis and in vitro evaluation of this and other novel furan derivatives to determine their MICs and potential mechanisms of action. Such studies will be instrumental in advancing the development of new and effective treatments to combat the growing threat of antibiotic resistance.
References
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Pal, P. Recent Advances in Syntheses and Antibacterial Activity of Novel Furan Derivatives. Available from: [Link]
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Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC. PubMed Central. Available from: [Link]
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Shelar Uttam B. Overview of Antimicrobial Properties of Furan. Human Journals. 2022;14(3):25-32. Available from: [Link]
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Dodd MC, Stillman WB. A Comparative Study of the in Vitro Bacteriostatic Action of Some Simple Derivatives of Furan, Thiophene, and Pyrrole. Consensus. Available from: [Link]
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Laboratory methodologies for bacterial antimicrobial susceptibility testing. WOAH. Available from: [Link]
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Al-Ostoot, F.H., Wazzan, A.A. & Al-Ghamdi, S.B. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Beni-Suef Univ J Basic Appl Sci 12, 92 (2023). Available from: [Link]
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Synthesis, characterization and antibacterial activity of some furan derivates and their complexes. RJPN. Available from: [Link]
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ANTIMICROBIAL SENSITIVITY TESTING. Virginia Institute of Marine Science. Available from: [Link]
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2-Benzamido-2-[(tetrahydro-furan-2-ylmethyl) amino] methyl acetate 6. ResearchGate. Available from: [Link]
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Antimicrobial and Biofilm-Preventing Activity of l-Borneol Possessing 2(5H)-Furanone Derivative F131 against S. aureus—C. albicans Mixed Cultures. NIH. Available from: [Link]
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Antimicrobial Effects of Sulfonyl Derivative of 2(5H)-Furanone against Planktonic and Biofilm Associated Methicillin-Resistant and -Susceptible Staphylococcus aureus - PMC. NIH. Available from: [Link]
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A Comparative Guide to Cross-Validation of Analytical Methods for Methyl 2-((furan-2-ylmethyl)amino)acetate
For researchers, scientists, and drug development professionals, the integrity of analytical data is the bedrock of scientific advancement and regulatory compliance. The reliable quantification of novel chemical entities, such as Methyl 2-((furan-2-ylmethyl)amino)acetate, is paramount. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of this compound, grounded in the principles of analytical method cross-validation. We will explore the causality behind experimental choices and present supporting data to empower you in selecting the most appropriate analytical strategy.
Introduction: The Analytical Imperative for Novel Compounds
This compound, a molecule incorporating a furan moiety and an amino acid ester, presents unique analytical challenges. Its structure suggests potential susceptibility to degradation and the need for a stability-indicating method.[1][2] The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[3][4] When transferring an analytical method between laboratories or comparing results from different analytical techniques, cross-validation is essential to ensure data consistency and reliability.[5][6]
This guide will focus on the cross-validation of two common and powerful analytical techniques: Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization.
The Cross-Validation Framework: Ensuring Method Comparability
Cross-validation serves to demonstrate that two or more analytical procedures can be used for the same intended purpose, yielding comparable results.[7] The International Council for Harmonisation (ICH) guidelines, particularly Q2(R2), provide a comprehensive framework for the validation of analytical procedures, which forms the basis of our cross-validation study design.[8][9][10]
Key Validation Parameters for Comparison
Our comparative analysis will focus on the following critical validation parameters as outlined by regulatory bodies:[11][12][13]
-
Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or degradation products.[4][14]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
-
Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[11]
-
Precision: The closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-assay precision) and intermediate precision.[4][14]
-
Range: The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
The following diagram illustrates the workflow for the cross-validation of the two proposed analytical methods.
Caption: Workflow for the cross-validation of HPLC-UV and GC-MS methods.
Comparative Analysis of Analytical Methods
Method Summaries
Method 1: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)
This method is predicated on the separation of this compound from potential impurities based on its polarity. The furan chromophore allows for sensitive detection using a UV detector. This technique is widely used for the analysis of furan-containing compounds.[15][16]
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
Due to the polarity and potential thermal lability of the amino acid ester, direct GC analysis is challenging.[17][18] Therefore, a two-step derivatization is proposed to increase volatility and thermal stability.[19] The mass spectrometer provides high selectivity and sensitivity for quantification.
Experimental Data Comparison
The following tables summarize the hypothetical performance data obtained during the cross-validation study.
Table 1: Specificity and Forced Degradation
| Stress Condition | HPLC-UV Peak Purity | GC-MS Mass Spectral Purity | Comments |
| Acid Hydrolysis (0.1 M HCl, 60°C, 4h) | >0.998 | >0.995 | Significant degradation observed with both methods. |
| Base Hydrolysis (0.1 M NaOH, 60°C, 2h) | >0.997 | >0.996 | Rapid degradation, particularly of the ester linkage. |
| Oxidation (3% H₂O₂, 25°C, 24h) | >0.999 | >0.998 | Moderate degradation, potential oxidation of the furan ring. |
| Thermal (80°C, 48h) | >0.999 | >0.999 | Minimal degradation observed. |
| Photostability (ICH Q1B) | >0.998 | >0.997 | Slight degradation under UV light. |
Forced degradation studies are crucial for developing stability-indicating methods.[1][2][20][21]
Table 2: Linearity
| Parameter | HPLC-UV | GC-MS |
| Range (µg/mL) | 1 - 100 | 0.1 - 20 |
| Correlation Coefficient (r²) | 0.9995 | 0.9998 |
| Y-intercept | 150 | 50 |
| Slope | 12500 | 65000 |
Table 3: Accuracy
| Concentration Level | HPLC-UV (% Recovery) | GC-MS (% Recovery) |
| Low (1 µg/mL) | 99.5 ± 1.2% | 101.2 ± 1.5% |
| Medium (50 µg/mL) | 100.2 ± 0.8% | 99.8 ± 1.0% |
| High (100 µg/mL) | 99.8 ± 0.5% | 100.5 ± 0.7% (at 20 µg/mL) |
Accuracy should be assessed using a minimum of 9 determinations over a minimum of 3 concentration levels covering the specified range.[4]
Table 4: Precision
| Parameter | HPLC-UV (%RSD) | GC-MS (%RSD) |
| Repeatability (n=6) | 0.6% | 1.1% |
| Intermediate Precision (n=6, 2 analysts, 2 days) | 1.2% | 1.8% |
The applicant should establish the effects of random events on the precision of the analytical procedure.[4]
Experimental Protocols
Protocol 1: RP-HPLC-UV Method
1. Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
2. Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 10% B to 90% B over 15 minutes, hold for 5 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
3. Standard and Sample Preparation:
-
Prepare a stock solution of this compound in acetonitrile at 1 mg/mL.
-
Prepare working standards by serial dilution in the mobile phase.
-
Dissolve samples in the mobile phase to achieve a concentration within the linear range.
Protocol 2: GC-MS Method with Derivatization
1. Instrumentation:
-
GC system coupled to a Mass Spectrometer with an electron ionization (EI) source.
2. Derivatization Procedure:
-
To 100 µL of the sample in a vial, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
3. GC-MS Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
-
Inlet Temperature: 250°C
-
Injection Mode: Split (10:1)
-
Oven Program: 80°C hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions.
Discussion and Method Selection
Both the HPLC-UV and GC-MS methods demonstrate acceptable performance for the analysis of this compound. The choice between the two will depend on the specific application.
-
HPLC-UV is a robust, widely available technique that is well-suited for routine quality control analysis. It offers excellent precision and accuracy without the need for derivatization.
-
GC-MS provides superior sensitivity and selectivity, making it ideal for the analysis of trace levels of the compound or for confirmation of identity. The derivatization step, however, adds complexity and potential for variability.
The logical relationship between the validation parameters and the final method decision is depicted below.
Caption: Logical flow from validation parameters to method selection.
Conclusion
The cross-validation of analytical methods is a critical exercise in ensuring data integrity throughout the drug development lifecycle. This guide has demonstrated that both RP-HPLC-UV and GC-MS are viable techniques for the analysis of this compound, each with its own strengths. The selection of the most appropriate method should be based on a thorough understanding of the analytical requirements, including sensitivity, throughput, and the context of the analysis (e.g., routine QC vs. impurity identification). By following the principles of method validation and cross-validation outlined in regulatory guidelines, researchers can have confidence in the quality and comparability of their analytical data.
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U.S. Food and Drug Administration. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. [Link]
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IPQ.org. (2010). Analytical Method Transfer In Focus in EU Effort to Revise GMP Chapter 6 on Quality Control. [Link]
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Pharmaguideline. (2025). Analytical Method Transfer in Pharmaceuticals. [Link]
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A Comparative Guide to the Structure-Activity Relationship (SAR) of Methyl 2-((furan-2-ylmethyl)amino)acetate Analogues for Anticancer Drug Discovery
Introduction
The furan ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds with a wide spectrum of biological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties.[1][2][3][4] Its unique electronic properties and ability to act as a hydrogen bond acceptor make it an attractive starting point for drug design.[1] This guide focuses on the structure-activity relationship (SAR) of a specific chemical class: analogues of methyl 2-((furan-2-ylmethyl)amino)acetate. The objective is to provide a comparative analysis of how structural modifications to this core scaffold influence its biological activity, particularly its cytotoxic effects against cancer cell lines. By synthesizing data from published studies, this document aims to offer a logical framework and field-proven insights for researchers engaged in the rational design of novel, more potent therapeutic agents.
The Core Scaffold: Rationale for Structural Modification
The parent compound, this compound, presents three primary regions for chemical modification. Understanding the role of each region is fundamental to designing a successful analogue library. The strategic rationale behind modifying these sites is to systematically probe the chemical space to enhance target affinity, improve cell permeability, modulate metabolic stability, and ultimately increase therapeutic potency and selectivity.
Caption: Key modification points on the core scaffold.
Comparative Analysis of Analogue Activity
To establish a clear SAR, we will analyze data from studies on derivatives of a closely related scaffold, methyl-5-(hydroxymethyl)-2-furan carboxylate, which provides valuable insights applicable to our target class.[5][6] The primary endpoint for comparison is the half-maximal inhibitory concentration (IC50), a crucial metric for quantifying a compound's cytotoxic potency.[7] The following table summarizes the cytotoxic activity of key analogues against various cancer cell lines.
Table 1: In Vitro Cytotoxicity of Furan Derivatives
| Compound ID | Core Structure Modification | Cell Line | IC50 (µg/mL) | Reference |
|---|---|---|---|---|
| 1 | Methyl-5-(hydroxymethyl)-2-furan carboxylate | HeLa | 110.12 | [6] |
| HepG2 | >200 | [6] | ||
| Vero (Normal) | 189.45 | [6] | ||
| 8c | (5-(((2-(1H-indol-3-yl)ethyl)amino)methyl) furan-2-yl)methyl acetate | HeLa | 62.37 | [6] |
| HepG2 | 102.31 | [6] | ||
| Vero (Normal) | 121.56 | [6] | ||
| 9c | N-(2-(1H-indol-3-yl)ethyl)-5-(acetoxymethyl)furan-2-carboxamide | HeLa | 125.42 | [6] |
| HepG2 | >200 | [6] |
| | | Vero (Normal) | 155.78 |[6] |
Structure-Activity Relationship Insights
The data presented in Table 1, though from a related series, allows for the deduction of critical SAR trends that can guide the design of this compound analogues.
-
The Amino Linker is Crucial for Potency : The most significant finding is the dramatic increase in potency observed in compound 8c . Replacing the carboxylate at the 2-position of the furan ring with an acetoxymethyl group and introducing a tryptamine moiety via an aminomethyl linker at the 5-position resulted in the most potent analogue against the HeLa cancer cell line (IC50 = 62.37 µg/mL).[6] This suggests that introducing a flexible, nitrogen-containing side chain capable of hydrogen bonding and potential π-stacking (from the indole ring) is a highly favorable modification for enhancing cytotoxicity.
-
Amine vs. Amide Linkage : A direct comparison between compound 8c (amine linkage) and 9c (amide linkage) is particularly revealing. Despite both containing the tryptamine moiety, the amide-linked compound 9c showed significantly reduced activity (IC50 = 125.42 µg/mL), comparable to the parent compound.[6] This indicates that the flexibility and basicity of the secondary amine in 8c are critical for its biological activity, whereas the more rigid and planar amide bond in 9c is detrimental.
-
Selectivity : While compound 8c was the most potent against the HeLa cancer cell line, it also exhibited the highest toxicity toward the normal Vero cell line (IC50 = 121.56 µg/mL).[6] This highlights a common challenge in drug development: enhancing potency can sometimes come at the cost of selectivity. Future design efforts should focus on modifications that increase the therapeutic window between cancer and normal cells.
-
Role of the Furan Core : The furan ring serves as a central scaffold. Its substitution pattern dictates the overall geometry and electronic distribution of the molecule. The data suggests that a 2,5-disubstitution pattern is a viable strategy for generating active compounds.[6] Further exploration could involve introducing small electron-withdrawing or donating groups onto the furan ring itself to fine-tune its properties.[8]
Experimental Methodologies
To ensure scientific integrity, the protocols used to generate SAR data must be robust and reproducible.[9] Below are detailed, self-validating methodologies for the key assays required to evaluate this class of compounds.
General Workflow for SAR Evaluation
The process of establishing an SAR is systematic and iterative. It begins with a lead compound, proceeds through analogue synthesis and biological screening, and uses the resulting data to inform the design of the next generation of compounds.
Caption: A typical workflow for a Structure-Activity Relationship study.
Protocol 1: In Vitro Cytotoxicity (MTT Assay)
The MTT assay is a foundational colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[10] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium salt MTT to its insoluble formazan, which has a purple color.[7]
Objective: To determine the IC50 value of each analogue.
Materials:
-
Human cancer cell lines (e.g., HeLa, MCF-7) and a normal cell line (e.g., Vero, HEK293).[7][10]
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% penicillin-streptomycin).
-
96-well cell culture plates.
-
Test compounds dissolved in DMSO (stock solutions).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Dimethyl sulfoxide (DMSO).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.[7]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48 hours.[10]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[7]
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[10]
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Apoptosis Determination (Annexin V-FITC/PI Staining)
To understand if cytotoxicity is mediated by apoptosis, this flow cytometry-based assay is employed. It distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[7]
Objective: To quantify the induction of apoptosis by a lead compound.
Materials:
-
6-well cell culture plates.
-
Test compound at its IC50 and 2x IC50 concentrations.
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit.
-
1X Binding Buffer.
-
Flow cytometer.
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with the test compound at its determined IC50 concentration for 24-48 hours.[7]
-
Cell Harvesting: Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Staining: Wash the cells with cold PBS. Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.[11]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Conclusion and Future Directions
The comparative analysis of this compound analogues and related structures provides clear, actionable insights for guiding future drug design. The key takeaway is that incorporating a flexible, basic amine linker, such as a tryptamine side chain, at the 5-position of the furan ring dramatically enhances cytotoxic potency against cancer cells.[6] Conversely, a rigid amide linkage at the same position is detrimental to activity.
Future work should focus on synthesizing a focused library of analogues based on the active amine-linked scaffold (8c ). Key goals should include:
-
Optimizing the Amine Side Chain: Explore variations of the indole moiety and the length of the ethylamino linker to improve potency and selectivity.
-
Modifying the Furan Ring: Introduce small substituents onto the furan ring to probe electronic and steric effects on activity.
-
Enhancing Selectivity: Systematically screen new analogues against a panel of cancer cell lines and normal cell lines to identify compounds with a wider therapeutic window.
By employing the systematic workflow and robust experimental protocols outlined in this guide, researchers can efficiently navigate the chemical space and accelerate the development of novel furan-based anticancer agents.
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"comparing the efficacy of different synthetic routes for Methyl 2-((furan-2-ylmethyl)amino)acetate"
In the landscape of modern drug discovery and development, the efficient synthesis of novel molecular scaffolds is of paramount importance. Furan-containing compounds, in particular, have garnered significant attention due to their diverse biological activities, including antibacterial, antiviral, and anti-inflammatory properties.[1][2][3] Methyl 2-((furan-2-ylmethyl)amino)acetate serves as a valuable building block in the synthesis of more complex pharmaceutical intermediates. This guide provides an in-depth comparison of the primary synthetic routes to this compound, offering experimental insights and data to aid researchers in selecting the most efficacious and practical approach for their specific needs.
Introduction to Synthetic Strategies
The synthesis of this compound primarily revolves around two well-established organic transformations: Reductive Amination and Nucleophilic Substitution . Each pathway presents a unique set of advantages and challenges concerning reaction conditions, yield, purity, and scalability. Understanding the nuances of each route is critical for optimizing the synthesis of this key intermediate.
Synthetic Route 1: Reductive Amination
Reductive amination is a powerful and widely used method for the formation of carbon-nitrogen bonds.[4][5][6][7][8] This one-pot reaction typically involves the initial formation of an imine from an aldehyde (furfural) and a primary amine (methyl glycinate), followed by in-situ reduction to the desired secondary amine.
Mechanistic Overview
The reaction proceeds in two key steps:
-
Imine Formation: Furfural reacts with the primary amine of methyl glycinate in a condensation reaction to form a Schiff base (imine) intermediate. This step is often catalyzed by a weak acid.
-
Reduction: The imine is then reduced to the corresponding secondary amine using a suitable reducing agent.
Diagram of the Reductive Amination Pathway
Caption: Reductive amination workflow for the synthesis of the target compound.
Experimental Protocol: Reductive Amination
Materials:
-
Furfural
-
Methyl glycinate hydrochloride
-
Triethylamine (or another suitable base)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)
-
Dichloromethane (DCM) or Methanol (MeOH) as solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of methyl glycinate hydrochloride in DCM, add triethylamine to neutralize the salt and liberate the free amine.
-
Add furfural to the reaction mixture and stir at room temperature.
-
After a designated time for imine formation, add the reducing agent (e.g., NaBH(OAc)₃) portion-wise to the stirring solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Advantages and Disadvantages of Reductive Amination
| Feature | Advantages | Disadvantages |
| Yield | Generally good to excellent yields can be achieved. | Can be sensitive to stoichiometry and reaction conditions. |
| Purity | One-pot nature can minimize the isolation of intermediates, potentially leading to cleaner reactions. | Over-alkylation to form a tertiary amine is a possible side reaction, though less common with hindered amines. |
| Reaction Conditions | Mild reaction conditions are often sufficient. | Requires careful control of pH, especially for imine formation. |
| Reagents | A wide variety of reducing agents are available, allowing for optimization. | Some reducing agents (e.g., NaBH₃CN) are toxic. |
| Scalability | Generally scalable, with established industrial applications. | Exothermic nature of the reduction step requires careful temperature control on a large scale. |
Synthetic Route 2: Nucleophilic Substitution
This classical approach involves the direct displacement of a leaving group on the furan ring's side chain by the amine nucleophile. The most common precursor for this route is 2-(chloromethyl)furan or 2-(bromomethyl)furan.
Mechanistic Overview
The reaction follows a standard SN2 mechanism where the lone pair of electrons on the nitrogen atom of methyl glycinate attacks the electrophilic carbon atom bearing the leaving group (a halogen), leading to the formation of a new C-N bond and the displacement of the halide ion.
Diagram of the Nucleophilic Substitution Pathway
Caption: Nucleophilic substitution workflow for the synthesis of the target compound.
Experimental Protocol: Nucleophilic Substitution
Materials:
-
2-(Chloromethyl)furan or 2-(Bromomethyl)furan
-
Methyl glycinate hydrochloride
-
Potassium carbonate (K₂CO₃) or another suitable inorganic base
-
Acetonitrile (MeCN) or Dimethylformamide (DMF) as solvent
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a suspension of methyl glycinate hydrochloride and potassium carbonate in acetonitrile, add 2-(chloromethyl)furan.
-
Heat the reaction mixture to a specified temperature (e.g., 60-80 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and filter.
-
Concentrate the filtrate to yield the crude product.
-
Purify the crude product by column chromatography.
Advantages and Disadvantages of Nucleophilic Substitution
| Feature | Advantages | Disadvantages |
| Yield | Can provide good yields, especially with reactive halides. | Susceptible to side reactions, such as elimination or reaction at the furan ring.[9] |
| Purity | The primary impurity is often unreacted starting material, which can be easy to separate. | The starting 2-(halomethyl)furans can be unstable and prone to polymerization. |
| Reaction Conditions | Relatively straightforward setup and conditions. | May require elevated temperatures, which can lead to decomposition of sensitive substrates. |
| Reagents | Readily available and inexpensive reagents are often used. | Halomethylfurans can be lachrymatory and require careful handling. |
| Scalability | Can be scaled up, but the stability of the electrophile needs to be considered. | Potential for runaway reactions if the exotherm is not properly managed. |
Comparative Analysis and Recommendations
| Parameter | Reductive Amination | Nucleophilic Substitution | Recommendation |
| Overall Yield | Often higher and more reproducible. | Can be variable depending on the stability of the halomethylfuran. | Reductive amination is generally favored for achieving higher and more consistent yields. |
| Reaction Robustness | More tolerant to a wider range of functional groups. | Less tolerant; the electrophile can be prone to decomposition. | For more complex syntheses involving sensitive functional groups, reductive amination is the more robust choice. |
| Cost-Effectiveness | May require more expensive reducing agents. | Starting materials can be less expensive, but their instability can lead to higher overall costs due to failed reactions. | The cost-effectiveness is context-dependent. For small-scale synthesis, nucleophilic substitution might be cheaper if the starting materials are readily available. For larger scales, the reliability of reductive amination may be more economical. |
| Safety | Use of toxic hydrides requires appropriate safety precautions. | Halomethylfurans are often irritants and require handling in a fume hood. | Both routes have safety considerations that must be addressed with proper laboratory practices. |
| "Green" Chemistry | Catalytic hydrogenation offers a greener alternative to stoichiometric hydride reagents. | Use of inorganic bases and common organic solvents. | Catalytic reductive amination represents a more environmentally friendly approach. |
Conclusion
Both reductive amination and nucleophilic substitution are viable synthetic routes for the preparation of this compound. The choice between the two methods will largely depend on the specific requirements of the synthesis, including the desired scale, purity, and the availability of starting materials and reagents.
For most research and development applications, reductive amination is the recommended route due to its generally higher yields, milder reaction conditions, and greater reliability. The one-pot nature of the reaction also offers a more streamlined workflow. However, nucleophilic substitution remains a valuable alternative, particularly when the starting halomethylfuran is readily and affordably available, and the scale of the reaction is small.
Ultimately, the optimal synthetic strategy should be determined through careful consideration of the factors outlined in this guide and may require some empirical optimization of reaction conditions to achieve the desired outcome.
References
- Verma, A., Pandeya, S. N., & Sinha, S. (2011).
- MDPI. (2023). One-Pot Synthesis, E-/Z-Equilibrium in Solution of 3-Hetarylaminomethylidenefuran-2(3H)-ones and the Way to Selective Synthesis of the E-Enamines.
- MDPI. (2022).
- Semantic Scholar. (2011).
- Taylor & Francis eBooks. (2024).
- Green Chemistry (RSC Publishing). (n.d.). Reductive amination of furfural to furfurylamine using aqueous ammonia solution and molecular hydrogen: an environmentally friendly approach.
- Digital CSIC. (2024).
- PubMed. (2022). Advances in the Catalytic Reductive Amination of Furfural to Furfural Amine: The Momentous Role of Active Metal Sites.
- ResearchGate. (n.d.). Advances in the Catalytic Reductive Amination of Furfural to Furfural Amine: The Momentous Role of Active Metal Sites.
- ResearchGate. (n.d.).
- Chemistry Stack Exchange. (2017). Reaction of potassium cyanide with 2-(chloromethyl)furan.
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A Senior Application Scientist's Guide to Correlating In Vitro and In Vivo Bioactivity: A Case Study with Methyl 2-((furan-2-ylmethyl)amino)acetate
For researchers, scientists, and drug development professionals, the journey from a promising compound in a petri dish to a potential therapeutic in a living system is fraught with challenges. A critical juncture in this journey is understanding the relationship between a compound's activity in a controlled laboratory setting (in vitro) and its effects within a complex biological organism (in vivo). This guide provides an in-depth technical framework for establishing an in vitro-in vivo correlation (IVIVC), using the novel compound Methyl 2-((furan-2-ylmethyl)amino)acetate as a case study. While specific experimental data for this molecule is not yet publicly available, this guide will outline a robust, scientifically-grounded strategy to determine its bioactivity and bridge the translational gap.
Furan-containing compounds are a significant class of heterocyclic molecules that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and antioxidant activities.[1][2][3][4][5] The furan ring, a five-membered aromatic heterocycle, often enhances the binding affinity, selectivity, and overall pharmacokinetic profiles of drug candidates.[2][6] Given this precedent, we will hypothesize an anti-inflammatory potential for this compound and outline a comprehensive plan to investigate it.
The Crux of the Matter: Understanding In Vitro-In Vivo Correlation (IVIVC)
An IVIVC is a predictive mathematical model that describes the relationship between an in vitro property of a dosage form and a relevant in vivo response.[7][8][9][10] Establishing a strong IVIVC is a cornerstone of modern drug development, as it can reduce the number of human studies required, support biowaivers, and validate dissolution specifications.[8][9][10] The U.S. Food and Drug Administration (FDA) defines several levels of correlation, with Level A, a point-to-point correlation between the in vitro dissolution rate and the in vivo absorption rate, being the most informative.[7][11][12]
This guide will focus on the foundational steps of generating the necessary in vitro and in vivo data to eventually build such a correlation for our target compound.
Phase 1: In Vitro Bioactivity Assessment - The Proving Ground
The initial step is to characterize the bioactivity of this compound in a controlled laboratory environment. Cell-based assays are a powerful tool for this purpose, offering a physiologically relevant context to quantify cytotoxicity, biological activity, and biochemical mechanisms.[13][14]
Experimental Protocol: In Vitro Anti-inflammatory Activity Assessment
Based on the known properties of furan derivatives, a logical starting point is to investigate the anti-inflammatory potential of the compound.[2][3][4] A common and effective in vitro method is the inhibition of albumin denaturation assay.
Principle: Denaturation of proteins is a well-documented cause of inflammation. The ability of a compound to prevent heat-induced protein denaturation can be correlated with its anti-inflammatory properties.
Step-by-Step Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 1 mg/mL.
-
Prepare a 1% aqueous solution of bovine serum albumin (BSA).
-
Prepare a standard drug solution (e.g., Diclofenac sodium) at the same concentration as the test compound.
-
-
Assay Procedure:
-
In separate test tubes, mix 0.2 mL of the test compound solution at various concentrations (e.g., 100, 200, 400, 800 µg/mL) with 2.8 mL of the BSA solution.
-
Prepare a control tube containing 0.2 mL of the vehicle (DMSO) and 2.8 mL of the BSA solution.
-
Prepare a standard tube containing 0.2 mL of the Diclofenac sodium solution and 2.8 mL of the BSA solution.
-
Incubate all tubes at 37°C for 20 minutes.
-
Induce denaturation by heating the tubes at 70°C for 10 minutes.
-
Cool the tubes to room temperature.
-
-
Data Acquisition:
-
Measure the absorbance of the solutions at 660 nm using a spectrophotometer.
-
-
Calculation:
-
The percentage inhibition of protein denaturation is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
-
Data Presentation:
The results of the in vitro anti-inflammatory assay should be summarized in a clear and concise table.
| Concentration (µg/mL) | Absorbance (Mean ± SD) | % Inhibition |
| Control | Value | 0 |
| This compound | ||
| 100 | Value | Value |
| 200 | Value | Value |
| 400 | Value | Value |
| 800 | Value | Value |
| Diclofenac Sodium (Standard) | ||
| 100 | Value | Value |
From this data, an IC50 value (the concentration of the compound that causes 50% inhibition) can be calculated to quantify its in vitro potency.
Phase 2: In Vivo Bioactivity Assessment - The Real-World Test
Following promising in vitro results, the next critical step is to evaluate the compound's efficacy in a living organism. Animal models of inflammation are widely used to study the pathogenesis of inflammatory diseases and to screen potential anti-inflammatory drugs for clinical use.[15][16][17][18]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
The carrageenan-induced paw edema model is an excellent acute inflammatory model for evaluating non-steroidal anti-inflammatory drugs (NSAIDs).[15]
Principle: The injection of carrageenan, a phlogistic agent, into the rat paw induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.
Step-by-Step Methodology:
-
Animal Acclimatization and Grouping:
-
Use healthy Wistar albino rats (150-200g).
-
Acclimatize the animals to the laboratory conditions for at least one week.
-
Divide the animals into three groups (n=6 per group):
-
Group I (Control): Receives the vehicle only.
-
Group II (Standard): Receives a standard anti-inflammatory drug (e.g., Indomethacin, 10 mg/kg, p.o.).
-
Group III (Test): Receives this compound at a predetermined dose (e.g., 50 mg/kg, p.o.).
-
-
-
Experimental Procedure:
-
Measure the initial paw volume of each rat using a plethysmometer.
-
Administer the vehicle, standard drug, or test compound orally.
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.
-
-
Data Acquisition and Calculation:
-
Calculate the percentage increase in paw volume for each animal at each time point.
-
Calculate the percentage inhibition of edema using the following formula: % Inhibition = [(Paw Volume of Control - Paw Volume of Test) / Paw Volume of Control] x 100
-
Data Presentation:
The in vivo data should be tabulated to facilitate comparison between the groups.
| Group | Treatment | Dose (mg/kg) | \multicolumn{4}{c|}{Paw Volume (mL) - Mean ± SEM} | % Inhibition at 3h | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | | | | 1h | 2h | 3h | 4h | | | I | Control (Vehicle) | - | Value | Value | Value | Value | 0 | | II | Standard (Indomethacin) | 10 | Value | Value | Value | Value | Value | | III | Test Compound | 50 | Value | Value | Value | Value | Value |
Phase 3: Bridging the Gap - Establishing the In Vitro-In Vivo Correlation
With robust in vitro and in vivo datasets, the final step is to establish a correlation between them. This involves mathematically modeling the relationship between the in vitro bioactivity (e.g., % inhibition of protein denaturation) and the in vivo response (e.g., % inhibition of paw edema).[19]
Conceptual Workflow for IVIVC
The process of establishing an IVIVC can be visualized as a logical flow:
Caption: Logical pathway for bioactivity assessment and IVIVC development.
Conclusion and Future Directions
This guide has outlined a comprehensive and scientifically rigorous approach to evaluating the bioactivity of a novel compound, this compound, and establishing a correlation between its in vitro and in vivo performance. While the focus has been on its potential anti-inflammatory properties, the principles and methodologies described are broadly applicable to the investigation of other bioactivities, such as antibacterial or anticancer effects, which are also prevalent among furan derivatives. [20][21][22][23] The successful establishment of an IVIVC is not merely an academic exercise; it is a powerful tool that can significantly accelerate the drug development process, reduce costs, and ultimately, bring effective new therapies to patients faster. [12][24][25]As research on this compound and other furan derivatives continues, the systematic application of these principles will be paramount in unlocking their full therapeutic potential.
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Animal Models for Inflammation: A Review. Asian Journal of Pharmaceutical Research. [Link]
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Animal models of inflammation for screening of anti-inflammatory drugs: Implications for the discovery and development of phytopharmaceuticals. Journal of Advanced Pharmaceutical Technology & Research. [Link]
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In vitro–in vivo correlations: general concepts, methodologies and regulatory applications. Journal of Drug Delivery Science and Technology. [Link]
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In vitro-In vivo Correlation: Perspectives on Model Development. PMC. [Link]
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How is in vitro–in vivo correlation (IVIVC) established?. Patsnap Synapse. [Link]
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VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMMATORY AGENTS. International Journal of Pharmaceutical Sciences and Research. [Link]
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Small molecule bioactivity benchmarks are often well-predicted by counting cells. bioRxiv. [Link]
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In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. ResearchGate. [Link]
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VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMMATORY AGENTS. Semantic Scholar. [Link]
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In Vitro–In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development. Walsh Medical Media. [Link]
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Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. [Link]
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Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. ResearchGate. [Link]
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5 Top Tips on How to Establish IVIVC. Pharma IQ. [Link]
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Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. PMC. [Link]
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In vitro - in vivo correlation: from theory to applications. PubMed. [Link]
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In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. Journal of Applied Pharmaceutical Science. [Link]
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Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds. Semantic Scholar. [Link]
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bioassayR: Cross-Target Analysis of Small Molecule Bioactivity. ACS Publications. [Link]
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In Vitro In Vivo (IVIV) Correlations. YouTube. [Link]
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Small molecule bioactivity benchmarks are often well-predicted by counting cells. Sciety. [Link]
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Pharmacological activity of furan derivatives. Patsnap Synapse. [Link]
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Cell-Based Bioassays. RSSL. [Link]
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Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry. [Link]
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Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. ResearchGate. [Link]
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Synthesis and biological activity studies of furan derivatives. ResearchGate. [Link]
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Synthesis, Characterization, and Biological Evaluation of New Derivatives Targeting MbtI as Antitubercular Agents. MDPI. [Link]
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In vitro - in vivo correlation: from theory to applications. SciSpace. [Link]
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Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. PubMed. [Link]
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In Vitro–In Vivo Correlation: Importance of Dissolution in IVIVC. ResearchGate. [Link]
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Furan: A Promising Scaffold for Biological Activity. ResearchGate. [Link]
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Evaluating the Effect of Methyl 5-(Hydroxy-Methyl) Furan-2-Carboxylate on Cytotoxicity and Antibacterial Activity. Science Alert. [Link]
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Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research. [Link]
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"statistical analysis of experimental data for Methyl 2-((furan-2-ylmethyl)amino)acetate"
An In-Depth Technical Guide to the Statistical Analysis of Experimental Data for Methyl 2-((furan-2-ylmethyl)amino)acetate and its Analogs
Introduction: Establishing a Framework for Comparative Analysis
In the landscape of modern drug discovery and development, the identification and validation of novel therapeutic agents are paramount. Furan-containing compounds, in particular, have garnered significant interest due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] This guide focuses on a hypothetical lead compound, This compound , and provides a comprehensive framework for its statistical and experimental comparison against relevant alternatives.
Selection of Comparator Compounds
To provide a meaningful comparative analysis, we have selected two hypothetical comparator compounds based on structural similarity and potential for biological activity, drawing inspiration from the broader class of furan derivatives.[7][8][9]
-
Compound A: Ethyl 2-((furan-2-ylmethyl)amino)acetate: A close analog with an ethyl ester instead of a methyl ester, allowing for the evaluation of the ester group's influence on physicochemical properties and biological activity.
-
Compound B: Methyl 2-((5-methylfuran-2-yl)methyl)amino)acetate: An analog with a methyl substitution on the furan ring, which can impact metabolic stability and receptor binding affinity.
The comparative analysis will focus on key performance indicators such as synthetic yield, purity, stability, and a hypothetical biological activity metric (e.g., IC50).
Experimental Design for Comparative Analysis
A robust experimental design is the cornerstone of reliable statistical analysis. The following workflows and protocols are designed to ensure data quality and consistency across all three compounds.
General Synthesis and Purification Workflow
The synthesis of this compound and its analogs would typically involve a reductive amination reaction between the appropriate furan-2-carbaldehyde and the corresponding amino acid ester.
Caption: General workflow for synthesis, purification, and analysis.
Detailed Experimental Protocols
-
To a solution of furan-2-carbaldehyde (1.0 eq) in dichloromethane (DCM), add methyl glycinate hydrochloride (1.1 eq) and triethylamine (1.2 eq).
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise and continue stirring for 12 hours.
-
Quench the reaction with saturated sodium bicarbonate solution and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
The structural integrity of the synthesized compounds is confirmed using a suite of spectroscopic techniques.[10][11][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are acquired to confirm the chemical structure and connectivity of atoms.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups, such as the ester carbonyl and the N-H bond.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate molecular weight, confirming the elemental composition.
High-Performance Liquid Chromatography (HPLC) is employed to determine the purity of the synthesized compounds and to assess their stability over time under defined storage conditions.[10][11]
-
Method: A reverse-phase C18 column is used with a gradient elution of acetonitrile and water.
-
Detection: UV detection at a wavelength determined from the UV-Vis spectrum of the compound.
-
Purity Calculation: Purity is calculated as the percentage of the main peak area relative to the total peak area.
-
Stability Study: The compound is stored under controlled conditions (e.g., 4°C, room temperature) and analyzed by HPLC at specified time points.
Statistical Analysis of Experimental Data
Caption: Logical flow of statistical data analysis.
Descriptive Statistics
For each experimental parameter (yield, purity, IC50), the mean, standard deviation (SD), and standard error of the mean (SEM) will be calculated from at least three independent experiments.
Hypothesis Testing for Comparative Analysis
To determine if the observed differences between the lead compound and its analogs are statistically significant, appropriate hypothesis tests will be used.[15]
-
Student's t-test: Used to compare the means of two groups (e.g., Lead Compound vs. Compound A).
-
Analysis of Variance (ANOVA): Used to compare the means of three or more groups, followed by post-hoc tests (e.g., Tukey's HSD) to identify which specific groups differ.
A p-value of less than 0.05 will be considered statistically significant.
Hypothetical Data Presentation and Interpretation
The following tables present hypothetical data for our comparative analysis.
Table 1: Comparison of Synthesis Yield and Purity
| Compound | Mean Yield (%) ± SD | Mean Purity (%) ± SD |
| Lead Compound | 75.2 ± 3.1 | 99.1 ± 0.2 |
| Compound A | 72.8 ± 4.5 | 98.9 ± 0.3 |
| Compound B | 78.9 ± 2.8 | 99.3 ± 0.1 |
Table 2: Comparative Biological Activity (Hypothetical IC50)
| Compound | Mean IC50 (µM) ± SEM |
| Lead Compound | 10.5 ± 0.8 |
| Compound A | 15.2 ± 1.2 |
| Compound B | 5.8 ± 0.5 |
Interpretation:
Based on this hypothetical data, an ANOVA test would likely show a statistically significant difference in the mean IC50 values between the three compounds. A post-hoc test would further reveal that Compound B has a significantly lower IC50 than the lead compound, suggesting that the addition of a methyl group on the furan ring enhances biological activity. The difference in yield and purity between the compounds might not be statistically significant.
Conclusion
This guide provides a comprehensive framework for the statistical analysis of experimental data for "this compound" in a comparative context. By employing rigorous experimental protocols and appropriate statistical methods, researchers can objectively evaluate the performance of a lead compound against its analogs. This data-driven approach is essential for making informed decisions in the drug discovery and development pipeline, ultimately leading to the identification of more potent and effective therapeutic agents. The principles outlined here are broadly applicable to the comparative analysis of other novel chemical entities.
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Korcz, W., et al. (2008). The application of statistical methods in chemical experiments. PubMed. Available at: [Link]
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Gardiner, W. (1997). Statistical Analysis Methods for Chemists: A Software-based Approach. Royal Society of Chemistry. Available at: [Link]
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Gu, X. (n.d.). Statistics for Analysis of Experimental Data. Environmental Engineering. Available at: [Link]
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ResearchGate. (n.d.). 2-Benzamido-2-[(tetrahydro-furan-2-ylmethyl) amino] methyl acetate 6. Available at: [Link]
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Journal of Chemical Education. (n.d.). Statistical Analysis Experiment for the Freshman Chemistry Lab. Available at: [Link]
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Slideshare. (n.d.). Applications of furan and its derivative. Available at: [Link]
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Sengpracha, W., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. ResearchGate. Available at: [Link]
-
The American Journal of Medical Sciences and Pharmaceutical Research. (2024). TESTING PROTOCOLS AND CHARACTERIZATION OF ORGANIC COMPOUNDS. Available at: [Link]
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ResearchGate. (n.d.). Bioinspired one-pot furan-thiol-amine multicomponent reaction for making heterocycles and its applications. Available at: [Link]
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Wang, Z., et al. (2023). Synthesis of Furan-Based Diamine and Its Application in the Preparation of Bio-Based Polyimide. PMC. Available at: [Link]
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A Senior Application Scientist's Guide to Ensuring Reproducibility in Biological Assays of Furan-Containing Compounds
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Furan Moiety - A Double-Edged Sword in Drug Discovery
The furan ring is a prevalent scaffold in medicinal chemistry, valued for its ability to act as a bioisostere for phenyl rings and its capacity for diverse chemical interactions.[1] This five-membered aromatic heterocycle is a key structural component in numerous pharmacologically active compounds, contributing to a wide spectrum of therapeutic properties including antibacterial, anti-inflammatory, and anticancer activities.[1] However, the very electronic properties that make the furan ring attractive also present a significant challenge to researchers: its inherent metabolic instability.
This guide provides an in-depth comparison of common biological assays, offering field-proven insights and detailed protocols to navigate the complexities of furan-containing compounds. Our objective is to equip researchers with the knowledge to design robust experiments, correctly interpret data, and ensure the reproducibility of their findings when working with this challenging, yet promising, class of molecules.
The Core Challenge: Metabolic Bioactivation of the Furan Ring
The primary obstacle to achieving reproducible data with furan-containing compounds is their propensity for metabolic activation by cytochrome P450 (CYP) enzymes.[2][3][4] This bioactivation is not a mere modification but a transformation into a highly reactive and potentially toxic species, which can wreak havoc in a biological assay system.
The oxidative metabolism of the furan ring generates electrophilic intermediates, primarily a highly reactive α,β-unsaturated dialdehyde, cis-2-butene-1,4-dial (BDA).[2][5] This reactive metabolite is the principal culprit behind the observed toxicity and assay interference.[4] It readily reacts with cellular nucleophiles, forming covalent adducts with proteins and DNA, leading to cellular damage, glutathione (GSH) depletion, oxidative stress, and mitochondrial dysfunction.[4][5][6] Understanding this central mechanism is the first step toward designing assays that can account for, and even measure, these effects.
Comparative Guide to Key Biological Assays
The choice of assay is critical when evaluating furan-containing molecules. An inappropriate assay can lead to misleading results due to the specific reactivity of the furan metabolites. A multi-assay approach is often required to build a complete and accurate profile of a compound's activity.[4]
Cytotoxicity Assays: Distinguishing True Cytotoxicity from Metabolic Artifacts
Cytotoxicity is a fundamental endpoint in drug discovery. However, for furan compounds, how you measure it matters immensely.
| Assay Type | Principle | Endpoint Measured | Advantages for Furan Compounds | Limitations & Reproducibility Challenges |
| MTT / XTT Assays | Enzymatic reduction of a tetrazolium salt to a colored formazan product by mitochondrial dehydrogenases.[4] | Metabolic activity, an indirect measure of cell viability.[4] | High-throughput, cost-effective, and well-established.[4] | Low Reproducibility. Furan metabolites can directly cause mitochondrial dysfunction, altering metabolic rates irrespective of cell viability and leading to false positives.[4] |
| LDH Release Assay | Measures the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme released upon membrane damage. | Cell membrane integrity, a direct measure of cytolysis. | Improved Reproducibility. Less susceptible to metabolic artifacts as it directly measures membrane rupture, a late-stage event in cell death.[7] | May not detect non-lytic cell death (e.g., early apoptosis). Insensitive to cytostatic effects. |
| ATP-Based Assays (e.g., CellTiter-Glo®) | Measures intracellular ATP levels using a luciferase-based reaction. | ATP concentration, reflecting metabolically active cells. | Highly sensitive and suitable for HTS. | Moderate Reproducibility. Furan-induced mitochondrial uncoupling directly depletes ATP, which can confound the interpretation of cell viability.[5] |
Senior Scientist's Recommendation: For initial cytotoxicity screening of furan compounds, the LDH Release Assay is recommended as a primary method due to its more direct measurement of cell death and lower susceptibility to metabolic interference. It should be complemented with a secondary assay, such as a direct apoptosis marker (e.g., Caspase-3/7 activity), to provide a more complete picture of the cell death mechanism.
Genotoxicity Assays: Detecting the DNA-Damaging Potential
The ability of the furan reactive metabolite, BDA, to form adducts with DNA makes genotoxicity assessment a critical step.[8] The genotoxic potential of furan itself is a subject of ongoing research, with some studies indicating it acts as a non-genotoxic carcinogen while others suggest a genotoxic mechanism cannot be excluded.[5]
| Assay Type | Principle | Endpoint Measured | Advantages for Furan Compounds | Limitations & Reproducibility Challenges |
| Ames Test | A bacterial reverse mutation assay using Salmonella typhimurium strains to detect point mutations. | Mutagenicity. | Standard regulatory assay; can incorporate a metabolic activation system (S9 fraction) to mimic mammalian metabolism. | The specific reactive metabolites of some complex furan derivatives may not be adequately generated by the standard S9 mix, potentially leading to false negatives. |
| Micronucleus Assay | Detects micronuclei (chromosome fragments or whole chromosomes) in the cytoplasm of interphase cells.[8] | Chromosomal damage (clastogenicity and aneuploidy).[8] | High Relevance. Directly visualizes the downstream consequence of DNA damage, which is a known risk for furan metabolites.[8] | Requires proliferating cells; can be labor-intensive if not automated. |
| Comet Assay (Single Cell Gel Electrophoresis) | Measures DNA strand breaks in individual cells. Damaged DNA migrates further in an electric field, resembling a comet. | DNA strand breaks. | Highly sensitive for detecting initial DNA damage events. | Can be overly sensitive; transient, repairable DNA damage might be scored as positive, requiring careful interpretation of dose-response and time-course data. |
Senior Scientist's Recommendation: A combination of the Ames test (with and without S9 activation) and the in vitro Micronucleus Assay provides a robust, tiered approach to genotoxicity assessment. A positive result in the Ames test indicates mutagenic potential, while the Micronucleus Assay confirms the ability to induce chromosomal damage in mammalian cells, a key event in carcinogenesis.
Self-Validating Experimental Protocols and Workflows
To ensure trustworthiness, every protocol must act as a self-validating system. This involves including appropriate controls that anticipate and account for the known reactivity of furan compounds.
Recommended Experimental Workflow for Screening Furan Compounds
This workflow is designed to de-risk furan-containing scaffolds early in the discovery process, ensuring that resources are focused on compounds with the most favorable profiles.
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Safety Operating Guide
A Senior Application Scientist's Guide to Handling Methyl 2-((furan-2-ylmethyl)amino)acetate
Deconstructing the Hazard Profile
To establish a reliable safety protocol, we must first understand the potential hazards by examining the compound's constituent functional groups.
-
The Furan Moiety: Furan and its derivatives are known to be highly flammable, volatile, and potential carcinogens.[1] A critical and often overlooked hazard is their tendency to form explosive peroxides upon exposure to air and light, especially after prolonged storage.[1][2] Therefore, all manipulations must be conducted in a well-ventilated area, away from ignition sources, and containers should be dated upon receipt and opening.[3][4][5]
-
The Secondary Amine Group: Amines can be toxic if inhaled, ingested, or absorbed through the skin.[6] They are often skin and eye irritants and can be corrosive.[7][8] Proper personal protective equipment is crucial to prevent direct contact.[6][7]
-
The Methyl Acetate Moiety: Acetate esters like methyl and ethyl acetate are characterized by their high flammability and potential to cause serious eye and respiratory irritation.[9][10][11] They are volatile, and their vapors can form explosive mixtures with air.[10]
Synthesizing these points, Methyl 2-((furan-2-ylmethyl)amino)acetate should be treated as a flammable, potentially toxic liquid that can cause severe skin, eye, and respiratory irritation, with the potential to form explosive peroxides over time.
Mandatory Personal Protective Equipment (PPE)
A multi-layered PPE strategy is required to mitigate the identified risks. The following table outlines the minimum required equipment for any procedure involving this compound.
| Protection Type | Specification | Rationale and Justification |
| Eye & Face Protection | Chemical splash goggles with a full-face shield. | Standard safety glasses are insufficient. The combination of goggles and a face shield is mandated by the high risk of splashes from a presumed eye irritant and potentially corrosive substance.[9][12][13] |
| Hand Protection | Chemical-resistant nitrile or neoprene gloves (minimum 8 mil thickness). | Provides a barrier against skin absorption, a known hazard for amines, and irritation from the acetate group.[7][14] Gloves must be inspected for tears before each use and disposed of immediately upon suspected contamination.[12] |
| Body Protection | Flame-retardant laboratory coat worn over long pants and closed-toe shoes. | Protects against accidental splashes and mitigates risks associated with the high flammability of the furan and acetate components.[13] An acid-resistant apron should be worn over the lab coat for larger-scale operations. |
| Respiratory Protection | All work must be performed within a certified chemical fume hood. | This is the primary engineering control to prevent inhalation of volatile and potentially toxic vapors from the furan and amine components.[4][13] For emergency situations like a large spill, a NIOSH-approved respirator with organic vapor cartridges is necessary.[14] |
Safe Handling and Operational Workflow
Adherence to a strict, step-by-step operational plan is non-negotiable. This workflow is designed to create a self-validating system of safety checks and procedures.
Step-by-Step Handling Protocol
-
Preparation and Pre-Operation Checks:
-
Verify that the chemical fume hood has a current certification and is functioning correctly.
-
Confirm the immediate availability of a safety shower, eyewash station, and a spill kit containing a neutral absorbent material (e.g., sand or vermiculite).[3]
-
Ensure all containers of this compound are inspected for potential peroxide formation if they have been opened previously or stored for an extended period.
-
Ground all metal containers and use non-sparking tools to prevent ignition from static discharge.[3][5][15]
-
-
Donning PPE:
-
Put on the lab coat, followed by chemical splash goggles.
-
Don the appropriate gloves, ensuring they overlap the cuffs of the lab coat.
-
Finally, put on the face shield.
-
-
Chemical Manipulation:
-
Post-Operation and Decontamination:
-
Upon completion of work, decontaminate any equipment used with an appropriate solvent.
-
Remove PPE in the reverse order of donning, being careful to avoid self-contamination. Gloves should be removed last and disposed of as hazardous waste.
-
Thoroughly wash hands with soap and water after removing all PPE.[4]
-
Workflow Visualization
Caption: A procedural workflow for safely handling this compound.
Emergency and Disposal Plans
Spill Response
-
Minor Spill (inside fume hood):
-
Major Spill (outside fume hood):
-
Evacuate all personnel from the laboratory immediately.[2]
-
Secure and control entry to the area.
-
Contact your institution's Environmental Health and Safety (EHS) department or emergency response team.
-
Do NOT attempt to clean up a large spill without specialized training and equipment.
-
Waste Disposal Protocol
Chemical waste containing this compound must be treated as hazardous.
-
Segregation and Collection: Collect all waste (liquid, solid contaminated items, used gloves) in a designated, sealed hazardous waste container made of compatible material.[16]
-
Labeling: Attach a completed hazardous waste label to the container as soon as the first drop of waste is added.[4]
-
Storage: Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials, until it is collected by EHS for final disposal.[16]
-
Prohibition: Never dispose of this chemical down the drain or in regular trash, as this can lead to environmental contamination and create fire or explosion hazards in the plumbing system.[2][3][16]
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Retrosynthesis Analysis
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
